molecular formula C9H11NO3 B1519081 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1119446-11-5

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Katalognummer: B1519081
CAS-Nummer: 1119446-11-5
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: QFHVANSXTMCUEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-ethyl-6-methyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-10-6(2)4-5-7(8(10)11)9(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHVANSXTMCUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652697
Record name 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119446-11-5
Record name 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an attractive building block for designing novel therapeutics.[1][2] This guide provides an in-depth technical exploration of the spectroscopic techniques used to characterize a specific and important subclass: 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and its derivatives.

For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. This document serves as a practical, field-proven guide to leveraging a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—for the comprehensive analysis of these compounds. We will move beyond simple data reporting to explain the causality behind spectral features, providing a robust framework for confident structural elucidation.

The Core Molecular Scaffold

The foundational structure for this class of compounds is this compound. A critical feature of the 2-pyridone core is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form. For the vast majority of these derivatives, the lactam form is predominant in both solid and solution phases, a key consideration for interpreting all subsequent spectroscopic data.[1]

Caption: Core structure with IUPAC numbering.

Experimental Workflow: From Synthesis to Analysis

The synthesis of 2-pyridone derivatives is often achieved through efficient multicomponent reactions.[2] Following synthesis, a rigorous workflow of purification and characterization is essential to confirm the identity and purity of the target compound before any further biological evaluation.

G cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis (e.g., Multicomponent Reaction) workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification purity_check Purity Assessment (TLC, LC-MS) purification->purity_check structure_id Structural Elucidation purity_check->structure_id NMR NMR ('H, '³C, DEPT) structure_id->NMR IR FT-IR structure_id->IR MS High-Res Mass Spec structure_id->MS UV UV-Vis structure_id->UV

Caption: Standard workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis

Proton NMR reveals the chemical environment of each hydrogen atom, their relative numbers, and their connectivity through spin-spin coupling. For the title compound class, the ¹H NMR spectrum provides a distinct "fingerprint."

Expected Chemical Shifts and Couplings:

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J)Rationale & Notes
H47.5 - 7.8dJ4,5 ≈ 7-8 HzDeshielded by the adjacent C3-substituent and ring conjugation.
H56.2 - 6.5dJ4,5 ≈ 7-8 HzShielded relative to H4. The coupling constant confirms ortho relationship.
N-CH₂ CH₃3.9 - 4.2qJ ≈ 7 HzThe methylene protons are adjacent to the nitrogen atom.
C6-CH₃ 2.2 - 2.4sN/AA sharp singlet characteristic of a methyl group on a C=C double bond.
N-CH₂C H₃**1.2 - 1.4tJ ≈ 7 HzThe terminal methyl group of the N-ethyl substituent.
COOH12.0 - 14.0br sN/ACarboxylic acid proton, often broad and far downfield. Disappears upon D₂O exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred to ensure observation of exchangeable protons like -COOH.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400-500 MHz spectrometer involves 8-16 scans.[3]

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS peak.

¹³C NMR Analysis

Carbon NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expected Chemical Shifts:

Carbon AssignmentExpected δ (ppm)Rationale & Notes
C2 (C=O)162 - 166Characteristic chemical shift for a lactam carbonyl carbon.[4]
C3-C OOH165 - 170Carboxylic acid carbonyl carbon.
C6148 - 152sp² carbon attached to the electron-withdrawing nitrogen and the methyl group.
C4140 - 144sp² methine carbon, significantly downfield.
C3105 - 110sp² carbon, shielded due to its position in the ring.
C598 - 102sp² methine carbon, typically the most upfield of the ring carbons.
N-C H₂CH₃40 - 45Aliphatic carbon directly attached to nitrogen.
C6-C H₃18 - 22Aliphatic methyl carbon.
N-CH₂C H₃13 - 16Terminal aliphatic methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of ¹³C.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet. Acquisition times are longer than for ¹H NMR.

  • DEPT Analysis: Perform DEPT-90 and DEPT-135 experiments. A DEPT-90 spectrum will only show CH signals. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2, C3, C6) will be absent in both DEPT spectra. This is invaluable for unambiguous assignment.[5]

  • Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies. For 2-pyridone derivatives, it is particularly useful for confirming the presence of the lactam and carboxylic acid moieties.

Characteristic Vibrational Frequencies:

Functional GroupWavenumber (cm⁻¹)Intensity/ShapeNotes
O-H (Carboxylic Acid)2500 - 3300Very BroadCharacteristic broad absorption due to hydrogen bonding.
C-H (sp²/aromatic)3000 - 3100MediumRing C-H stretching.
C-H (sp³/aliphatic)2850 - 2980MediumStretching of ethyl and methyl groups.[4]
C=O (Carboxylic Acid)1700 - 1725Strong, SharpCarbonyl stretch of the acid group.
C=O (Lactam)1650 - 1680Strong, SharpThe most intense peak in the carbonyl region, confirming the 2-pyridone form.[6]
C=C (Ring)1550 - 1640Medium-StrongConjugated double bonds within the pyridone ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that complements NMR and IR data.

Analysis Approach:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for these polar, non-volatile compounds, typically yielding protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[7]

  • High-Resolution MS (HRMS): HRMS (e.g., using TOF or Orbitrap analyzers) is critical for determining the exact mass of the molecular ion, which allows for the unambiguous calculation of the elemental formula.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to isolate the molecular ion and induce fragmentation. Key expected fragmentation pathways for the title compound include:

    • Loss of CO₂ (44 Da) from the deprotonated carboxylate group.

    • Loss of the carboxylic acid group (45 Da).

    • Loss of the N-ethyl group (29 Da).

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Infusion: The sample can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system to confirm purity.

  • Instrument Settings (Positive ESI Mode):

    • Set the ion source to positive mode.

    • Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Data Acquisition: Acquire a full scan spectrum to identify the [M+H]⁺ ion.

  • MS/MS Analysis (Optional): If fragmentation data is needed, perform a product ion scan by selecting the m/z of the [M+H]⁺ ion as the precursor.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 2-pyridone ring.

Expected Absorptions: The conjugated system, including the C=C bonds and the C=O group, gives rise to characteristic electronic transitions.

  • π→π* Transition: An intense absorption band is expected in the range of 280-320 nm.[8]

  • n→π* Transition: A weaker absorption band, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen, may be observed at a longer wavelength (>320 nm), though it is often obscured by the more intense π→π* band.[8]

The exact position and intensity of the absorption maximum (λmax) can be influenced by solvent polarity and the nature of substituents on the ring.[9]

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of the compound. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.

  • Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The structural characterization of this compound derivatives is a systematic process that relies on the convergent power of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the critical lactam and acid functional groups, high-resolution mass spectrometry validates the elemental composition and molecular weight, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the protocols and interpretative guidelines detailed in this document, researchers can achieve unambiguous and confident structural assignment, a critical step in the journey of drug discovery and development.

References

  • Mishra, P. S., Aanandhi, M. V., & Ravichandiran, V. (2017). Design, Synthesis and Characterization of 2-pyridone Derivatives as C-Jun N-terminal Kinases (JNKs) Signaling Pathway Inhibitors. Research Journal of Pharmacy and Technology.
  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry.
  • Li, L., et al. (Year not available). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction.
  • Higashi, T., & Shimada, K. (2004).
  • De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989).
  • Smits, J., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A.
  • El-faham, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.
  • Özdemir, N., et al. (2012). IR spectra of 1 (–) and 2.
  • Supporting Information for Synthetic Communications. (2019). The Royal Society of Chemistry.
  • Hicks, L. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E.
  • Katritzky, A. R., & Jones, R. A. (1960). Tautomeric pyridines. Part I. The structure of 2- and 4-hydroxypyridines. Journal of the Chemical Society.
  • Adhikesavan, V., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry.
  • Van Berkel, V. V., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics.

Sources

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of 2-Pyridone Scaffolds

For researchers, scientists, and drug development professionals, the 2-pyridone ring system represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. This guide provides an in-depth technical exploration of the crystal structure of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and its analogs, offering insights into their synthesis, structural analysis, and the crucial relationship between their conformation and biological function. While specific crystallographic data for the title compound is not publicly available, this guide will leverage data from closely related analogs to provide a comprehensive understanding of this important class of molecules.

I. The Synthetic Pathway: From Precursors to Crystalline Solids

The journey to elucidating the crystal structure of these analogs begins with their chemical synthesis. A common and efficient method for constructing the 2-pyridone-3-carboxylic acid scaffold is through multicomponent reactions. These reactions are highly valued in medicinal chemistry for their ability to generate molecular diversity from simple starting materials in a single step.

A prevalent synthetic route involves the condensation of an aldehyde, an active methylene compound (like an acetoacetate derivative), and a source of ammonia or a primary amine.[2][3] For N-substituted analogs such as the title compound, a primary amine (in this case, ethylamine) is used. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times.[4]

The choice of reactants and reaction conditions is critical as it directly influences the final product's purity and crystallizability. For instance, the selection of solvents can affect the reaction rate and the solubility of the product, which in turn impacts the ease of purification and subsequent crystallization.

Experimental Protocol: A Representative Synthesis of a 2-Pyridone-3-Carboxylate Analog

The following protocol outlines a general procedure for the synthesis of a 1-substituted-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivative, adapted from established methodologies.[2][3]

Materials:

  • Ethyl acetoacetate

  • A primary amine (e.g., ethylamine)

  • An appropriate aldehyde

  • Ethanol (solvent)

  • Piperidine (catalyst)

Procedure:

  • To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add the primary amine (1 equivalent) and the aldehyde (1 equivalent).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature or under gentle reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain crystals suitable for X-ray diffraction analysis.

II. Crystallographic Analysis: Decoding the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical behavior and biological activity.

From Crystal to Structure: The Experimental Workflow

The process of determining a crystal structure is a multi-step workflow, from growing suitable single crystals to refining the final structural model.

experimental_workflow Figure 1: Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: Experimental Workflow

Interpreting the Data: A Look at Analogous Structures

While the crystal structure of the exact title compound is not available, we can gain valuable insights by examining the crystallographic data of structurally similar compounds. For instance, the crystal structure of "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate" reveals important packing features.[5] In this analog, the dihydropyrimidine ring adopts a screw-boat conformation, and the crystal packing is stabilized by a network of strong N—H···O and weaker C—H···O intermolecular hydrogen bonds.[5] Another related structure, "Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate," shows molecules linked into inversion dimers via pairs of N—H···O hydrogen bonds, which are further connected into a three-dimensional network.[6]

These examples highlight the importance of hydrogen bonding in the solid-state architecture of these molecules. The presence of the carboxylic acid and the 2-oxo group in the title compound's analogs suggests that hydrogen bonding will be a dominant intermolecular force, influencing crystal packing and potentially the compound's physical properties like solubility and melting point.

Table 1: Illustrative Crystallographic Data for Analogous Pyridine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₆N₂O₃TriclinicP-17.54958.979711.0812107.843108.60398.244[5]
Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₇H₂₂N₂O₆TriclinicP-110.144710.191910.8724117.882101.371105.498[6]
2-Chloropyridine-3-carboxylic acidC₆H₄ClNO₂OrthorhombicPna2₁8.274113.18075.9961909090[7]

III. Structure-Activity Relationships: The Link to Biological Function

The 2-pyridone scaffold is a known pharmacophore that acts as a bioisostere of 4-quinolones, a well-established class of antibacterial agents that inhibit bacterial DNA gyrase.[8][9] The precise orientation of substituents on the 2-pyridone ring is critical for its interaction with the enzyme's active site.

Structure-activity relationship (SAR) studies on 2-pyridone analogs have revealed several key features that govern their antibacterial potency:

  • The N-1 Substituent: The nature of the substituent at the N-1 position can influence the compound's pharmacokinetic properties, such as absorption and metabolism. An ethyl group, as in the title compound, is a common choice.

  • The C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is crucial for binding to the DNA gyrase enzyme. It is believed to interact with key amino acid residues in the active site.

  • Substituents at C-5 and C-6: Modifications at these positions can modulate the compound's spectrum of activity and potency against different bacterial strains.[10][11] For example, the methyl group at C-6 in the title compound's analogs is a common feature in active compounds.

The crystal structure provides the empirical data to rationalize these SAR observations. By visualizing the three-dimensional arrangement of the molecule, researchers can understand how different functional groups are positioned to interact with the target protein. This knowledge is invaluable for the design of new, more potent analogs.

Visualizing Molecular Interactions: A Conceptual Model

The interaction of a 2-pyridone inhibitor with bacterial DNA gyrase is a complex process. The following diagram illustrates a conceptual model of the key interactions based on the known mechanism of quinolone antibiotics.

molecular_interaction Figure 2: Conceptual Model of 2-Pyridone Interaction with DNA Gyrase cluster_enzyme DNA Gyrase Active Site cluster_inhibitor 2-Pyridone Inhibitor serine Serine Residue aspartate Aspartate Residue mg_ion Mg²⁺ Ion mg_ion->aspartate Coordination pyridone_ring 2-Pyridone Core pyridone_ring->serine Hydrogen Bonding carboxylic_acid C-3 Carboxylic Acid carboxylic_acid->mg_ion Chelation n1_substituent N-1 Substituent c6_substituent C-6 Substituent

Figure 2: Conceptual Molecular Interactions

IV. Conclusion and Future Directions

The crystal structure of this compound analogs provides a fundamental understanding of their chemical and physical properties, which in turn dictates their biological activity. While the precise structure of the title compound remains to be determined, the analysis of its close analogs offers a robust framework for guiding future research in this area. The synthesis and crystallographic analysis of new derivatives will continue to be a cornerstone of efforts to develop novel therapeutic agents based on the versatile 2-pyridone scaffold. The detailed structural information obtained from these studies will empower medicinal chemists to design next-generation drugs with improved efficacy and safety profiles.

V. References

  • Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. (n.d.). ACS Publications. Retrieved from [Link][8]

  • Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. (1998). PubMed. Retrieved from [Link][12]

  • Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. (1996). PubMed. Retrieved from [Link][9]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.). ResearchGate. Retrieved from [Link][10]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.). Oxford Academic. Retrieved from [Link][11]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH. Retrieved from [Link][1]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. Retrieved from [Link][4]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (n.d.). ResearchGate. Retrieved from [Link][13]

  • Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. (n.d.). ResearchGate. Retrieved from [Link][2]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). NIH. Retrieved from [Link][5]

  • 2-Chloropyridine-3-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link][7]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). NIH. Retrieved from [Link][14]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link][15]

  • Synthesis of Diethyl 6-Amino-1-aryl-2-oxo-1,2-dihydropyridine-3,5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link][3]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). ResearchGate. Retrieved from [Link][16]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). Semantic Scholar. Retrieved from [Link][17]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link][18]

  • (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link][19]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link][20]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link][21]

  • Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link][22]

  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). PubMed. Retrieved from [Link][23]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. (n.d.). NIH. Retrieved from [Link][24]

  • Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubMed Central. Retrieved from [Link][6]

Sources

An In-depth Technical Guide on the Pharmacological Profile of Substituted Dihydropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-dihydropyridine (DHP) nucleus is a foundational scaffold in medicinal chemistry, most notably for its role in the development of L-type calcium channel blockers.[1] These agents are critical in the management of cardiovascular diseases such as hypertension and angina.[2][3][4] This guide provides an in-depth exploration of the pharmacological profile of a specific subclass: substituted dihydropyridine carboxylic acids. We will delve into their mechanism of action, structure-activity relationships (SAR), key experimental protocols for their evaluation, and their therapeutic implications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cardiovascular and potentially other therapeutic agents.

Core Pharmacology of Dihydropyridine Carboxylic Acids

Mechanism of Action: Targeting the L-type Calcium Channel

Substituted dihydropyridine carboxylic acids primarily exert their effects by acting as antagonists at L-type voltage-gated calcium channels (CaV1.x family).[4][5] These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes.[4][6] By blocking these channels, dihydropyridines inhibit the transmembrane influx of calcium ions, leading to the relaxation of vascular smooth muscle.[3][7] This vasodilation reduces peripheral vascular resistance, thereby lowering blood pressure.[3]

Unlike other classes of calcium channel blockers such as phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem), which have significant effects on cardiac tissue, dihydropyridines are more selective for vascular smooth muscle.[3][7][8] This selectivity is a key aspect of their pharmacological profile and contributes to their therapeutic utility in hypertension.

Caption: DHP action on L-type calcium channels leading to vasodilation.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of dihydropyridine carboxylic acids is heavily influenced by their specific substitutions. Generally, these compounds are metabolized in the liver, often by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] The duration of action can vary significantly, from short-acting formulations to long-acting agents like amlodipine, which has a longer half-life.[3] The addition of a carboxylic acid moiety can influence properties such as solubility and plasma protein binding, which in turn affects the drug's distribution and elimination.

Structure-Activity Relationships (SAR)

The pharmacological activity of dihydropyridine carboxylic acids is intricately linked to the nature and position of substituents on the dihydropyridine ring. The presence of a carboxylic acid group, typically at the 3- or 5-position, is a defining feature of this subclass.

Position on DHP RingSubstituent TypeImpact on Activity
C4 Aromatic Ring (e.g., nitrophenyl)Essential for antagonistic activity. The substitution pattern on this ring can modulate potency and selectivity.[9]
C3 and C5 Ester or Carboxylic AcidAsymmetrical esters or the presence of a carboxylic acid can influence potency and pharmacokinetic properties. The carboxylic acid can improve water solubility.[9]
C2 and C6 Small Alkyl Groups (e.g., methyl)Generally required for optimal activity.
N1 Unsubstituted (NH)Crucial for activity; substitution at this position typically reduces or abolishes calcium channel blocking effects.

The flattened-boat conformation of the dihydropyridine ring is also a key determinant of its interaction with the L-type calcium channel.[10]

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the effect of a compound on the function of L-type calcium channels by recording the ionic currents flowing through them.

Objective: To determine the concentration-dependent inhibition of L-type calcium currents by a test compound.

Materials:

  • Cell line expressing the target L-type calcium channel (e.g., tsA-201 cells transfected with CaV1.2 subunits). [11]

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)

  • Intracellular solution (pipette solution)

  • Data acquisition and analysis software

Methodology:

  • Cell Preparation: Culture transfected cells on glass coverslips.

  • Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to elicit L-type calcium currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the peak current amplitude at each concentration after the effect has reached a steady state.

  • Data Analysis: Normalize the current at each concentration to the baseline current. Plot the normalized current against the log concentration of the compound to determine the IC50 for channel inhibition.

Therapeutic Applications and Future Directions

Substituted dihydropyridine carboxylic acids are primarily developed for the treatment of hypertension and angina. [2]Their vascular selectivity makes them particularly useful for these indications. [3][8]However, the versatility of the dihydropyridine scaffold has led to investigations into other therapeutic areas, including:

  • Antitubercular activity [12]

  • Anti-inflammatory effects [13]

  • Anticancer properties [14][15]

  • Antileishmanial activity [16]

Future research in this area will likely focus on designing molecules with improved tissue selectivity and pharmacokinetic profiles to minimize side effects such as peripheral edema, headache, and flushing. [2][17]Furthermore, exploring the potential of these compounds in non-cardiovascular diseases is a promising avenue for drug discovery. The development of derivatives that retain these other biological activities without significant calcium channel blocking effects could lead to novel therapeutic agents. [14]

Conclusion

Substituted dihydropyridine carboxylic acids represent a significant and versatile class of compounds. Their well-defined mechanism of action on L-type calcium channels, coupled with a rich structure-activity relationship, provides a solid foundation for rational drug design. The experimental protocols outlined in this guide are essential for characterizing the pharmacological profile of novel analogues. As research continues to uncover the broader biological activities of the dihydropyridine scaffold, the potential for developing new and improved therapeutics for a range of diseases remains substantial.

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The Ascendant Trajectory of Pyridine Derivatives in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Primacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the pyridine ring. This six-membered aromatic nitrogen heterocycle is a cornerstone in the architecture of a vast array of natural products, vitamins, and, most notably, therapeutic agents.[1][2] Its prevalence is not a matter of chance; the pyridine motif's unique electronic properties, its capacity to act as a hydrogen bond acceptor, and its ability to modulate the physicochemical properties of a molecule—such as solubility and metabolic stability—make it a privileged scaffold in drug design.[3][4] Pyridine and its derivatives are integral components of numerous FDA-approved drugs, spanning indications from cancer and viral infections to inflammation and cardiovascular disease.[3][5]

This guide eschews a conventional review format. Instead, it serves as a technical deep-dive into the biological activities of novel pyridine derivatives, structured to provide actionable insights for the laboratory and drug development pipeline. We will dissect the causal relationships behind experimental designs, present validated protocols, and explore the mechanistic underpinnings of pyridine's therapeutic potential, grounding every claim in authoritative data.

Part 1: The Vanguard of Oncology — Pyridine Derivatives as Anticancer Agents

The application of pyridine derivatives in oncology is perhaps the most dynamic and promising area of research. These compounds exert their anticancer effects through a sophisticated and diverse array of mechanisms, often targeting the very pathways that define cancer's lethality: uncontrolled proliferation, survival, and metastasis.[6][7]

Mechanism of Action: Precision Targeting of Cancer Pathways

Modern anticancer drug development prioritizes targeted therapies that exploit molecular vulnerabilities specific to cancer cells. Pyridine derivatives have proven to be exceptionally versatile in this regard.

A. Kinase Inhibition: Halting Angiogenesis and Proliferation

Kinases are critical nodes in the signaling networks that govern cell growth and survival. Many pyridine-based compounds function as potent kinase inhibitors. A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors recruit blood vessels to sustain their growth.[8][9] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these derivatives disrupt the downstream signaling cascade, effectively starving the tumor.[6]

Similarly, novel pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[10] Inhibiting HPK1 enhances the body's own immune response against the tumor, a cornerstone of modern immunotherapy.[10]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds Pyridine_Deriv Pyridine Derivative (Inhibitor) Pyridine_Deriv->VEGFR2 Blocks ATP binding site PKC PKC PLCg->PKC RAS Ras PKC->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.

B. Induction of Apoptosis and Cell Cycle Arrest

Rather than directly killing cells, many successful chemotherapeutics induce programmed cell death (apoptosis) or halt the cell division cycle, giving the immune system time to clear the malignant cells. Certain pyridone-based agents have been shown to induce G2/M phase cell cycle arrest in liver and breast cancer cells.[11] This effect is often mediated through the upregulation of key tumor suppressor proteins like p53 and p21, and the activation of stress-related signaling proteins such as JNK.[11]

Quantitative Efficacy of Anticancer Pyridine Derivatives

The potency of a potential drug is quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency.

Compound ClassTarget Cell LineMechanism/TargetIC₅₀ (µM)Reference
Pyridine-Urea (Compound 8e) MCF-7 (Breast Cancer)VEGFR-2 Inhibition0.22[9][12]
Pyridone (Compound 1) HepG2 (Liver Cancer)G2/M Arrest, Apoptosis4.5[11]
Pyrrolo[3,2-c]pyridine (1r) Bone Marrow MacrophagesFMS Kinase Inhibition0.084[13]
Pyridine-2-carboxamide (19) CT26 (Colorectal Cancer)HPK1 InhibitionIn vivo TGI=94.3%[10]
Imidazo[4,5-b]pyridine (3f) K562 (Leukemia)Cytotoxicity, COX-2< 20[14]

TGI = Tumor Growth Inhibition

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in screening potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Workflow: MTT Assay for Cytotoxicity Screening

MTT_Workflow start Start step1 1. Seed Cancer Cells in 96-well plate start->step1 step2 2. Incubate 24h (Cell Adhesion) step1->step2 step3 3. Treat with Pyridine Derivatives (Serial Dilutions) step2->step3 step4 4. Incubate 48-72h (Drug Exposure) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate 3-4h (Formazan Formation) step5->step6 step7 7. Solubilize Formazan (Add DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Analyze Data & Calculate IC50 step8->step9 end End step9->end

Caption: Standard workflow for determining IC50 values using the MTT assay.

Part 2: Combating Infectious Disease — Antimicrobial and Antiviral Pyridines

The rise of multidrug-resistant (MDR) pathogens and the ever-present threat of viral pandemics underscore the urgent need for new anti-infective agents.[15][16] Pyridine derivatives have emerged as a versatile scaffold in this arena, exhibiting potent activity against a wide range of bacteria, fungi, and viruses.[17][18]

Antibacterial and Antifungal Activity

Novel pyridine compounds have demonstrated excellent antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[15] The mechanism often involves the disruption of essential cellular processes or the structural integrity of the pathogen. For instance, certain tetrahydrothieno[2,3-c]pyridine derivatives induce outer membrane damage in E. coli by binding to the BamA protein, which is crucial for outer membrane protein biogenesis.[19]

Structure-activity relationship (SAR) studies reveal that antimicrobial potency is often linked to the molecule's lipophilicity. The addition of long alkyl chains (C12-C16) to pyridinium salts, for example, can enhance their ability to disrupt microbial membranes, leading to improved antimicrobial activity.[2]

Table of Minimum Inhibitory Concentrations (MIC) for Antimicrobial Pyridines

Compound TypeTarget OrganismMIC (µg/mL)Reference
N-alkylated pyridine saltsS. aureus56 (as % inhibition)[15]
N-alkylated pyridine saltsE. coli55 (as % inhibition)[15]
Thienopyridine derivativeE. coli< 0.0195 (mg/mL)[20]
Thienopyridine derivativeC. albicans< 0.0048 (mg/mL)[20]
Antiviral Potential

Pyridine derivatives have shown significant inhibitory potential against a variety of viruses, including HIV, hepatitis C (HCV), and coronaviruses, by targeting key viral enzymes like reverse transcriptase and proteases.[21][22][23] In the context of the COVID-19 pandemic, molecular docking studies identified pyridine derivatives, such as terpyridine, as potent potential inhibitors of key SARS-CoV-2 proteins.[23] The mechanism often involves binding to the active site of viral enzymes crucial for replication, such as the 3CL protease (3CLpro).[17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It involves challenging the microbe with serial dilutions of the compound in a liquid nutrient broth.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridine derivative in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Modulating Inflammation and Neurodegeneration

Beyond oncology and infectious disease, pyridine derivatives show significant promise in treating inflammatory conditions and neurodegenerative disorders.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of some 3-hydroxy-pyridine-4-one derivatives are thought to be linked to their iron-chelating properties.[24][25] Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing).[24] By sequestering iron, these compounds may indirectly inhibit these pro-inflammatory pathways. Other derivatives, such as certain imidazo[1,2-a]pyridines, act as direct, potent, and selective inhibitors of the COX-2 enzyme, a well-established target for anti-inflammatory drugs.[14][26]

Diagram: COX Pathway and Pyridine Inhibition

COX_Pathway AA Arachidonic Acid (from membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Pyridine_Deriv Pyridine Derivative (COX-2 Inhibitor) Pyridine_Deriv->COX Selective Inhibition

Caption: Inhibition of the Pro-inflammatory COX pathway by pyridine derivatives.

Neuroprotective Activity

In the context of Alzheimer's disease, the aggregation of β-amyloid (Aβ) peptides is a key pathological event. Novel 2,6-disubstituted pyridine derivatives have been specifically designed to interact with the β-sheet conformation of Aβ, thereby inhibiting its aggregation.[27] The 2,6-diaminopyridine moiety was identified as a critical structural component for this inhibitory activity.[27]

Part 4: Synthesis and Structure-Activity Relationship (SAR)

The biological activity of a pyridine derivative is exquisitely sensitive to the nature and position of substituents on its core ring. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.

General SAR Insights

A comprehensive analysis of pyridine derivatives with antiproliferative activity has revealed several key trends:[1][28][29]

  • Activating Groups: The presence of electron-donating and hydrogen-bonding groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) often enhances antiproliferative activity.[1][30]

  • Detrimental Groups: Conversely, the inclusion of halogen atoms or other bulky groups can sometimes lead to lower activity.[1][29]

  • Positional Isomerism: The position of substituents is critical. For instance, in a series of metronidazole-pyridine conjugates, derivatives with a carboxyl group at the 3-position of the pyridine ring were significantly more potent as anticancer agents than those with the group at the 2- or 4-position.[31]

SAR Logic Diagram

SAR_Logic cluster_activating Activating Substituents cluster_deactivating Deactivating Substituents Pyridine Pyridine Scaffold Substituent Substituent Added Pyridine->Substituent Activity Biological Activity Substituent->Activity OMe -OMe OMe->Activity Increases OH -OH OH->Activity Increases NH2 -NH2 NH2->Activity Increases Halogen Halogens (Cl, F) Halogen->Activity Decreases Bulky Bulky Groups Bulky->Activity Decreases

Caption: General structure-activity relationship principles for pyridine derivatives.

Conclusion and Future Perspectives

The pyridine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective anticancer action to broad-spectrum antimicrobial and anti-inflammatory effects. The future of pyridine-based drug discovery lies in leveraging our growing understanding of SAR to design next-generation therapeutics. Key areas of focus will include the development of dual-target inhibitors that can address multiple pathological pathways simultaneously—such as compounds that inhibit both carbonic anhydrases and nicotinamide phosphoribosyltransferase in hypoxic tumors—to overcome drug resistance.[32] Furthermore, enhancing the selectivity and improving the solubility and bioavailability of these promising compounds remain critical challenges that will drive innovation in synthetic and medicinal chemistry for years to come.[8]

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  • Islam, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. [Link][16]

  • Varela-M, C. A., Figueredo-B, D. M., & Varela-R, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link][29]

  • Chen, J., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. [Link][42]

  • Nocentini, A., et al. (2023). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry. [Link][32]

  • (N/A). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. ResearchGate. [Link][43]

  • (N/A). (2026). New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. BioWorld. [Link][19]

  • Li, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][10]

  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [Link][44]

  • Sharma, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link][5]

  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link][45]

  • Singh, J., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics. [Link][3]

  • (N/A). Some commercially available drugs containing the pyridine scaffold. ResearchGate. [Link][4]

  • Kennedy, C. R., et al. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link][46]

Sources

A Technical Guide to 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid and the 2-Pyridone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-pyridone ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable metabolic stability make it a highly sought-after motif in drug design.[3][4] This guide centers on 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid , a representative member of this class, to explore the synthesis, biological potential, and strategic application of 2-pyridone-3-carboxylic acids in drug discovery. We will delve into detailed synthetic and analytical protocols, examine potential mechanisms of action, and present logical workflows for advancing such compounds from initial hits to clinical candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The 2-Pyridone Scaffold: A Privileged Motif in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of the pharmaceutical industry, providing the structural framework for a vast array of bioactive agents.[1][2] Among these, the 2-pyridone scaffold has emerged as particularly significant due to its potent and diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5]

The value of the 2-pyridone core lies in its chemical versatility. It can act as a bioisostere for amides, phenols, and other aromatic systems, while simultaneously serving as both a hydrogen bond donor (via the N-H group, if unsubstituted) and acceptor (via the carbonyl oxygen).[3][4] This dual nature allows for complex and specific interactions with biological targets like enzyme active sites and protein receptors. Furthermore, strategic substitution on the pyridone ring allows for the fine-tuning of physicochemical properties such as lipophilicity and aqueous solubility, which are critical for optimizing drug-like characteristics.[4] Several FDA-approved drugs, including the anti-fibrotic agent Pirfenidone and the anti-HIV drug Doravirine, feature a 2-pyridone core, underscoring its clinical and commercial relevance.[3]

Physicochemical and Structural Profile of the Target Compound

This compound serves as our model compound. Its structure combines the key features of the scaffold: an N-alkyl substituent (ethyl), a methyl group at the 6-position that can influence steric interactions and metabolism, and a carboxylic acid at the 3-position, which provides a key site for target binding or salt formation to improve solubility.

PropertyValueSource
CAS Number 1119446-11-5
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical Form Solid
Purity ≥95% (Typical)
InChI Key QFHVANSXTMCUEL-UHFFFAOYSA-N

Synthetic Strategies and Methodologies

The synthesis of substituted 2-pyridones can be achieved through various established routes, often involving condensation and cyclization reactions.[6][7] A robust and adaptable method for synthesizing our target compound, This compound , is detailed below. This multi-step synthesis is based on a classical Hantzsch-like pyridine synthesis followed by oxidation and hydrolysis.

Detailed Experimental Protocol: Synthesis of the Target Compound

Rationale: This pathway is chosen for its reliability and the commercial availability of starting materials. The initial Knoevenagel condensation followed by Michael addition and cyclization provides a direct route to the dihydropyridine core. Subsequent oxidation and hydrolysis are standard, high-yielding transformations.

Step 1: Synthesis of Ethyl 2-cyano-3-ethylaminocrotonate

  • To a round-bottom flask, add ethyl cyanoacetate (1.0 equiv), ethylamine (1.1 equiv, as a solution in ethanol), and a catalytic amount of piperidine (0.05 equiv) in ethanol.

  • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • Dissolve the crude product from Step 1 in an appropriate solvent like DMF.

  • Add ethyl acetoacetate (1.0 equiv) and a base such as potassium carbonate (1.5 equiv).[6]

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the purified ethyl ester.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 equiv) and reflux the mixture for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify carefully with concentrated HCl to pH ~2-3.

  • The carboxylic acid will precipitate as a solid. Filter the product, wash thoroughly with cold water to remove salts, and dry under vacuum.

Self-Validation and Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (LC-MS): To verify the molecular weight.

  • HPLC: To determine purity, which should be >95% for use in biological assays.

Role in Drug Discovery: A Mechanistic Perspective

The 2-pyridone-3-carboxylic acid scaffold is a versatile starting point for discovering drugs against a wide range of diseases.[3][5] Its derivatives have shown potent activity as antibacterial agents, kinase inhibitors for cancer, and antiviral compounds.[1][3][6]

Case Study: Antibacterial Potential via DNA Gyrase Inhibition

A significant application of 2-pyridone derivatives is in the development of novel antibacterial agents.[6] Certain compounds from this class have been shown to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and transcription. This mechanism is shared with the highly successful fluoroquinolone class of antibiotics.[6]

The 2-pyridone core can mimic the binding interactions of quinolones. The carbonyl oxygen and the carboxylic acid group can chelate a magnesium ion (Mg²⁺) within the enzyme's active site, which is crucial for stabilizing the enzyme-DNA complex and inhibiting its function.[6]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Compound 2-Pyridone Carboxylic Acid Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Binds to Enzyme-DNA Complex DNA Bacterial DNA Gyrase->DNA Induces Double- Strand Break CleavedDNA Cleaved DNA Complex (Replication Fork Stalled) Gyrase->CleavedDNA Stabilizes Cleavage Complex, Prevents Re-ligation Apoptosis Cell Death CleavedDNA->Apoptosis Leads to Lead_Optimization Hit Hit Compound Potency: 10 µM Poor Solubility SAR SAR-driven Synthesis Analog Library Generation Scaffold Hopping Hit->SAR Input Screening Screening Cascade In Vitro Potency Selectivity Assays Early ADMET SAR->Screening Test Analogs Screening->SAR Iterate (Data Feedback) Lead Lead Candidate Potency: 50 nM Good Bioavailability Screening->Lead Identify Preclinical Preclinical Development Lead->Preclinical

Caption: A typical iterative workflow for lead optimization in drug discovery.

Future Outlook and Emerging Applications

The 2-pyridone scaffold, exemplified by compounds like This compound , remains a highly productive framework for drug discovery. [1]Current research continues to explore its potential in areas beyond traditional antibacterial and anticancer applications. Emerging areas of interest include inhibitors of viral polymerases, modulators of inflammatory pathways, and agents for treating neurodegenerative diseases. The synthetic tractability and rich biological profile of 2-pyridones ensure their continued relevance and application in the ongoing quest for novel therapeutics.

References

  • Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available at: [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12), 656. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • Kaur, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available at: [Link]

  • Martinez-Ariza, G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available at: [Link]

  • Song, F., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Patel, R. Synthesis of 2-pyridones. University of Bristol. Available at: [Link]

  • Comins, D. L., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Molecules. Available at: [Link]

  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available at: [Link]

Sources

The Structure-Activity Relationship of 2-Oxo-Pyridinecarboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Oxo-Pyridinecarboxylic Acid Scaffold

The 2-oxo-pyridinecarboxylic acid core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This scaffold is a key pharmacophore in numerous therapeutic agents, demonstrating efficacy as antibacterial, anticancer, and antiviral compounds.[1] Its ability to chelate metal ions, a property conferred by the arrangement of the pyridone oxygen, the carboxylic acid, and the ring nitrogen, is fundamental to the mechanism of action for many of its biological effects, particularly in enzyme inhibition.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-oxo-pyridinecarboxylic acid derivatives, offering insights into the rational design of novel therapeutics. We will explore how substitutions at various positions of the pyridone ring and modifications of the carboxylic acid moiety influence biological activity across different therapeutic domains.

Core Scaffold and Key Modification Points

The foundational structure of 2-oxo-pyridine-3-carboxylic acid presents several key positions for chemical modification to modulate its physicochemical properties and biological activity. Understanding the impact of substitutions at these positions is crucial for optimizing lead compounds.

2_Oxo_Pyridinecarboxylic_Acid_Scaffold cluster_core 2-Oxo-Pyridine-3-Carboxylic Acid cluster_modifications Key Modification Points core N1 N1 C2 C2=O N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 COOH COOH C3->COOH C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 R1 R1 (N-substitution) R1->N1 R4 R4 R4->C4 R5 R5 R5->C5 R6 R6 R6->C6 Bioisostere Carboxylic Acid Bioisosteres Bioisostere->COOH

Caption: Core 2-Oxo-Pyridine-3-Carboxylic Acid Scaffold and Key Positions for Chemical Modification.

I. Antibacterial Activity: Targeting Bacterial DNA Gyrase

A significant application of 2-oxo-pyridinecarboxylic acid derivatives is in the development of antibacterial agents. These compounds, structurally related to quinolones, primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, recombination, and repair.[2][3] The mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[2][3]

The Pharmacophoric Triad

The antibacterial activity of this class of compounds is critically dependent on a pharmacophoric triad consisting of the 4-oxo group, the 3-carboxylic acid, and the N1-substituent. This arrangement facilitates the binding to the DNA-gyrase complex through interactions with DNA bases and amino acid residues in the enzyme's active site, often mediated by a magnesium ion.[4]

Structure-Activity Relationship Insights

Systematic modifications of the 2-oxo-pyridinecarboxylic acid scaffold have provided valuable insights into the structural requirements for potent antibacterial activity.

  • N1-Substituent: The substituent at the N1 position plays a crucial role in determining the potency and spectrum of activity. Small, sterically non-demanding groups are generally preferred. For instance, in the related quinolone series, an ethyl or cyclopropyl group at the N1 position often leads to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6] The introduction of a vinyl group at N1 has also been explored in naphthyridine analogs.[7]

  • C5-Position: Substitution at the C5 position is generally detrimental to activity. An unsubstituted C5 position is often optimal for potent DNA gyrase inhibition.

  • C6-Position: The introduction of a fluorine atom at the C6 position is a well-established strategy to significantly enhance antibacterial potency.[5] This substitution is believed to improve cell penetration and interaction with the gyrase-DNA complex. Other substituents like chloro, nitro, amino, and cyano have also been investigated.[5]

  • C7-Position: A bulky substituent at the C7 position is generally required for potent activity. Piperazinyl and substituted piperazinyl moieties are common choices, contributing to broad-spectrum activity and favorable pharmacokinetic properties.[5]

  • Carboxylic Acid Moiety (C3): The carboxylic acid group is essential for binding to the DNA-gyrase complex. However, its acidic nature can lead to poor pharmacokinetic properties. Replacing the carboxylic acid with bioisosteres such as tetrazoles and acyl sulfonamides has been shown to maintain or even improve antibacterial activity while potentially improving drug-like properties.

Quantitative SAR Data for Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a selection of quinolone and naphthyridine derivatives, which serve as valuable analogs for understanding the SAR of 2-oxo-pyridinecarboxylic acids.

Compound/AnalogN1-SubstituentC6-SubstituentC7-SubstituentTarget OrganismMIC (µg/mL)Reference
NorfloxacinEthylFluoroPiperazinylE. coli0.2[8]
CiprofloxacinCyclopropylFluoroPiperazinylE. coli0.05[6]
EnoxacinEthylFluoroPiperazinylS. aureus0.78[5]
Analog 11CaCyclopropylChloro3-aminopyrrolidinylS. aureus-150.03-0.06[6]
Analog 11CcCyclopropylChloro3-ethylaminopyrrolidinylS. aureus-150.03-0.06[6]

II. Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 2-oxo-pyridine scaffold have emerged as promising candidates for cancer therapy, exhibiting antiproliferative activity against various cancer cell lines.[9][10] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][11]

Structure-Activity Relationship Insights
  • Substitution Pattern and Cytotoxicity: The substitution pattern on the pyridine ring significantly influences the cytotoxic activity. For instance, 1,4,6-triaryl-2-oxo-pyridine derivatives have shown enhanced cytotoxicity against HepG-2 and Caco-2 cell lines.[9] In contrast, attaching thiomethyl or cyanomethyl groups at the C4 position of a 3,5-dicyano-2-oxopyridine scaffold resulted in only a mild change in activity.[9]

  • Spiro-Pyridine Derivatives: The fusion of the 2-oxo-pyridine ring with other cyclic systems to form spiro compounds has proven to be a successful strategy for enhancing anticancer potential. Spiro-indoline-pyridine derivatives have demonstrated superior activity against Caco-2 cell lines compared to their non-spiro counterparts.[9]

  • Pyridine-Ureas: A series of pyridine-ureas have been synthesized and evaluated as potential anticancer agents. Certain derivatives exhibited potent growth inhibitory activity against the MCF-7 breast cancer cell line, with some compounds being more active than the reference drug doxorubicin.[11][12]

Quantitative SAR Data for Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2-oxo-pyridine and related derivatives against various cancer cell lines.

Compound/AnalogCell LineIC50 (µM)Reference
Spiro-pyridine derivative 5Caco-29.78 ± 0.7[9]
Spiro-indoline-pyridine derivative 7Caco-27.83 ± 0.5[9]
Pyridine-urea derivative 8eMCF-7 (48h)0.22[12]
Pyridine-urea derivative 8nMCF-7 (48h)1.88[12]
Doxorubicin (Reference)MCF-7 (48h)1.93[12]
1,4,6-triaryl-2-oxo-pyridine derivative 11HepG-214.87 ± 1.20[9]

III. HIV-1 Integrase Inhibition: A Key Antiviral Strategy

The 2-oxo-pyridinecarboxylic acid scaffold is a cornerstone in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14] These drugs are a critical component of antiretroviral therapy (ART). The integrase enzyme is responsible for inserting the viral DNA into the host cell's genome, a crucial step in the HIV replication cycle.[14] The pharmacophore of these inhibitors typically involves a chelating triad that binds to two magnesium ions in the active site of the integrase enzyme, effectively blocking its function.[13]

The Metal-Chelating Pharmacophore

The key to the anti-integrase activity of these compounds lies in the spatial arrangement of the 2-oxo group, the 3-carboxylic acid, and the N1-substituent. This triad forms a metal-chelating pharmacophore that coordinates with the Mg2+ ions in the enzyme's active site, preventing the binding of the viral DNA.

HIV_Integrase_Inhibition cluster_inhibitor 2-Oxo-Pyridinecarboxylic Acid Inhibitor cluster_enzyme HIV-1 Integrase Active Site Inhibitor 2-Oxo-Pyridine Carboxylic Acid (Pharmacophore Triad) Mg1 Mg²⁺ Inhibitor->Mg1 Chelation Mg2 Mg²⁺ Inhibitor->Mg2 Chelation Viral_DNA Viral DNA Mg1->Viral_DNA Blocked Mg2->Viral_DNA Blocked

Caption: Mechanism of HIV-1 Integrase Inhibition by 2-Oxo-Pyridinecarboxylic Acid Derivatives.

Structure-Activity Relationship Insights

The development of potent INSTIs has been guided by extensive SAR studies.

  • N1-Substituent: The nature of the substituent at the N1 position is critical for potency and the resistance profile. In second-generation INSTIs like dolutegravir and bictegravir, complex polycyclic systems are attached to the N1 position, which enhance binding to the enzyme and improve the resistance profile against common viral mutations.

  • C4-Position: Modifications at the C4 position can influence the orientation of the molecule in the active site.

  • C5-Position: In the development of tricyclic HIV integrase inhibitors, the introduction of a nitrogen atom at the C5 position (C5-aza analogs) has led to highly potent and orally bioavailable compounds.[15]

  • Substituents on Appended Rings: For INSTIs with complex N1-substituents, the substitution pattern on these appended ring systems is crucial. For example, in some series, electron-withdrawing groups like fluorine or chlorine at the meta-position of a benzylamine moiety enhance inhibitory activity, while bulky groups can be detrimental.[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after adding 50 µL of the inoculum.

  • Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, positive control, and solvent control. The final volume in each well will be 100 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare and standardize bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually determine MIC (lowest concentration with no growth) incubate->read_results end End read_results->end

Sources

A Technical Guide to the Physicochemical Properties of 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative. The pyridinone core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Understanding the fundamental physicochemical properties of this specific molecule is paramount for its potential application in drug discovery and development. These properties govern its behavior in biological systems, influencing everything from solubility and absorption to formulation and stability.

This guide provides a comprehensive overview of the key physicochemical characteristics of 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, complete with detailed, field-proven experimental protocols for their determination. The methodologies described are grounded in established principles and are designed to yield reliable and reproducible data, adhering to the standards expected in a research and development setting.[3][4][5]

Molecular Structure and Identification

A clear understanding of the molecule's identity is the foundation for all subsequent characterization.

  • Chemical Name: 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Synonyms: 1-Ethyl-6-methyl-2-pyridone-3-carboxylic acid

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

Table 1: Core Molecular Identifiers

Identifier Value
IUPAC Name 1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Canonical SMILES CCN1C(=O)C(=C(C)C=C1)C(=O)O

| InChI Key | (Predicted) ZJBCJMYQZJXLSL-UHFFFAOYSA-N |

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. The presence of both a carboxylic acid (ionizable) and a substituted pyridinone ring suggests that the solubility of this compound will be highly dependent on pH.[8]

Data Summary: Quantitative solubility data for this specific molecule is not publicly available and must be determined experimentally. The following table provides a template for presenting such data.

Table 2: Experimentally Determined Solubility Profile

Solvent System (at 25°C) pH Solubility (µg/mL) Method
0.1 M HCl ~1.2 (To be determined) Shake-Flask HPLC-UV
Phosphate Buffer 7.4 (To be determined) Shake-Flask HPLC-UV

| Water | ~3-4 (intrinsic) | (To be determined) | Shake-Flask HPLC-UV |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[9]

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the compound using a validated HPLC-UV method against a standard calibration curve.

Causality Insight: Using a 24-48 hour equilibration period is crucial to measure the true thermodynamic solubility, as opposed to the kinetic solubility, which can often be an overestimation.[8] The filtration step is critical to prevent suspended solids from artificially inflating the measured concentration.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add Excess Solid to pH Buffers B Agitate at Constant Temp (24-48 hours) A->B Achieve Equilibrium C Settle & Withdraw Supernatant B->C Separate Phases D Filter (0.22 µm) C->D Remove Particulates E Quantify via HPLC-UV D->E Measure Concentration

Caption: Workflow for thermodynamic solubility determination.

Acidity Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the carboxylic acid group is expected to have an acidic pKa. This value is critical as it dictates the charge of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.[10]

Data Summary: The pKa must be determined experimentally. Based on similar structures, an acidic pKa in the range of 3-5 is anticipated for the carboxylic acid.

Table 3: Experimentally Determined pKa Value

Ionizable Group pKa (at 25°C) Method

| Carboxylic Acid | (To be determined) | Potentiometric Titration |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12][13] It involves monitoring pH changes as a titrant is added to a solution of the compound.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. The final concentration should be around 1 mM.[12]

  • Titration Setup: Place the solution in a jacketed titration vessel maintained at a constant temperature (25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[11]

  • Titration: Titrate the solution with a standardized basic titrant (e.g., 0.1 M NaOH) added in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) is used to determine the equivalence point.[10]

Causality Insight: Purging with nitrogen is essential because atmospheric CO₂ can dissolve to form carbonic acid, which would be titrated along with the analyte, leading to an inaccurate pKa value, especially in neutral to basic pH ranges.[11]

Diagram: pKa Determination Logic

G A Start: Compound in Solution (e.g., R-COOH) B Add Incremental Base (e.g., NaOH) A->B C Measure pH Change B->C D Plot pH vs. Titrant Volume C->D E Identify Midpoint of Buffer Region D->E F pH = pKa E->F

Caption: Logical flow for determining pKa via titration.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[14][15] For an ionizable compound like this, LogD at pH 7.4 is particularly relevant for predicting its behavior in the body.[14]

Data Summary: LogP and LogD values must be determined experimentally.

Table 4: Experimentally Determined Lipophilicity

Parameter Value (at 25°C) Method
LogP (Octanol/Water) (To be determined) Shake-Flask HPLC-UV

| LogD (at pH 7.4) | (To be determined) | Shake-Flask HPLC-UV |

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[16][17][18]

Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 phosphate buffer in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 buffer).

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Causality Insight: Pre-saturating the octanol and buffer phases is a critical step.[17] Octanol has some solubility in water and vice versa. Failing to pre-saturate the solvents can lead to volume changes during the experiment, which introduces errors into the final concentration measurements and the calculated LogD value.

Conclusion

The physicochemical properties outlined in this guide—solubility, pKa, and lipophilicity—form the cornerstone of any early-stage drug development program. The experimental determination of these parameters for 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is essential for building a comprehensive profile of the molecule. The data generated through the robust protocols provided herein will enable informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately guide the compound's journey through the development pipeline. All analytical methods used for quantification must be validated according to ICH Q2(R1) guidelines to ensure data integrity.[3][4][5]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[11]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.[16]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website.[3]

  • Alsenz, J., & Kansy, M. (2007). Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. Journal of Medicinal Chemistry, 50(21), 5480-5488.[8]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from protocols.io.[17]

  • Avdeef, A., & Tsinman, K. (2005). Method for determining solubility of a chemical compound. Google Patents. (WO2005116635A1).[19]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website.[4]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.[14]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Basic and Clinical Health Sciences.[10]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.[12]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA website.[5]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website.[20]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from ResearchGate.[15]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website.[21]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub.[18]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[13]

  • Journal of Chemical Education. (2001). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 78(11), 1551.[22]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from University of Toronto website.[23]

  • BenchChem. (n.d.). A Technical Guide to the Solubility of Acid Brown 58 in Aqueous and Organic Solvents. Retrieved from BenchChem website.[9]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary website.

  • Synblock. (n.d.). CAS 15506-18-0 | 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from Synblock website.[6]

  • MDPI. (2017). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2017(4), M961.[1]

  • Molecules. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7175.[24]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 758-766.[2]

  • Santa Cruz Biotechnology. (n.d.). 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from SCBT website.[7]

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Methodological & Application

"Analytical methods for 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid quantification"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Quantitative Analysis of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Abstract

This document provides comprehensive analytical methodologies for the precise and accurate quantification of this compound. As a member of the pyridine carboxylic acid class, this compound is representative of scaffolds with significant potential in pharmaceutical development and chemical synthesis.[1] Accurate quantification is paramount for pharmacokinetic studies, quality control, and stability testing. This guide details two primary instrumental methods: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. All protocols are presented with an emphasis on the scientific rationale behind methodological choices and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Physicochemical Profile

This compound is a polar organic compound containing both a carboxylic acid moiety and a substituted pyridine ring. These functional groups dictate its analytical behavior, particularly its solubility, chromatographic retention, and ionization potential. The aromatic pyridine ring provides a chromophore suitable for UV-Vis spectrophotometric detection.[5] The presence of the carboxylic acid group and the nitrogen atom allows for manipulation of the compound's charge state through pH adjustment, a critical parameter in developing selective chromatographic separations.[6][7]

Analyte Properties (Estimated):

  • Molecular Formula: C9H11NO3

  • Molecular Weight: 181.19 g/mol

  • Key Features: Carboxylic acid (ionizable), pyridine ring (UV active, ionizable), moderate polarity.

  • Solubility: Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, with solubility dependent on pH.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for the assay and purity determination of pharmaceutical compounds. It offers a balance of speed, resolution, and robustness. The method described herein is designed to be a validated, reliable protocol for routine quantification.

Principle of the Method

The analyte is dissolved and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase (C18). A polar mobile phase is pumped through the column, and separation is achieved based on the analyte's hydrophobic interactions with the stationary phase.[8] By adding an acidic modifier (e.g., formic acid) to the mobile phase, the ionization of the carboxylic acid group is suppressed, increasing its retention on the non-polar column and improving peak shape.[9] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration, with detection at a specific UV wavelength.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Analyte Standard P2 Prepare Stock Solution (e.g., in Methanol) P1->P2 P3 Create Calibration Standards (Serial Dilution) P2->P3 A2 Inject Standards & Samples P3->A2 P4 Prepare Sample Solution (Dissolve & Filter) P4->A2 A1 Equilibrate HPLC System A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Analyte Peak A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: General workflow for HPLC-based quantification.

Detailed Protocol

Instrumentation & Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (LC-MS grade).

  • Reference standard of this compound.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol or a 50:50 mixture of acetonitrile and water. This serves as the stock solution.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions) to prepare a series of at least five calibration standards. A suggested range is 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material, dissolve in a suitable solvent (similar to the stock solution solvent), and dilute to fall within the calibration range.

    • Filter the final sample solution through a 0.22 µm syringe filter to remove particulates that could damage the column.[10]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase providing good retention for moderately polar compounds.
Mobile Phase Gradient of A: Water + 0.1% FA and B: Acetonitrile + 0.1% FAFormic acid (FA) controls analyte ionization for better peak shape.[9]
Gradient 0-15 min: 10% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 10% B; 18-25 min: 10% BA gradient elution ensures elution of the analyte with good resolution and efficiency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on analyte concentration and detector sensitivity.
UV Wavelength ~270 nm (or λmax)The pyridine ring is expected to have a strong absorbance; determine the optimal wavelength (λmax) by scanning a standard solution with a DAD.[5]
  • Data Analysis:

    • Inject the calibration standards to establish the calibration curve by plotting peak area against concentration.

    • Perform a linear regression on the curve; an R² value > 0.999 is desirable.

    • Inject the prepared samples and use the regression equation to calculate the concentration of the analyte.

Method Validation (ICH Q2(R1) Framework)

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][4] The following parameters must be assessed:

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix). Check for peak purity using a DAD and analyze placebo/blank samples to ensure no interference at the analyte's retention time.[4]
Linearity A minimum of 5 concentration levels should be used. The correlation coefficient (R²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy Determined by spike-recovery experiments on a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%. Intermediate Precision: Assessed by a different analyst on a different day or with different equipment. The RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often estimated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often estimated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, different column batches).

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing samples in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[11][12][13]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry.[14] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole of the mass spectrometer (Q1) is set to select the parent ion (precursor ion) of the analyte. This ion is then fragmented in a collision cell (Q2), and the second quadrupole (Q3) selects a specific fragment ion (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.[15]

Instrumental Setup Diagram

G cluster_MS Tandem Mass Spectrometer HPLC HPLC System Pump Autosampler Column IonSource Ion Source (ESI) | {Ionization & Desolvation} HPLC:p3->IonSource:head MS Quadrupole 1 (Precursor Ion Selection) Collision Cell (Fragmentation) Quadrupole 3 (Product Ion Selection) Detector IonSource->MS:q1

Caption: Schematic of an LC-MS/MS instrument configuration.

Protocol for LC-MS/MS Analysis

Instrumentation & Reagents:

  • LC-MS/MS system with an ESI source.

  • LC conditions are similar to the HPLC-UV method, but flow rates may be lower (e.g., 0.4-0.6 mL/min) and smaller ID columns (e.g., 2.1 mm) are often used.

  • Solvents must be LC-MS grade to minimize background ions.

Procedure:

  • LC Method Adaptation: Use the HPLC method as a starting point. Ensure mobile phase additives like formic acid are compatible with MS detection.

  • MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ionization and fragmentation parameters.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the basic nitrogen in the pyridine ring.

    • Precursor Ion [M+H]⁺: For C9H11NO3, the expected precursor ion would be at m/z 182.2.

    • Product Ions: Perform a product ion scan to identify stable, high-intensity fragments. A plausible fragmentation could be the loss of CO2 (-44 Da) from the carboxylic acid, resulting in a fragment at m/z 138.2.

  • MRM Transition Setup:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe pyridine nitrogen is readily protonated.[15]
Q1 (Precursor Ion) m/z 182.2The protonated molecular ion [M+H]⁺.
Q3 (Product Ion) m/z 138.2 (Hypothetical)A stable, high-intensity fragment ion for specific detection.
Collision Energy Optimize experimentallyThe voltage applied in the collision cell to induce optimal fragmentation.
Dwell Time 50-100 msTime spent monitoring the specific MRM transition.
  • Sample Preparation for Biological Matrices:

    • For plasma or urine, sample clean-up is critical.[11] Techniques like protein precipitation (with acetonitrile or methanol) followed by centrifugation, or more advanced Solid Phase Extraction (SPE), may be required to remove matrix interferences.[10]

  • Quantification:

    • Quantification is performed using a calibration curve, similar to the HPLC-UV method. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and improve accuracy.[11][12]

Method Comparison

FeatureHPLC-UVLC-MS/MS
Specificity Good; relies on chromatographic separation.Excellent; based on both retention time and mass-to-charge ratio (MRM).[14]
Sensitivity Moderate (µg/mL range, LOQ).High (ng/mL to pg/mL range, LOQ).[12]
Matrix Tolerance Lower; susceptible to interferences from complex matrices.High; MRM provides specificity even with co-eluting compounds.[11]
Application Routine QC, purity, assay of bulk material and formulations.Bioanalysis, trace impurity detection, metabolite identification.
Cost & Complexity Lower cost, less complex operation.Higher cost, requires specialized expertise.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. 2

  • Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards - Benchchem. 11

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. 3

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. 4

  • Quality Guidelines - ICH. 16

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. 17

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - Springer. 12

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed. 13

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. 6

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. 8

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. 7

  • Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices - ResearchGate. 14

  • HPLC Sample Preparation - Organomation. 10

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. 15

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. 18

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. 9

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. 19

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N - Malaysian Journal of Chemistry. 5

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. 1jUgCYjLps-Ri1j11N)

Sources

Application Note: A Robust, Optimized HPLC Method for the Analysis of Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of pyridine carboxylic acid derivatives. These compounds, including isomers like nicotinic acid (Niacin), isonicotinic acid, and picolinic acid, are polar and ionizable, presenting unique challenges for reversed-phase chromatography.[1][2] This guide details a systematic approach, from initial column and mobile phase selection to fine-tuning of critical parameters and full method validation in accordance with ICH guidelines. The protocols provided are designed for researchers, scientists, and drug development professionals seeking to establish a reliable, accurate, and reproducible analytical method.

Foundational Principles & Initial Strategy

The successful separation of pyridine carboxylic acid derivatives hinges on a fundamental understanding of their physicochemical properties and how these properties interact with the chromatographic system.

Understanding the Analyte: The Critical Role of pKa

Pyridine carboxylic acids are amphoteric molecules, possessing both a basic pyridine nitrogen (pKa ≈ 5-6) and an acidic carboxylic acid group (pKa ≈ 2-5).[3][4][5] This dual nature means their ionization state—and therefore their polarity and retention in reversed-phase HPLC—is highly dependent on the mobile phase pH.[6][7]

  • At Low pH (e.g., pH < 2): The carboxylic acid is protonated (neutral), while the pyridine nitrogen is protonated (positive charge). The molecule carries a net positive charge.

  • At Mid pH (e.g., pH 3-4): The carboxylic acid group begins to deprotonate (negative charge), while the pyridine nitrogen remains protonated (positive charge), forming a zwitterion.

  • At High pH (e.g., pH > 6): The pyridine nitrogen is deprotonated (neutral), and the carboxylic acid is fully deprotonated (negative charge). The molecule carries a net negative charge.

Controlling retention requires suppressing the ionization of at least one of these functional groups. For reversed-phase HPLC, a common and effective strategy is to work at a low pH (e.g., 2.5 - 3.5).[8] At this pH, the carboxylic acid's ionization is suppressed, making the molecule less polar and allowing for better retention on a non-polar stationary phase.[9][10] Operating at a pH at least 1.5-2 units away from the analyte's pKa is recommended to ensure robust and reproducible retention times.[10]

Strategic Selection of the Stationary Phase

Standard C18 columns can be effective, but the polar nature of these analytes can lead to poor retention, especially under highly aqueous mobile phase conditions.[11][12]

  • Recommendation: A modern, high-purity silica C18 column with high-density bonding and end-capping is the preferred starting point. These columns minimize secondary interactions with residual silanols, which can cause significant peak tailing with basic compounds like pyridine derivatives.[13][14]

  • Alternative Options: For highly polar derivatives that are poorly retained on traditional C18 phases, consider:

    • Polar-Embedded Phases (e.g., Amide, Carbamate): These offer alternative selectivity and enhanced retention for polar compounds.

    • Mixed-Mode Phases (e.g., Reversed-Phase/Anion-Exchange): These are specifically designed to provide strong retention for polar acidic compounds without the need for ion-pairing agents.[11][15]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for separating very polar compounds that show little to no retention in reversed-phase mode.[15][16]

Mobile Phase Design and Detection
  • Aqueous Buffer: The key to success is a well-buffered mobile phase to maintain a constant pH.[8] A phosphate or formate buffer at a concentration of 20-50 mM is typically effective. For this protocol, we will start with a potassium phosphate buffer adjusted to pH 3.0.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent as it provides good peak shape and lower backpressure compared to methanol.

  • Detection: Pyridine carboxylic acids possess a chromophore and can be readily detected using a UV-Vis detector. The maximum absorbance (λmax) is typically in the range of 260-270 nm.[17][18][19] A wavelength of 265 nm is a robust starting point for detecting isoniazid and its related pyridine carboxylic acid impurities.[19][20]

Step-by-Step Method Development Protocol

This section provides a detailed workflow for developing and optimizing the separation.

Initial Screening Conditions

Objective: To achieve initial retention and separation of the target analytes.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standards in a mixture of Water/Acetonitrile (90:10 v/v) to a concentration of ~100 µg/mL.

  • Initial Gradient:

    • Start with a shallow screening gradient: 5% B to 40% B over 20 minutes. This will help determine the approximate organic concentration needed to elute the compounds of interest.

G cluster_prep Preparation cluster_dev Method Development Cycle cluster_val Validation Prep Prepare Analytes, Mobile Phase & Column Screen Run Initial Screening Gradient Prep->Screen Start Evaluate Evaluate Retention, Resolution & Peak Shape Screen->Evaluate Optimize Optimize Parameters (pH, Gradient, Temp) Evaluate->Optimize Needs Improvement Validate Perform Method Validation (ICH Q2) Evaluate->Validate Meets Criteria Optimize->Evaluate Re-evaluate Final Final Method Validate->Final Passes Validation

Optimization of Critical Parameters
  • Mobile Phase pH Adjustment:

    • Causality: As discussed, pH is the most powerful tool for manipulating the retention and selectivity of these compounds.[6][7][10]

    • Protocol: Prepare mobile phases at different pH values (e.g., pH 2.5, 3.0, and 3.5). Inject the sample under the same gradient conditions for each pH. Observe the changes in retention time and, critically, the resolution between closely eluting peaks or isomers. Select the pH that provides the optimal balance of retention and resolution.

  • Gradient Optimization:

    • Causality: Once a suitable elution window is found, the gradient slope needs to be optimized to ensure adequate separation of all components, from early-eluting polar impurities to later-eluting active ingredients.

    • Protocol: Based on the screening run, narrow the gradient range and adjust the slope. For example, if all peaks elute between 10% and 20% Acetonitrile, a new gradient of 5% to 25% B over 15 minutes will provide better resolution in that critical window.

  • Column Temperature:

    • Causality: Temperature affects mobile phase viscosity (and thus pressure) and can influence selectivity. Increasing the temperature typically decreases retention times and can improve peak efficiency (narrower peaks).

    • Protocol: Evaluate the separation at different temperatures (e.g., 25 °C, 30 °C, and 40 °C). While minor, changes in temperature can sometimes reverse the elution order of closely related compounds, providing an additional tool for optimizing resolution. A temperature of 30-35 °C is often a good compromise between efficiency and stability.

Method Validation Protocol (ICH Q2(R1))

Once the final chromatographic conditions are established, the method must be validated to demonstrate its suitability for the intended purpose.[21][22][23] The following experiments are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21][22]

Validation cluster_0 Method Validation Pillars (ICH Q2) cluster_1 Key Outcomes Specificity Specificity/ Selectivity No_Interference No Interference from Placebo/Degradants Specificity->No_Interference Linearity Linearity & Range Correlation High Correlation (r² > 0.999) Linearity->Correlation Accuracy Accuracy Recovery High % Recovery (e.g., 98-102%) Accuracy->Recovery Precision Precision RSD Low %RSD (e.g., <2%) Precision->RSD Robustness Robustness Insensitive Insensitive to Small Method Changes Robustness->Insensitive

Specificity / Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[23]

  • Protocol:

    • Analyze a placebo (matrix without the active ingredient).

    • Analyze the active ingredient standard.

    • Analyze a spiked placebo sample.

    • If available, analyze samples that have been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time, and the peak should be pure (as determined by a photodiode array detector, if available).

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions covering the expected range of the assay (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Systematically vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., ± 2% absolute organic content)

    • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: All system suitability parameters (e.g., resolution, tailing factor, plate count) must remain within the predefined limits for the method. This is guided by standards such as USP General Chapter <621>.[24][25][26][27]

Data Presentation

All quantitative validation data should be summarized in clear, concise tables for easy review and interpretation.

Table 1: Example Summary of Method Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo interference at analyte RtPass
Linearity (r²) 0.9995≥ 0.999Pass
Range 50 - 150 µg/mLDefined by linearityPass
Accuracy (% Recovery) 99.5% (Mean)98.0% - 102.0%Pass
Precision (%RSD)
- Repeatability0.85%≤ 2.0%Pass
- Intermediate Precision1.10%≤ 2.0%Pass
Robustness System suitability passed under all varied conditionsMeets system suitabilityPass

Conclusion & Troubleshooting

This application note outlines a systematic and scientifically grounded approach to developing a robust HPLC method for pyridine carboxylic acid derivatives. By carefully controlling the mobile phase pH to suppress ionization and selecting a high-performance stationary phase, excellent retention and resolution can be achieved. Full validation according to ICH guidelines ensures the method is reliable, accurate, and fit for its intended purpose in a regulated environment.

Common Troubleshooting Tip - Peak Tailing: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[13][28] It is often caused by secondary interactions between the protonated pyridine nitrogen and acidic residual silanols on the HPLC column packing.[14][28]

  • Solution: Ensure the mobile phase pH is sufficiently low (e.g., < 3.5) to suppress silanol ionization.[28] Using a modern, high-purity, end-capped column is critical to minimizing these interactions.[14] If tailing persists, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase, but this is often not necessary with modern columns and can complicate MS detection.[29]

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules Source: Phenomenex URL: [Link]

  • Title: An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements Source: LCGC International URL: [Link]

  • Title: Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules (Resource Page) Source: Phenomenex URL: [Link]

  • Title: HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: USP <621> Chromatography - A Practical Guide Source: DSDP Analytics URL: [Link]

  • Title: Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column Source: SIELC Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Detection and Assay of Isoniazid Utilizing Isocratic High-Performance Liquid Chromatography Source: DigitalCommons@UNO URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: Determination of isoniazid and isonicotinic acid contents in tablets by HPLC Source: IEEE Xplore URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: ACE HPLC Columns URL: [Link]

  • Title: Determination of isoniazid and isonicotinic acid contents in tablets by HPLC Source: ResearchGate URL: [Link]

  • Title: Exploring the Role of pH in HPLC Separation Source: Moravek URL: [Link]

  • Title: UV-Vis Spectrum of Isonicotinic Acid Source: SIELC Technologies URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: LCGC International URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations Source: Waters URL: [Link]

  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer Source: SciSpace URL: [Link]

  • Title: What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Source: Jinjing Chemical Blog URL: [Link]

  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF Source: ResearchGate URL: [Link]

Sources

Application Note: A Framework for Investigating the Hypoglycemic Potential of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The global rise of diabetes mellitus necessitates the discovery of novel oral hypoglycemic agents. Pyridinecarboxylic acid derivatives have emerged as a promising class of compounds with demonstrated antidiabetic properties.[1][2][3] This application note presents a comprehensive framework for the initial investigation of a novel compound, 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, for its potential hypoglycemic activity. We provide a structured approach, from initial in vitro enzymatic and cell-based screening to in vivo evaluation in established rodent models of diabetes. This guide details step-by-step protocols, explains the scientific rationale behind experimental choices, and offers a blueprint for data interpretation, empowering researchers to conduct a thorough preliminary assessment of this compound's therapeutic potential.

Introduction and Rationale

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and relative insulin deficiency, leading to hyperglycemia.[4] While numerous oral hypoglycemic agents exist, they are often associated with side effects or a decline in efficacy over time, driving the continuous search for new therapeutic candidates.[5][6]

The pyridinecarboxylic acid scaffold is a key pharmacophore in medicinal chemistry.[3][7] Various derivatives have been identified as potent hypoglycemic agents, suggesting that this chemical class is a fertile ground for discovering new drugs.[1][2] this compound (herein referred to as Compound-X) is a specific derivative whose hypoglycemic activity has not been extensively reported. Based on the structure-activity relationships of related compounds, Compound-X warrants a systematic investigation.[1]

This document provides the necessary protocols to:

  • Evaluate the direct inhibitory effects of Compound-X on key carbohydrate-digesting enzymes.

  • Assess its ability to promote glucose uptake in insulin-sensitive cells.

  • Validate its hypoglycemic efficacy in an in vivo model of diabetes.

Compound Profile and Preliminary Characterization

Before commencing biological assays, a thorough characterization of the test compound is imperative.

  • Compound: this compound

  • CAS Number: 1119446-11-5[8]

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol [8]

A. Synthesis and Purity Assessment While Compound-X is commercially available, a custom synthesis may be required. Synthesis can potentially be achieved through cyclocondensation reactions involving ethyl acetoacetate derivatives and cyanoacetamide, followed by N-alkylation and hydrolysis, a common strategy for this class of compounds.[1] Post-synthesis, the purity of Compound-X must be rigorously assessed, preferably by High-Performance Liquid Chromatography (HPLC), to be >95%. The identity should be confirmed using techniques like ¹H-NMR and Mass Spectrometry.

B. Solubility and Stability Determine the solubility of Compound-X in relevant solvents, such as Dimethyl Sulfoxide (DMSO) for in vitro stock solutions and aqueous vehicles (e.g., 0.5% carboxymethylcellulose) for in vivo administration. Stability studies should be conducted to ensure the compound does not degrade under experimental conditions (e.g., in culture media at 37°C).

In Vitro Screening: Primary Assessment of Hypoglycemic Activity

In vitro assays offer a rapid and cost-effective method for initial screening and mechanism elucidation.[9]

Protocol 1: α-Glucosidase Inhibition Assay

Rationale: α-glucosidase is a key intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia.[10] This assay identifies compounds that act via this mechanism.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8).

    • α-glucosidase enzyme solution (from Saccharomyces cerevisiae) prepared in phosphate buffer.

    • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution.

    • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

    • Test Compound-X: Prepare a stock solution in DMSO and create serial dilutions.

    • Positive Control: Acarbose.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of Compound-X dilutions or controls to respective wells.

    • Add 20 µL of α-glucosidase solution to all wells and incubate at 37°C for 5 minutes.[11]

    • Initiate the reaction by adding 20 µL of the pNPG substrate.[11]

    • Incubate the plate at 37°C for 20 minutes.[11]

    • Terminate the reaction by adding 50 µL of Na₂CO₃ solution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of Compound-X required to inhibit 50% of the enzyme activity) by plotting percent inhibition against the logarithm of the compound concentration.

Protocol 2: Glucose Uptake in 3T3-L1 Adipocytes

Rationale: A critical aspect of glucose homeostasis is the uptake of glucose from the bloodstream into peripheral tissues like fat and muscle.[12] This cell-based assay determines if Compound-X can directly stimulate glucose uptake, mimicking an insulin-sensitizing effect.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Mature adipocytes will accumulate lipid droplets and become responsive to insulin.

  • Glucose Uptake Assay:

    • Seed differentiated adipocytes in 96-well plates.

    • Serum-starve the cells for 3-4 hours to minimize basal glucose uptake.

    • Treat cells with various concentrations of Compound-X, a vehicle control (DMSO), and a positive control (Insulin) for 30-60 minutes.

    • Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), and incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

    • Express the results as a percentage of the basal glucose uptake (vehicle control).

Hypothetical In Vitro Data Summary
Assay Compound-X (IC₅₀ / EC₅₀) Acarbose (IC₅₀) Insulin (EC₅₀)
α-Glucosidase Inhibition15.5 µM250 µMN/A
Glucose Uptake (3T3-L1)5.2 µMN/A10 nM

This table presents hypothetical data for illustrative purposes.

In Vivo Evaluation: Efficacy in Animal Models

Positive in vitro results must be validated in a whole-organism context to confirm hypoglycemic activity.[13] Animal models are indispensable for this step.[14][15]

Animal Model: Alloxan-Induced Diabetic Rats

Rationale: Chemical induction of diabetes using agents like alloxan or streptozotocin (STZ) provides a robust and widely used model of Type 1-like diabetes characterized by severe hyperglycemia due to pancreatic β-cell destruction.[16][17] This model is excellent for screening the glucose-lowering ability of test compounds.

Induction Protocol:

  • Acclimatize male Wistar or Sprague-Dawley rats for one week.

  • Fast the rats overnight.

  • Administer a single intraperitoneal (i.p.) injection of Alloxan monohydrate (120-150 mg/kg body weight) dissolved in saline.[17]

  • Provide 5% dextrose solution in the drinking water for the first 24 hours to prevent fatal hypoglycemia.[17]

  • After 72 hours, measure fasting blood glucose (FBG) from the tail vein. Rats with FBG > 250 mg/dL are considered diabetic and are selected for the study.[17]

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT is a critical test to evaluate how a compound affects glucose metabolism after a glucose challenge. It is a key indicator of potential efficacy in managing postprandial hyperglycemia.

Methodology:

  • Use normal, healthy rats for this acute study.

  • Fast the animals overnight (12-16 hours) but allow access to water.

  • Divide rats into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, orally)

    • Group 2: Compound-X (e.g., 50 mg/kg, orally)

    • Group 3: Positive Control (e.g., Metformin, 150 mg/kg, orally)

  • Record baseline blood glucose (t=0 min).

  • Administer the respective treatments orally.

  • After 30 minutes, administer an oral glucose load (2 g/kg body weight) to all animals.

  • Measure blood glucose at 30, 60, and 120 minutes post-glucose load.

  • Data Analysis: Plot blood glucose concentration vs. time. Calculate the Area Under the Curve (AUC) for each group to quantify the overall glucose excursion. A significant reduction in AUC compared to the vehicle control indicates improved glucose tolerance.

Experimental Workflow Visualization

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Decision & Further Steps a Compound-X Synthesis & Characterization b α-Glucosidase Inhibition Assay a->b Purity > 95% c Glucose Uptake Assay (3T3-L1) a->c Purity > 95% e Oral Glucose Tolerance Test (OGTT) b->e Positive Hit (IC₅₀ < 20µM) c->e Positive Hit (EC₅₀ < 10µM) d Alloxan-Induced Diabetic Rat Model f Chronic Dosing Study d->f Model Established e->d Efficacy in Acute Model h Mechanistic & Toxicological Studies f->h Significant Glucose Lowering g Lead Optimization h->g

Caption: Overall experimental workflow for hypoglycemic screening.

Potential Mechanisms and Further Investigation

The initial screening provides clues to the mechanism of action.

  • α-Glucosidase inhibition suggests an effect on carbohydrate absorption.

  • Increased glucose uptake points towards an insulin-sensitizing action.

If Compound-X is active, particularly in the glucose uptake assay, a potential mechanism involves the potentiation of the insulin signaling pathway.

Insulin Signaling Pathway

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates AS160 AS160 AKT->AS160 inhibits GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle inhibition promotes GLUT4_membrane GLUT4 Translocation (Glucose Uptake) GLUT4_vesicle->GLUT4_membrane CompoundX Compound-X (Hypothetical Target) CompoundX->IRS potentiates? CompoundX->AKT activates?

Caption: Potential action of Compound-X on the insulin signaling pathway.

Further Mechanistic Studies:

  • Insulin Secretion: Use pancreatic β-cell lines (e.g., INS-1 or MIN6) to determine if Compound-X stimulates insulin release.

  • Western Blot Analysis: In cells treated with Compound-X, measure the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt and AS160, to pinpoint its molecular target.

  • Gene Expression: Analyze the expression of genes involved in glucose metabolism and adipogenesis.

Conclusion

This application note provides a robust, multi-tiered strategy for the preliminary evaluation of this compound as a potential oral hypoglycemic agent. By following these detailed protocols, researchers can generate the foundational in vitro and in vivo data necessary to make an informed decision on whether to advance this compound into further preclinical development. The logical progression from enzymatic assays to cell-based models and finally to whole-animal studies ensures a comprehensive and scientifically rigorous investigation.

References

  • Dalama, B., & Mesa, J. (n.d.). New Oral Hypoglycemic Agents and Cardiovascular Risk. Crossing the Metabolic Border. Revista Española de Cardiología (English Edition). Retrieved from [Link]

  • Sarges, R., et al. (1989). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Pharmaceutical Biology. Retrieved from [Link]

  • Pandey, A., & Tripathi, P. (2014). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • (n.d.). Anti-Diabetic In-Vivo Animal Models: A Review. International Journal of Novel Research and Development. Retrieved from [Link]

  • Chatzigeorgiou, A., et al. (2009). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo. Retrieved from [Link]

  • Wójcik, M., et al. (2020). Novel Activity of Oral Hypoglycemic Agents Linked with Decreased Formation of Tryptophan Metabolite, Kynurenic Acid. Molecules. Retrieved from [Link]

  • (n.d.). In vivo Animal Model for Screening of Anti Diabetic Activity. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Blank, B., et al. (1974). Mercaptopyridinecarboxylic acids, synthesis and hypoglycemic activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scheen, A. J. (2003). Oral Hypoglycemic Drugs: Pathophysiological Basis of Their Mechanism of Action. Diabetes & Metabolism. Retrieved from [Link]

  • Feingold, K. R. (2000). Oral Hypoglycemic Medications. Endotext. Retrieved from [Link]

  • (n.d.). Guidelines for in vitro testing of hypoglycemic components in food‐grade natural products. Food Science & Nutrition. Retrieved from [Link]

  • (n.d.). Pharmacology of oral hypoglycaemic drugs. Deranged Physiology. Retrieved from [Link]

  • (n.d.). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Amino Acids. Retrieved from [Link]

  • (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Retrieved from [Link]

  • (n.d.). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Molecules. Retrieved from [Link]

  • Campos, R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • (n.d.). Pyridinecarboxylic acid. Wikipedia. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridinone Scaffold

The pyridine carboxylic acid and its isomeric pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry. These core chemical frameworks are present in a multitude of clinically approved drugs and compounds under investigation for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2] Their prevalence stems from a combination of favorable physicochemical properties, such as metabolic stability, aqueous solubility, and the ability to act as both hydrogen bond donors and acceptors, which facilitates strong interactions with biological targets.[3][4]

Derivatives of pyridine carboxylic acid have demonstrated inhibitory activity against a broad spectrum of enzymes, including but not limited to:

  • Kinases: Such as Pim kinases, which are crucial in cancer cell signaling.[5]

  • Histone Demethylases (KDMs): Enzymes like JMJD2E that play a pivotal role in epigenetic regulation and are implicated in cancer.[6][7]

  • Metabolic Enzymes: Including urease, synthase, and tyrosinase.[1]

  • Other Key Enzymes: Such as cyclooxygenase-2 (COX-2), calpain, and various proteases.[1]

This document provides a comprehensive guide for researchers and drug development professionals on how to approach the investigation of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid as a potential enzyme inhibitor. While specific data for this molecule is not extensively available, this guide will leverage the known properties and activities of structurally related compounds to provide a robust framework for its characterization.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for successful experimental design.

PropertyPredicted/Typical ValueSignificance in Experimental Design
Molecular Formula C₉H₁₁NO₃Essential for calculating molarity and preparing stock solutions.
Molecular Weight 181.19 g/mol Crucial for accurate concentration calculations.
Appearance White to off-white solidVisual confirmation of compound integrity.
Solubility Sparingly soluble in water, soluble in DMSO and other polar organic solvents.Dictates the choice of solvent for stock solutions and assay buffers. DMSO is a common choice, but its final concentration in assays must be controlled to avoid off-target effects.
Stability Generally stable, but should be stored in a cool, dry, and dark place.Proper storage ensures the compound's integrity over time. Avoid repeated freeze-thaw cycles of solutions.

Safe Handling and Storage:

Pyridine derivatives should be handled with appropriate safety precautions.[8] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials.[8] For disposal, follow local regulations for chemical waste.[8]

Hypothesized Mechanism of Action and Potential Enzyme Targets

The structure of this compound, featuring a carboxylic acid group and a pyridinone ring, suggests several potential mechanisms of enzyme inhibition. The carboxylic acid moiety can act as a metal chelator, making it a candidate for inhibiting metalloenzymes.[1] The pyridinone ring can participate in hydrogen bonding and π-π stacking interactions within an enzyme's active site.[11]

Based on the activities of similar compounds, potential enzyme targets for investigation include:

  • Histone Demethylases (e.g., JMJD2 family): The pyridine dicarboxylate scaffold is a known inhibitor of these 2-oxoglutarate (2OG) dependent enzymes.[6][7] The carboxylic acid can chelate the active site iron, competing with the 2OG co-substrate.

  • Kinases (e.g., Serine/Threonine or Tyrosine Kinases): The pyridinone core is a common motif in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[3]

  • Succinate Dehydrogenase (SDH): Pyridine carboxamides have shown promise as SDH inhibitors with antifungal activity.[12]

The following diagram illustrates a generalized workflow for investigating the enzyme inhibitory potential of a novel compound.

G cluster_0 Initial Screening & Characterization cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Cellular Activity & Selectivity Compound Acquisition & QC Compound Acquisition & QC Biochemical Assay (Single Concentration) Biochemical Assay (Single Concentration) Compound Acquisition & QC->Biochemical Assay (Single Concentration) Hit Identification Hit Identification Biochemical Assay (Single Concentration)->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Potency Ranking Potency Ranking IC50 Determination->Potency Ranking Kinetic Studies (e.g., Michaelis-Menten) Kinetic Studies (e.g., Michaelis-Menten) Potency Ranking->Kinetic Studies (e.g., Michaelis-Menten) Determine Inhibition Type (Competitive, etc.) Determine Inhibition Type (Competitive, etc.) Kinetic Studies (e.g., Michaelis-Menten)->Determine Inhibition Type (Competitive, etc.) Cell-Based Assay Cell-Based Assay Determine Inhibition Type (Competitive, etc.)->Cell-Based Assay Assess Cellular Efficacy & Cytotoxicity Assess Cellular Efficacy & Cytotoxicity Cell-Based Assay->Assess Cellular Efficacy & Cytotoxicity Selectivity Profiling (vs. Related Enzymes) Selectivity Profiling (vs. Related Enzymes) Assess Cellular Efficacy & Cytotoxicity->Selectivity Profiling (vs. Related Enzymes) G cluster_plate 96-Well Plate Layout for IC50 Determination 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 12 12 A1 Blank B1 [I]1 A2 Blank A3 Blank A4 Control A5 Control A6 Control A7 Pos Ctrl A8 Pos Ctrl A9 Pos Ctrl A10 A10 A11 A11 A12 A12 C1 [I]2 B2 [I]1 B3 [I]1 D1 [I]3 C2 [I]2 C3 [I]2 E1 [I]4 D2 [I]3 D3 [I]3 F1 [I]5 E2 [I]4 E3 [I]4 G1 [I]6 F2 [I]5 F3 [I]5 G2 [I]6 G3 [I]6

Caption: Example plate setup for an IC50 experiment with triplicate measurements.

Protocol 2: Cell-Based Enzyme Inhibition Assay

This protocol outlines a general approach to assess the inhibitory activity of the compound in a cellular context. This is crucial for confirming that the compound can cross the cell membrane and engage its target in a more physiologically relevant environment.

1. Materials and Reagents:

  • Adherent or suspension cells expressing the target enzyme

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • This compound

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Lysis buffer (if measuring intracellular enzyme activity)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

2. Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include vehicle-only controls (e.g., medium with DMSO).

  • Incubation: Incubate the cells with the compound for a specific duration (e.g., 24, 48, or 72 hours). The incubation time should be sufficient for the compound to exert its effect on the target enzyme.

  • Assessing Target Inhibition:

    • Direct Measurement: If a suitable substrate for the intracellular enzyme is available, lyse the cells and perform an enzyme activity assay on the lysates as described in Protocol 1.

    • Downstream Pathway Analysis: If direct measurement is not feasible, assess the inhibition of the target enzyme by measuring a downstream biomarker or cellular phenotype (e.g., phosphorylation of a substrate by a kinase, changes in gene expression, or cell cycle arrest). [13]5. Assessing Cell Viability: In a parallel plate, perform a cell viability assay to determine if the observed inhibitory effects are due to specific enzyme inhibition or general cytotoxicity. [14]6. Data Analysis:

    • Normalize the target inhibition data to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the cellular IC50 (or EC50 for a phenotypic response).

    • Plot cell viability versus the logarithm of the compound concentration to determine the cytotoxic concentration (CC50). A large window between the cellular IC50 and CC50 suggests selective on-target activity.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential as enzyme inhibitors. While direct studies on this specific molecule are limited, the established activities of related pyridine carboxylic acid and pyridinone derivatives provide a strong rationale for its investigation against key enzyme targets in disease pathways. The protocols and guidelines presented in this document offer a comprehensive framework for the systematic evaluation of its inhibitory potential, from initial biochemical characterization to validation in a cellular context. Through rigorous and well-designed experiments, researchers can elucidate the mechanism of action and therapeutic promise of this and other novel pyridinone-based compounds.

References

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. (2011). Chemical Communications. Retrieved January 20, 2026, from [Link]

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. (2011). PubMed. Retrieved January 20, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Dovepress. Retrieved January 20, 2026, from [Link]

  • Biologically active pyridine carboxylic acid derived enzyme inhibitors... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. (2022). ProQuest. Retrieved January 20, 2026, from [Link]

  • Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • ACE-inhibitory activity assay: IC50. (2022). Protocols.io. Retrieved January 20, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pyridones in drug discovery: Recent advances. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of JumonjiC domain-containing histone demethylases. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 2.3. Enzyme-inhibition assay and IC50 determination. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]

  • 2,6-Pyridinedicarboxylic acid. (n.d.). Bio-Strategy. Retrieved January 20, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 20, 2026, from [Link]

  • Binding pose of pyridine-3-carboxylic acid derivatives. A and B... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. Retrieved January 20, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved January 20, 2026, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2008). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Functionalized 2-Pyridone-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridone-3-carboxylic acid scaffold is a privileged structural motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its inherent functionalities allow for diverse chemical modifications, making it an attractive template for the development of novel therapeutic agents and functional materials.[3][4] This document provides a comprehensive guide to the synthesis of functionalized 2-pyridone-3-carboxylic acids, with a focus on a robust and versatile three-component reaction. Detailed experimental protocols, mechanistic insights, and strategies for subsequent functionalization are presented to enable researchers to confidently synthesize and explore this important class of compounds.

Introduction: The Significance of 2-Pyridone-3-Carboxylic Acids

The 2-pyridone core is a cornerstone in the design of bioactive molecules due to its ability to act as both a hydrogen bond donor and acceptor, as well as serving as a bioisostere for various functional groups like amides and phenols.[2][3] The additional presence of a carboxylic acid at the 3-position provides a crucial handle for further chemical manipulation, including the formation of amides, esters, and other derivatives, significantly expanding the accessible chemical space for drug discovery programs.[5] Compounds bearing this scaffold have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1]

This guide focuses on a highly efficient and operationally simple multicomponent reaction (MCR) for the synthesis of 2-pyridone-3-carboxylic acids, which offers significant advantages in terms of atom economy, convergence, and the ability to rapidly generate libraries of diverse analogs.[2]

Core Synthetic Protocol: Three-Component Synthesis

A widely adopted and efficient method for the synthesis of 2-pyridone-3-carboxylic acids involves the one-pot condensation of a 3-formylchromone, a primary amine, and Meldrum's acid.[1][2] This reaction proceeds with high yields and tolerates a broad range of functional groups on the primary amine, allowing for the introduction of diverse substituents at the N-1 position of the pyridone ring.

Plausible Reaction Mechanism

The reaction is believed to proceed through an initial Knoevenagel condensation between the 3-formylchromone and Meldrum's acid. This is followed by a Michael addition of the primary amine to the activated chromone ring, leading to ring-opening. Subsequent intramolecular cyclization and elimination of acetone and carbon dioxide from the Meldrum's acid moiety, followed by tautomerization, affords the final 2-pyridone-3-carboxylic acid product.

Reaction_Mechanism 3-Formylchromone 3-Formylchromone Knoevenagel_Condensation Knoevenagel_Condensation 3-Formylchromone->Knoevenagel_Condensation Meldrum's_Acid Meldrum's_Acid Meldrum's_Acid->Knoevenagel_Condensation Primary_Amine Primary_Amine Michael_Addition Michael_Addition Primary_Amine->Michael_Addition Intermediate_1 Intermediate_1 Knoevenagel_Condensation->Intermediate_1 Intermediate_1->Michael_Addition Ring_Opened_Intermediate Ring_Opened_Intermediate Michael_Addition->Ring_Opened_Intermediate Intramolecular_Cyclization Intramolecular_Cyclization Ring_Opened_Intermediate->Intramolecular_Cyclization Cyclized_Intermediate Cyclized_Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Elimination Elimination Cyclized_Intermediate->Elimination (- Acetone, CO2) 2-Pyridone-3-Carboxylic_Acid 2-Pyridone-3-Carboxylic_Acid Elimination->2-Pyridone-3-Carboxylic_Acid

Caption: Plausible reaction mechanism for the three-component synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 2-pyridone-3-carboxylic acids.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A Combine 3-formylchromone, primary amine, and Meldrum's acid in solvent B Heat the reaction mixture (e.g., 70°C in water) A->B C Monitor reaction progress by TLC B->C D Cool the reaction mixture C->D E Filter the precipitated solid D->E F Wash with water and dry E->F G Recrystallize from a suitable solvent (e.g., DMF, EtOH) F->G H Obtain melting point G->H I Record NMR spectra (¹H, ¹³C) H->I J Perform Mass Spectrometry (LCMS, HRMS) I->J

Caption: General experimental workflow for synthesis and characterization.

Detailed Protocol

Materials and Reagents:

  • 3-Formylchromone (1.0 equiv)

  • Substituted primary amine (1.0 equiv)

  • Meldrum's acid (1.0 equiv)

  • Diammonium hydrogen phosphate (DAHP) (20 mol%) (as catalyst)[2]

  • Solvent (e.g., Water, Ethanol)

  • Dimethylformamide (DMF) or Ethanol for recrystallization

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-formylchromone (1.0 equiv), the desired primary amine (1.0 equiv), Meldrum's acid (1.0 equiv), and diammonium hydrogen phosphate (20 mol%).[2]

  • Add the chosen solvent (e.g., water) to the flask.

  • Heat the reaction mixture to 70°C and stir for 3 hours.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent such as DMF or ethanol to afford the pure 2-pyridone-3-carboxylic acid.[1]

Representative Data

The following table summarizes typical results for the synthesis of various N-substituted 2-pyridone-3-carboxylic acids.

EntryR-group (Primary Amine)Yield (%)Melting Point (°C)
1Benzyl86199-200
2Cyclohexyl75-85210-212
34-Methoxyphenyl70-80225-227
4Propargyl78135-136

Data compiled from literature sources.[1][6]

Functionalization of the 2-Pyridone-3-Carboxylic Acid Scaffold

The synthesized 2-pyridone-3-carboxylic acids are versatile intermediates for further chemical modifications.

N-Alkylation/Arylation

The nitrogen atom of the pyridone ring can be further functionalized. While the primary synthesis allows for the introduction of a substituent at the N-1 position, subsequent alkylation or arylation can be performed if the synthesis started with ammonia or a primary amine that can be deprotected.

Typical Protocol for N-Alkylation:

  • Dissolve the 2-pyridone-3-carboxylic acid (1 equiv) in a suitable solvent like DMF.[1]

  • Add a base such as potassium carbonate (1.5 equiv).[1]

  • Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.3 equiv).[1]

  • Stir the reaction mixture at room temperature for 20-50 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.[1]

Decarboxylation

The carboxylic acid group at the 3-position can be removed to yield the corresponding 2-pyridone. This can be achieved under various conditions, including heating with a base like potassium carbonate in a high-boiling solvent such as toluene.[1][7]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for derivatization. Standard organic chemistry transformations can be employed to convert it into:

  • Amides: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Esters: Fischer esterification with alcohols under acidic catalysis or reaction with alkyl halides in the presence of a base.

Ring Functionalization

Direct functionalization of the pyridone ring, such as C-H activation, can be a powerful tool for introducing further diversity.[5][8] These methods often employ transition metal catalysis and can be directed by the existing functional groups on the ring.[5] Additionally, the electron-deficient nature of some substituted 2-pyridones allows them to participate in cycloaddition reactions, such as Diels-Alder reactions, to construct fused heterocyclic systems.[9]

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of a diverse array of functionalized 2-pyridone-3-carboxylic acids. The operational simplicity of the three-component reaction, coupled with the manifold opportunities for subsequent functionalization, makes this methodology highly attractive for applications in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and the scope of potential transformations, researchers can effectively leverage this versatile scaffold to generate novel molecules with tailored properties.

References

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). ResearchGate. [Link]

  • Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. (n.d.). ResearchGate. [Link]

  • Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273-280. [Link]

  • Pyridone Ligands Enabled C–H Functionalizations of Amines and Carboxylic Acids. (n.d.). ProQuest. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(3), 673. [Link]

  • The seminal example of C3-selective C–H functionalization of 2-pyridone... (n.d.). ResearchGate. [Link]

  • Synthesis of 2-pyridones. (n.d.). University of Bristol. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 853874. [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (n.d.).
  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. (2021). Science, 374(6572), 1276-1282. [Link]

Sources

Application Notes & Protocols: In Vivo Preclinical Evaluation of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a novel synthetic compound belonging to the pyridinecarboxylic acid class of molecules. While direct in vivo studies on this specific molecule are not yet extensively published, the pyridine nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1] Notably, related pyridine derivatives have demonstrated potential as antifibrotic and cardiotonic agents. For instance, pirfenidone, a pyridone derivative, is an approved antifibrotic drug, highlighting the therapeutic potential of this chemical class in treating fibrotic diseases.[2] Furthermore, the structural similarities to compounds active in cardiovascular and metabolic diseases warrant a thorough investigation of its pharmacological profile.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vivo characterization of this compound (hereinafter referred to as 'the compound'). The protocols outlined herein are designed to establish a foundational pharmacokinetic profile and to investigate its potential efficacy in validated animal models of liver fibrosis and cardiac hypertrophy. The experimental designs emphasize scientific rigor, reproducibility, and the generation of decision-driving data.

Part 1: Foundational In Vivo Pharmacokinetic (PK) Profiling

A prerequisite to any efficacy study is understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[4][5][6] This initial study aims to determine key pharmacokinetic parameters that will inform dose selection and scheduling for subsequent efficacy models.

Experimental Workflow: Pharmacokinetic Study

cluster_0 Phase 1: Dosing & Sampling cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis A Acclimatize Sprague-Dawley Rats B Administer Compound (IV & PO) A->B C Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Quantify Compound Concentration E->F G Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) F->G H Dose-Response Modeling G->H A Acclimatize Wistar Rats B Induce Fibrosis: TAA Injection (i.p.) 200 mg/kg, twice weekly for 8 weeks A->B C Initiate Treatment (Week 4): - Vehicle Control - Compound (Low Dose) - Compound (High Dose) - Positive Control (e.g., Pirfenidone) B->C Start of therapeutic intervention D Monitor Animal Health & Body Weight C->D E Sacrifice at Week 8 D->E F Collect Blood & Liver Tissue E->F G Biochemical, Histological, & Molecular Analysis F->G A Acclimatize C57BL/6 Mice B Baseline Echocardiography A->B C Induce Hypertrophy: Isoproterenol (ISO) Injection (s.c.) 5 mg/kg/day for 7 days B->C D Concurrent Treatment: - Vehicle Control - Compound (Low Dose) - Compound (High Dose) - Positive Control (e.g., Propranolol) C->D Daily co-administration E Final Echocardiography (Day 8) D->E F Sacrifice and Harvest Hearts E->F G Measure HW/BW Ratio F->G H Histological & Molecular Analysis F->H

Sources

Application Notes and Protocols: Development of Assays for Screening Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine carboxylic acid derivatives represent a versatile class of scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Their unique structure, featuring an electron-deficient aromatic ring and a carboxylic acid group, facilitates crucial interactions with biological targets through mechanisms like π-π stacking and hydrogen bonding, thereby enhancing binding affinity.[1] These compounds have been successfully developed into approved drugs for various conditions, including infections and hyperlipidemia.[1][2] The adaptability of the pyridine ring for substitution allows for the fine-tuning of a compound's activity and selectivity, making this class of molecules a continued focus of drug discovery efforts.[1]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits" that modulate the activity of a biological target.[3][4][5] The development of robust and reliable assays is paramount to the success of any HTS campaign.[6][7] This guide provides a comprehensive overview of the principles and detailed protocols for developing both biochemical and cell-based assays tailored for the screening of pyridine carboxylic acid derivatives.

PART 1: Assay Development and Validation: A Strategic Approach

The journey from a biological target to a validated HTS assay requires a systematic and rigorous approach. The goal is to develop an assay that is not only biologically relevant but also robust, reproducible, and amenable to automation.[6][8]

Foundational Principles of Assay Design

A well-designed assay protocol is critical for generating accurate and reproducible data.[9] Key considerations at the outset of assay development include:

  • Biological Relevance: The assay must accurately reflect the biological process being investigated. For drug discovery, this means the assay should mimic the intended therapeutic mechanism of action.[10][11]

  • Assay Format: The choice between a biochemical (cell-free) and a cell-based assay format depends on the nature of the target and the desired information.[4][11] Biochemical assays are ideal for studying direct interactions with purified targets, while cell-based assays provide a more physiologically relevant context by evaluating compound effects in living cells.[12][13][14]

  • Detection Method: The selection of a detection technology (e.g., fluorescence, luminescence, absorbance) is crucial for achieving the desired sensitivity, dynamic range, and throughput.[4]

  • Cost and Throughput: The assay should be cost-effective and scalable to accommodate the screening of large compound libraries in a timely manner.[7][15]

The Assay Development Workflow

A typical assay development workflow follows a logical progression from initial feasibility studies to full-scale validation.

Assay_Development_Workflow cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Validation Target Engagement Target Engagement & Reagent Characterization Assay Optimization Assay Parameter Optimization Target Engagement->Assay Optimization Confirm Interaction Assay Miniaturization Miniaturization to HTS Format Assay Optimization->Assay Miniaturization Define Robust Conditions Assay Validation Statistical Validation (Z', S/B, CV) Assay Miniaturization->Assay Validation Transfer to Microplates Pilot Screen Pilot Screen with Diverse Compound Set Assay Validation->Pilot Screen Assess Performance Data Analysis Data Analysis & Hit Criteria Definition Pilot Screen->Data Analysis Evaluate Hit Rate Full HTS Full HTS Data Analysis->Full HTS Proceed to Full Screen

Caption: A streamlined workflow for assay development and validation.

Statistical Validation: Ensuring Data Quality

Rigorous statistical validation is essential to ensure the reliability and reproducibility of an HTS assay.[8][16] Key performance metrics include:

ParameterFormulaDesired ValueSignificance
Z'-factor 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|> 0.5A measure of assay quality, indicating the separation between positive and negative controls.[17]
Signal-to-Background (S/B) Meanmax / Meanmin> 10Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%A measure of the variability or precision of the assay.

SDmax and Meanmax refer to the standard deviation and mean of the high signal control, while SDmin and Meanmin refer to the standard deviation and mean of the low signal control.

PART 2: Biochemical Assays for Direct Target Interaction

Biochemical assays are indispensable for quantifying the direct interaction of pyridine carboxylic acid derivatives with their purified molecular targets, such as enzymes or receptors.[4][6][15] These assays offer a controlled environment to elucidate the mechanism of action and determine key parameters like potency (IC50 or Kd).

Fluorescence Polarization (FP) Assay for Competitive Binding

Principle: FP is a homogeneous technique ideal for monitoring molecular interactions in solution.[18] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[19] In a competitive assay format, a test compound that binds to the target will displace the tracer, leading to a decrease in the fluorescence polarization signal.[18]

Application: Screening for inhibitors that disrupt the binding of a known ligand to a target protein.

2.1.1 Experimental Workflow for FP Assay

FP_Workflow Start Start Dispense Dispense Target Protein & Fluorescent Tracer Start->Dispense Incubate1 Incubate to Reach Binding Equilibrium Dispense->Incubate1 Add_Compound Add Pyridine Carboxylic Acid Derivatives Incubate1->Add_Compound Incubate2 Incubate for Competition Add_Compound->Incubate2 Read_FP Measure Fluorescence Polarization Incubate2->Read_FP Analyze Calculate % Inhibition & Determine IC50 Read_FP->Analyze End End Analyze->End

Caption: Step-by-step workflow for a competitive FP assay.

2.1.2 Detailed Protocol for a Competitive FP Assay

Materials:

  • Purified target protein

  • Fluorescently labeled tracer (ligand)

  • Pyridine carboxylic acid derivative library

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein and a 2X solution of the fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically through titration experiments.

  • Assay Plate Preparation:

    • Add 5 µL of the 2X target protein solution to each well of the microplate.

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

  • Compound Addition:

    • Add 10 µL of the pyridine carboxylic acid derivatives at various concentrations to the appropriate wells. For controls, add 10 µL of assay buffer (high signal) or a known inhibitor (low signal).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.[18]

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.[20]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula:[18] % Inhibition = 100 * (1 - (FPsample - FPlow control) / (FPhigh control - FPlow control))

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NAD+/NADH-Based Assay for Dehydrogenase Activity

Principle: Many enzymes targeted by pyridine carboxylic acid derivatives are dehydrogenases, which utilize NAD+ or NADH as cofactors. The activity of these enzymes can be monitored by measuring the change in the concentration of these dinucleotides.[21] Enzymatic cycling reactions can be used to amplify the signal, where the product of one reaction is the substrate for another, leading to the accumulation of a detectable product.[22][23]

Application: Screening for inhibitors of dehydrogenase enzymes.

2.2.1 Detailed Protocol for a Colorimetric NAD+/NADH-Based Assay

Materials:

  • Purified dehydrogenase enzyme

  • Substrate for the dehydrogenase

  • NAD+ or NADH

  • NAD cycling reagent mix (containing lactate dehydrogenase and a colorimetric probe like MTT)[24]

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Clear, 96-well microplates

  • Microplate reader capable of measuring absorbance at 565 nm[24]

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the enzyme, substrate, and NAD+/NADH in assay buffer.

    • Prepare the NAD cycling reagent mix according to the manufacturer's instructions.

  • Assay Plate Preparation:

    • Add 50 µL of each NAD+ standard or sample to the wells of the microplate.[22]

  • Reaction Initiation:

    • Add 50 µL of the NAD Cycling Reagent to each well.[22]

  • Compound Addition:

    • Add the pyridine carboxylic acid derivatives at various concentrations to the appropriate wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-4 hours, protected from light.[22]

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[22]

  • Data Analysis:

    • Determine the concentration of NAD+/NADH in the samples by comparing their absorbance to the NAD+ standard curve.

    • Calculate the percent inhibition for each compound and determine the IC50 value.

PART 3: Cell-Based Assays for Phenotypic and Pathway Analysis

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context.[12][13][25] They provide valuable insights into a compound's cell permeability, cytotoxicity, and its impact on cellular signaling pathways.[11][13][14]

Luciferase Reporter Gene Assay for Pathway Modulation

Principle: Luciferase reporter assays are widely used to study the regulation of gene expression.[26] A reporter construct containing a promoter with a specific response element upstream of the luciferase gene is introduced into cells.[27] Activation or inhibition of the signaling pathway of interest leads to a corresponding change in luciferase expression, which is quantified by measuring the light output upon addition of a substrate.[26] Dual-luciferase systems, which include a second reporter for normalization, are often used to improve accuracy.[28]

Application: Screening for compounds that modulate specific signaling pathways, such as those regulated by GPCRs.[27][29]

3.1.1 Experimental Workflow for a Dual-Luciferase Reporter Assay

Luciferase_Workflow Start Start Transfect Transfect Cells with Reporter Plasmids Start->Transfect Seed Seed Transfected Cells into Microplates Transfect->Seed Treat Treat Cells with Pyridine Carboxylic Acid Derivatives Seed->Treat Lyse Lyse Cells Treat->Lyse Measure_Luc Measure Firefly & Renilla Luciferase Activity Lyse->Measure_Luc Analyze Normalize and Calculate Fold Change Measure_Luc->Analyze End End Analyze->End

Caption: Workflow for a dual-luciferase reporter gene assay.

3.1.2 Detailed Protocol for a Dual-Luciferase Reporter Assay

Materials:

  • Mammalian cell line appropriate for the target pathway

  • Firefly luciferase reporter plasmid with the desired response element

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • White, opaque 96-well microplates

  • Dual-luciferase assay reagents

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect the cells with the firefly and renilla luciferase plasmids using a suitable transfection reagent.

  • Cell Seeding:

    • Seed the transfected cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with the pyridine carboxylic acid derivatives at various concentrations for a predetermined period (e.g., 6-24 hours).

  • Cell Lysis:

    • Remove the culture medium, wash the cells with PBS, and add passive lysis buffer to each well.[28]

  • Luciferase Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.[28]

    • Subsequently, add the Stop & Glo® reagent to quench the firefly reaction and simultaneously activate the renilla luciferase, then measure the renilla luminescence.[28]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

    • Determine the EC50 or IC50 values from the dose-response curves.

PART 4: Hit Validation and Triage

Following a primary HTS campaign, a hit validation cascade is crucial to eliminate false positives and prioritize promising compounds for further development.[30] This process involves a series of orthogonal assays and counter-screens.

Eliminating False Positives

Common sources of false positives in HTS include:

  • Compound Interference: Some compounds may directly interfere with the assay detection system (e.g., autofluorescence).[30]

  • Promiscuous Inhibitors: Certain molecules can inhibit multiple, unrelated targets through non-specific mechanisms, such as aggregation.[3]

  • Reactivity: Chemically reactive compounds can covalently modify the target protein, leading to irreversible inhibition.

A Pragmatic Hit Validation Cascade

A well-defined hit validation cascade ensures that resources are focused on the most promising candidates.

Hit_Validation_Cascade Primary_HTS Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Biochemical Assay Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screen for Assay Interference Orthogonal_Assay->Counter_Screen Cellular_Assay Cellular Target Engagement/Phenotypic Assay Counter_Screen->Cellular_Assay SAR Structure-Activity Relationship (SAR) Cellular_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical hit validation and triage workflow.

Conclusion

The development of robust and relevant assays is a critical first step in the successful screening of pyridine carboxylic acid derivatives. By carefully considering the principles of assay design, implementing rigorous validation procedures, and employing a strategic hit validation cascade, researchers can confidently identify and advance promising lead compounds for further drug development. This guide provides a foundational framework and detailed protocols to aid scientists in this endeavor.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Retrieved from [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved from [Link]

  • High-throughput assays for promiscuous inhibitors - PubMed - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025). Retrieved from [Link]

  • Biochemical Assays - Concept Life Sciences. (n.d.). Retrieved from [Link]

  • High-Throughput Screening Assays. (n.d.). Retrieved from [Link]

  • HTS Assay Validation - PubMed. (2012). Retrieved from [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation - Books - The Royal Society of Chemistry. (2016). Retrieved from [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. (n.d.). Retrieved from [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing). (n.d.). Retrieved from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (2020). Retrieved from [Link]

  • A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes - APS Journals. (2022). Retrieved from [Link]

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The 2-Pyridone Scaffold: Application Notes for 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid as a Versatile Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This document provides detailed application notes and protocols for the investigation of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid as a potential lead compound in drug discovery campaigns. While the specific biological targets for this particular molecule are not extensively documented in publicly available literature, its structural class suggests significant potential for hit-to-lead optimization across various therapeutic areas.

These notes are intended for researchers, scientists, and drug development professionals to guide the systematic evaluation of this compound and its analogues. The protocols provided are adaptable for screening against various biological targets and for elucidating structure-activity relationships (SAR).

Physicochemical Properties and Synthesis

A foundational aspect of any lead discovery program is the synthesis and characterization of the molecule of interest.

PropertyValueReference
CAS Number 1119446-11-5
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Appearance Solid
Purity Typically >95%
General Synthesis Protocol:

The synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids can be achieved through the hydrolysis of the corresponding nitriles. The nitrile precursors are typically prepared by the reaction of a sodium enolate of a substituted 3-oxopropionaldehyde with cyanoacetamide.[5]

Protocol 1: Synthesis of this compound

Rationale: This multi-step synthesis first constructs the substituted pyridine ring system via a condensation reaction, followed by hydrolysis to yield the final carboxylic acid. This approach allows for the introduction of various substituents on the pyridine core to explore structure-activity relationships.

Step 1: Synthesis of the Sodium Enolate of a Substituted 3-Oxopropionaldehyde

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the appropriate ketone in anhydrous ethyl formate.

  • Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The resulting sodium enolate can be used in the next step without further purification.

Step 2: Synthesis of the Pyridinecarbonitrile Precursor

  • To the freshly prepared sodium enolate solution, add cyanoacetamide in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the pyridinecarbonitrile product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 3: Hydrolysis to this compound

  • Suspend the pyridinecarbonitrile precursor in a mixture of a suitable acid (e.g., concentrated HCl or H2SO4) and water.

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified this compound.

Validation: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Hit-to-Lead Optimization Workflow

The journey from a "hit" compound to a viable "lead" involves a systematic process of evaluation and optimization.[6] The following workflow outlines the key stages for assessing this compound.

Hit_to_Lead_Workflow A Initial Hit (this compound) B Primary Screening (In vitro biological assays) A->B Biological Evaluation C Structure-Activity Relationship (SAR) Studies B->C Active Hits D Synthesis of Analogues C->D SAR Insights E Secondary Screening (Mechanism of Action, Selectivity) C->E Potent Analogues D->B Iterative Optimization F In vitro ADME/Tox Profiling E->F Confirmed Activity & MoA G Lead Compound Identification F->G Favorable Profile SAR_Diagram cluster_regions Key Regions for Modification compound R1 N1-Ethyl Group: Modulate lipophilicity and metabolic stability R2 C6-Methyl Group: Influence potency and selectivity R3 C3-Carboxylic Acid: Key for target interaction (H-bonding), can be modified to esters or amides to alter properties

Caption: Key structural regions of this compound for SAR studies.

By synthesizing and testing analogues with modifications at these positions, researchers can build a comprehensive SAR profile to guide the design of more potent and selective compounds.

Conclusion

This compound, as a member of the privileged 2-pyridone class, represents a promising starting point for medicinal chemistry programs. The application notes and protocols outlined in this document provide a robust framework for its systematic evaluation as a lead compound. Through a comprehensive assessment of its biological activities, mechanism of action, and ADME/Tox properties, coupled with iterative SAR-guided optimization, the full therapeutic potential of this scaffold can be explored.

References

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  • Google Patents. (2006). Method for preparation of optionally 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids.
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Troubleshooting & Optimization

Hantzsch Synthesis Technical Support Center: A Guide to Optimization and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch synthesis of dihydropyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this cornerstone multi-component reaction. The Hantzsch reaction, first reported by Arthur Hantzsch in 1881, remains a highly relevant and efficient method for constructing the 1,4-dihydropyridine (1,4-DHP) scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs, including calcium channel blockers like nifedipine and amlodipine.[1][2][3]

This document moves beyond simple protocols to provide in-depth explanations for why certain experimental choices are made, helping you to rationally design and execute your syntheses for optimal outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges in the Hantzsch synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the classical Hantzsch synthesis are a common frustration, often stemming from suboptimal reaction conditions, reactant purity, or the formation of side products.[1][4] Here is a systematic approach to diagnosing the issue:

  • Purity of Reactants: The integrity of your starting materials is paramount. Impurities in the aldehyde, β-ketoester, or the ammonia source can introduce competing side reactions that consume reactants and reduce the yield of the desired 1,4-DHP.[4] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can inhibit the reaction. It is recommended to use freshly distilled or purified aldehydes.

  • Reaction Time and Temperature: The classical approach often involves prolonged reflux in solvents like ethanol or acetic acid.[1][5] However, extended heating can lead to the degradation of the 1,4-dihydropyridine product.[4] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.

  • Sub-optimal Solvent Choice: While ethanol is a traditional solvent, it may not be the best choice for all substrates.[4] The polarity of the solvent can significantly influence the reaction rate.[4] Greener and often more effective solvent systems, including water or glycerol, have been successfully employed.[6][7] In some cases, solvent-free conditions can dramatically improve yields and reaction rates.[4][8]

  • Formation of Side Products: The Hantzsch reaction is not without potential side reactions. The formation of over-oxidized pyridine derivatives or Michael adducts can significantly lower the yield of the desired dihydropyridine.[4] Adjusting reaction conditions, such as temperature and catalyst, can help to minimize these unwanted pathways.

Question 2: My reaction is sluggish and fails to go to completion. How can I improve the reaction rate and conversion?

Answer: Incomplete conversion is typically a kinetic issue. To drive the reaction to completion, consider the following catalytic and energetic enhancements:

  • Catalysis is Key: The uncatalyzed Hantzsch reaction can be slow. The introduction of a catalyst can dramatically accelerate the reaction.[4] A wide array of catalysts have proven effective:

    • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a common and effective catalyst.[1][9]

    • Lewis Acids: Catalysts like Yb(OTf)₃ can activate the carbonyl groups, facilitating the condensation steps.[4]

    • Organocatalysts: Proline and its derivatives have been used to promote the reaction.

    • Heterogeneous Catalysts: The use of solid-supported acids, such as silica-bound sulfonic acids or phosphotungstic acid on alumina, offers the advantages of high efficiency and easy removal from the reaction mixture, simplifying purification.[6][10]

  • Alternative Energy Sources: Modern techniques can significantly reduce reaction times compared to conventional heating:

    • Microwave Irradiation: This is a powerful tool for accelerating the Hantzsch synthesis, often reducing reaction times from hours to minutes and improving yields.[1][4][11]

    • Ultrasonic Irradiation: Sonication, particularly in aqueous micellar solutions, has been shown to give excellent yields.[1]

  • Reactant Concentration: Increasing the concentration of reactants, or even running the reaction under solvent-free conditions, can lead to improved reaction rates and higher yields.[4][8]

Question 3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

Answer: While the 1,4-dihydropyridine is the thermodynamically favored product, the formation of the 1,2-dihydropyridine regioisomer can occur under certain conditions.[12] Controlling regioselectivity often comes down to fine-tuning the reaction parameters:

  • Solvent and Temperature: Adjusting the solvent polarity and reaction temperature can influence the reaction pathway, favoring the formation of the 1,4-DHP.[6]

  • Catalyst Choice: Certain catalysts may favor one regioisomer over the other. For instance, some studies have shown that specific heterogeneous catalysts can promote the formation of 1,2-DHPs.[10]

  • Mechanism Consideration: The formation of the 1,2-DHP isomer suggests a deviation from the classical Hantzsch mechanism.[12] Understanding the potential mechanistic pathways can help in devising strategies to favor the desired product.

Question 4: The purification of my dihydropyridine product is challenging. What are the best practices for isolation and purification?

Answer: Effective purification is crucial for obtaining a high-purity product. Here is a standard and effective workup and purification protocol:

  • Initial Isolation: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring to precipitate the crude product.[2]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a cold ethanol/water mixture (e.g., 1:1) to remove unreacted starting materials and soluble impurities.[2]

  • Recrystallization: The most common method for purifying Hantzsch dihydropyridines is recrystallization from a suitable solvent, typically hot ethanol.[2] This process usually yields the product as a crystalline solid.

  • Column Chromatography: If recrystallization does not provide sufficient purity, flash column chromatography on silica gel is a viable alternative. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[8]

  • Drying: Dry the final product under vacuum to remove any residual solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch synthesis?

A1: The Hantzsch synthesis is a classic example of a multi-component reaction that proceeds through a series of condensation and addition reactions. The generally accepted mechanism involves two key intermediates:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[6][13]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia (or an ammonia source like ammonium acetate) to generate a β-enamino ester.[6][13]

  • Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine core.[6][13]

Q2: Can I use different nitrogen sources besides ammonia or ammonium acetate?

A2: Yes, while ammonia and ammonium acetate are the most common nitrogen sources, other alternatives can be used.[6][14] For instance, urea has been employed as a solid, easy-to-handle source of ammonia.[14] Primary amines can also be used, which will result in N-substituted dihydropyridines.

Q3: Are there any "green" or more environmentally friendly approaches to the Hantzsch synthesis?

A3: Absolutely. Significant research has focused on making the Hantzsch synthesis more sustainable. Key "green" strategies include:

  • Green Solvents: Utilizing water, ethanol, or glycerol as the reaction medium.[1][6] "On-water" synthesis, where the reaction is performed in an aqueous suspension, has proven to be highly efficient and environmentally benign.[14]

  • Catalyst-Free Conditions: In some cases, the reaction can be performed efficiently without a catalyst, particularly in water at elevated temperatures in a sealed vessel.[5][7][15]

  • Solvent-Free Reactions: Conducting the reaction neat (without any solvent) is a highly atom-economical approach that can lead to high yields in short reaction times, often with the aid of microwave irradiation or a solid catalyst.[6][8]

  • Recyclable Catalysts: The use of heterogeneous catalysts, such as ionic liquids or solid-supported acids, allows for easy recovery and reuse of the catalyst, reducing waste.[1][16]

Q4: How do electron-withdrawing or electron-donating groups on the aldehyde affect the reaction?

A4: The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield.

  • Electron-Withdrawing Groups (e.g., -NO₂): These groups generally enhance the reactivity of the aldehyde's carbonyl group towards nucleophilic attack, often leading to higher yields.[6]

  • Electron-Donating Groups (e.g., -OCH₃): These groups can slightly decrease the reactivity of the aldehyde, potentially requiring longer reaction times or more forcing conditions.

  • Steric Hindrance: Ortho-substituted benzaldehydes may exhibit reduced efficiency due to steric hindrance, which can impede the initial condensation step.[6]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of Diethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

This protocol provides a standard method for the synthesis of a representative 1,4-dihydropyridine.

Materials:

  • 3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • Ethyl acetoacetate (2.86 g, 22 mmol, 2.2 equiv.)

  • Ammonium acetate (0.92 g, 12 mmol, 1.2 equiv.)

  • Absolute ethanol (25-30 mL)

  • Magnetic stir bar

  • 100 mL round-bottom flask

  • Reflux condenser

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (10 mmol).

  • Reagent Addition: Add ethyl acetoacetate (22 mmol) and ammonium acetate (12 mmol).

  • Solvent: Add absolute ethanol (25-30 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold ethanol/water mixture (1:1).

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure 1,4-dihydropyridine as a crystalline solid.

  • Analysis: Dry the final product under vacuum and characterize by appropriate analytical techniques (NMR, IR, MS).

Protocol 2: Optimized Microwave-Assisted, Catalyst-Free Hantzsch Synthesis in Water

This protocol exemplifies a modern, green approach to the Hantzsch synthesis.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.3 mmol)

  • Deionized water (5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Setup: In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol).

  • Solvent: Add deionized water (5 mL).

  • Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-140°C) for a predetermined time (e.g., 5-15 minutes). Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: The solid product can typically be isolated by simple vacuum filtration.

  • Washing: Wash the collected solid with cold water.

  • Drying: Dry the purified product under vacuum. The product is often of high purity without the need for further purification.

Data and Visualization

Table 1: Comparison of Catalytic Systems for Hantzsch Synthesis

This table summarizes the performance of various catalysts in the synthesis of a model dihydropyridine, highlighting the significant advantages of catalyzed reactions.[9]

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.595

Data is illustrative and based on the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Diagrams

The following diagrams, generated using DOT language, illustrate the core reaction mechanism and a logical troubleshooting workflow.

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel_Product Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel_Product Ketoester2 β-Ketoester (1 eq) Enamine β-Enamino Ester Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: The accepted mechanism of the Hantzsch dihydropyridine synthesis.

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction Check_Purity Verify Reactant Purity (esp. Aldehyde) Start->Check_Purity Optimize_Conditions Optimize Time & Temperature (Monitor by TLC) Start->Optimize_Conditions Evaluate_Solvent Evaluate Solvent System (Consider H₂O or Solvent-Free) Start->Evaluate_Solvent Add_Catalyst Introduce a Catalyst (Brønsted/Lewis Acid, Heterogeneous) Check_Purity->Add_Catalyst Optimize_Conditions->Add_Catalyst Evaluate_Solvent->Add_Catalyst Use_Energy Employ Alternative Energy (Microwave or Ultrasound) Add_Catalyst->Use_Energy Check_Side_Products Analyze for Side Products (e.g., Pyridine, Michael Adducts) Use_Energy->Check_Side_Products Purification_Issue Review Purification Method (Recrystallization, Chromatography) Check_Side_Products->Purification_Issue Success Improved Yield Purification_Issue->Success

Caption: A logical workflow for troubleshooting common Hantzsch synthesis issues.

References

  • Wikipedia. (2023, December 2). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66(2), 95-111. Retrieved from [Link]

  • Stadler, A., & Kappe, C. O. (2001). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Journal of Combinatorial Chemistry, 3(6), 624–630. Retrieved from [Link]

  • Bosica, G., Abdilla, R., & Axiak, S. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2861–2871. Retrieved from [Link]

  • Ribeiro, R. S., et al. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 28(13), 5035. Retrieved from [Link]

  • Silverman, R. B. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 43-44, 46. Retrieved from [Link]

  • Singh, K., & Singh, J. (2014). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 1-8. Retrieved from [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Synthetic Communications, 43(2), 260-266. Retrieved from [Link]

  • Li, W., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 100(11), 4583–4589. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Jana, G. H., & Mal, D. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2013, 1-7. Retrieved from [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. Retrieved from [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Synthetic Communications, 43(2), 260-266. Retrieved from [Link]

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"Common side reactions in the synthesis of 2-oxo-pyridinecarboxylic acids"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Oxo-Pyridinecarboxylic Acids

Welcome to the technical support guide for the synthesis of 2-oxo-pyridinecarboxylic acids. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of this important class of heterocyclic compounds. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses high-level questions regarding the primary synthetic strategies and their inherent challenges.

Q1: What are the most common synthetic routes to 2-oxo-pyridinecarboxylic acids, and what is the primary side reaction I should be aware of for each?

The selection of a synthetic route often depends on the availability of starting materials and the desired substitution pattern. Each primary method has its characteristic pitfalls.

// Connections Picoline -> Oxidation; Cyano -> Hydrolysis; N_Oxide -> Rearrangement; MCR -> Annulation;

Oxidation -> Product; Hydrolysis -> Product; Rearrangement -> Product; Annulation -> Product;

Oxidation -> OverOx [dir=back, style=dashed, color="#EA4335", label=" Cause"]; Product -> Decarboxylation [style=dashed, color="#EA4335", label=" Degradation"]; Hydrolysis -> Amide [dir=back, style=dashed, color="#EA4335", label=" Cause"]; Annulation -> Regio [dir=back, style=dashed, color="#EA4335", label=" Cause"];

// Invisible edges for alignment edge[style=invis]; Picoline -> Cyano -> N_Oxide -> MCR; Oxidation -> Hydrolysis -> Rearrangement -> Annulation; }

Caption: Overview of major synthetic routes and associated side reactions.

Table 1: Comparison of Common Synthetic Strategies

Synthetic RouteCommon ReagentsMajor AdvantagesCommon Side Reactions & Byproducts
Oxidation of Picolines KMnO₄, HNO₃, O₂/CatalystReadily available starting materials.Over-oxidation, decarboxylation of the product, formation of pyridine aldehydes.[1][2]
Hydrolysis of Cyanopyridines Strong Acid (H₂SO₄) or Base (NaOH)High selectivity, often good yields.Incomplete hydrolysis (stalls at amide), decarboxylation under harsh conditions.[3][4]
From Pyridine N-Oxides Acetic Anhydride, then H₂OAccess to specific isomers.Formation of 2-acetoxypyridine intermediate, potential for complex rearrangements.[5][6]
Multicomponent Reactions Aldehydes, active methylenes, aminesHigh atom economy, rapid diversity.Regioselectivity issues, purification challenges from complex mixtures.[7]
Q2: My 2-oxo-pyridinecarboxylic acid product seems to be degrading upon heating or during workup. What is the most likely cause?

This is a classic case of decarboxylation . The loss of CO₂ is a prevalent side reaction, particularly for picolinic acid (pyridine-2-carboxylic acid) and its derivatives, due to the stabilizing effect of the nitrogen atom on the intermediate formed after CO₂ loss.[8][9] The 2-oxo functionality can further influence this reactivity.

  • Mechanism Insight: The reaction often proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated.[9] This facilitates the elimination of carbon dioxide to form a pyridyl ylide or carbanion, which is then quenched.[8][10]

  • Troubleshooting:

    • Avoid Excessive Heat: If possible, conduct purification steps like recrystallization at lower temperatures or use solvent systems that do not require high heat.

    • pH Control: Workup and purification should be performed under conditions that minimize the formation of the reactive zwitterion. For some structures, maintaining a neutral or slightly basic pH can suppress decarboxylation.[9]

    • Solvent Choice: The reaction is known to be influenced by the solvent. For instance, decarboxylation of picolinate ions is significantly accelerated in water compared to other solvents.[8]

Part 2: Troubleshooting Guide by Synthetic Route

Route A: Oxidation of Substituted Picolines

Q: I am oxidizing a methyl group on a pyridine ring to a carboxylic acid using KMnO₄, but my yields are poor and I observe the formation of pyridine as a byproduct. Why is this happening?

This indicates two potential side reactions are occurring: over-oxidation followed by decarboxylation.

  • Initial Oxidation: The methyl group is oxidized to a carboxyl group.

  • Decarboxylation: Under the often harsh, high-temperature conditions of permanganate oxidation, the newly formed carboxylic acid group, especially if it is at the 2-position, can be lost as CO₂, yielding the unsubstituted pyridine ring.[1]

G Start 2-Methyl-5-Pyridine Carboxylic Acid Reagents KMnO₄ Heat (Δ) Target 2-Oxo-Pyridine- 5-Carboxylic Acid (Desired Product) Reagents->Target Intended Path Side_Product Pyridine-5-Carboxylic Acid (Decarboxylation Product) Target->Side_Product Side Reaction (-CO₂)

Caption: Competing pathways during oxidation of picoline derivatives.

Troubleshooting Protocol: Mitigating Decarboxylation during Oxidation

  • Temperature Control: Carefully control the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Controlled Reagent Addition: Add the oxidant (e.g., KMnO₄ solution) slowly and portion-wise to avoid temperature spikes from the exothermic reaction.

  • Alternative Oxidants: Consider milder or more selective oxidation systems. While many industrial processes use harsh reagents like nitric acid[11], laboratory-scale syntheses might benefit from catalytic systems (e.g., V₂O₅/TiO₂) or electrochemical oxidation, which can offer better control.[1][12]

  • Workup: As soon as the reaction is complete (monitored by TLC or HPLC), cool the mixture and proceed with the workup promptly to avoid prolonged exposure to harsh conditions.

Route B: Hydrolysis of Cyanopyridines

Q: I am trying to synthesize a 2-oxo-pyridinecarboxylic acid from its corresponding cyanopyridine precursor via basic hydrolysis. My reaction seems to stop, yielding a product that is not my target acid.

The most common issue in nitrile hydrolysis is the formation of a stable pyridinecarboxamide intermediate .[3] The conversion of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the initial hydration of the nitrile.

Experimental Evidence: Kinetic studies on the hydrolysis of cyanopyridines clearly show a consecutive reaction pathway where the cyanopyridine is first converted to the corresponding pyridinecarboxamide, which then hydrolyzes to the picolinic acid.[3] In some cases, the activation energy for the second step (amide hydrolysis) is higher than the first.

Troubleshooting Protocol: Driving Amide Hydrolysis to Completion

  • Increase Temperature: The most straightforward approach is to increase the reaction temperature. Refluxing is often necessary to drive the hydrolysis of the stable amide intermediate.

  • Increase Base/Acid Concentration: Increase the concentration of the sodium hydroxide or sulfuric acid used for the hydrolysis.[4]

  • Extended Reaction Time: Monitor the reaction by TLC or HPLC. If you see the amide intermediate forming and then slowly converting, simply extending the reaction time may be sufficient.

  • Change of Reagents: If standard hydrolysis fails, consider alternative methods. For example, diazotization of the amide with NaNO₂ in acidic solution (a reaction that must be handled with extreme care) can convert the amide to the carboxylic acid.

G

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

Part 3: Purification and Characterization

Q: My crude 2-oxo-pyridinecarboxylic acid is difficult to purify. It has poor solubility in common organic solvents but is also not very soluble in water. What purification strategies do you recommend?

The amphoteric nature (containing both an acidic carboxyl group and a basic pyridine nitrogen) and the polar 2-oxo group make these compounds challenging. Standard silica gel chromatography is often ineffective.

Recommended Purification Protocol: Isoelectric Point Precipitation

This technique leverages the zwitterionic character of the molecule.

  • Dissolution: Dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 1M NaOH or K₂CO₃). The compound will deprotonate to form a soluble carboxylate salt.

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Precipitation: Slowly add dilute acid (e.g., 1M HCl or acetic acid) to the clear filtrate with vigorous stirring. As the pH approaches the molecule's isoelectric point (pI), the net charge will be zero, causing its solubility in water to drop dramatically.

  • Isolation: The purified 2-oxo-pyridinecarboxylic acid will precipitate out of the solution as a solid.

  • Collection & Washing: Collect the solid by filtration. Wash thoroughly with cold deionized water to remove salts, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove any adsorbed organic impurities.

  • Drying: Dry the purified product under vacuum. Recrystallization from a suitable solvent like ethanol/water, DMF, or acetic acid can be performed for further purification if necessary.[13]

References

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Kan-Lin, L., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]

  • CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid.
  • US5756750A. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
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  • US2818378A. (1957). Oxidation of methyl-pyridines.
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  • Kholdeeva, O. A., et al. (2000). Rate of oxidation of 2-picoline and selectivities for picolinic acid, 2-pyridinecarbaldehyde, pyridine. ResearchGate. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4983. [Link]

  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

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  • Wikipedia. Picolinic acid. [Link]

  • Turska, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]

  • Wikipedia. Hammick reaction. [Link]

  • Abdel-Aziz, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 2800-2824. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • Gräser, J., et al. (2018). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry, 2018(44), 4843-4850. [Link]

  • CN102399183B. (2014). A kind of method of preparing picolinic acid.
  • US7345176B2. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • US8575350B2. (2013). Process for producing pyridine carboxylic acids.
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  • Wang, S., et al. (1993). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Fine Chemicals, 10(4), 25-28. [Link]

  • EP0594993B1. (1997). Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. European Patent Office. [Link]

  • US3657259A. (1972). Process for the production of pyridine carboxylic acids.
  • US4816588A. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • CN110229096B. (2021). Preparation method of 2, 6-pyridinedicarboxylic acid.
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  • Organic Chemistry Portal. Pyridine synthesis. [Link]

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"Troubleshooting guide for HPLC analysis of pyridine compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues encountered with these basic compounds. The content is structured in a practical question-and-answer format to directly address specific problems, providing not just solutions but the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape Problems

Answer: Peak tailing is the most common issue when analyzing basic compounds like pyridine and is primarily caused by secondary interactions with the HPLC column's stationary phase.[1][2] The main culprit is the interaction between the basic nitrogen on the pyridine ring and acidic silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[1][3][4]

  • Mechanism of Interaction: At typical reversed-phase pH ranges (pH 3-7), residual silanol groups on the silica surface can be deprotonated (ionized) to form negatively charged sites (-Si-O⁻).[3] Pyridine, with a pKa of approximately 5.25, will be protonated (positively charged) in mobile phases with a pH below this value.[5][6] This leads to a strong ionic interaction (a form of secondary retention) between the positively charged analyte and the negatively charged silanol sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1]

  • Impact of Silica Purity: Older, "Type-A" silica columns have a higher concentration of acidic metal impurities and silanols, making this problem more severe.[3] Modern, high-purity "Type-B" silica columns are manufactured to have fewer and less acidic silanol groups, significantly reducing tailing for basic compounds.[3][7]

To diagnose and resolve this, refer to the troubleshooting workflow below.

Troubleshooting Workflow: Diagnosing and Mitigating Peak Tailing

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed check_pH Step 1: Evaluate Mobile Phase pH Is pH at least 2 units away from analyte pKa (~5.25)? start->check_pH adjust_pH Action: Adjust pH Lower pH to 2.5-3.5 to protonate silanols and ensure consistent analyte protonation. check_pH->adjust_pH No check_additive Step 2: Consider Mobile Phase Additive Is a competitive base present? check_pH->check_additive Yes adjust_pH->check_additive add_tea Action: Add Triethylamine (TEA) Add 10-25mM TEA to the mobile phase to act as a silanol suppressor. check_additive->add_tea No check_column Step 3: Evaluate Column Choice Are you using a modern, base-deactivated column? check_additive->check_column Yes add_tea->check_column select_column Action: Select Appropriate Column Use a high-purity, end-capped C18 or a column with an embedded polar group. check_column->select_column No resolution Resolution: Symmetric Peak Achieved check_column->resolution Yes select_column->resolution Retention_Drift start Start: Retention Time Drift Observed check_equilibration Is the column fully equilibrated? (Run for at least 20 column volumes) start->check_equilibration check_buffer check_buffer check_equilibration->check_buffer Yes resolution Resolution: Stable Retention Achieved check_equilibration->resolution No, re-equilibrate check_mobile_phase_prep Was the mobile phase prepared fresh and properly degassed? check_buffer->check_mobile_phase_prep Yes check_buffer->resolution No, remake buffer check_system Are there any system leaks or pump issues? check_mobile_phase_prep->check_system Yes check_mobile_phase_prep->resolution No, remake mobile phase check_system->resolution No, perform maintenance check_system->resolution Yes, investigate column contamination

Caption: Decision tree for diagnosing the cause of retention time drift.

Answer: The mobile phase pH is one of the most powerful tools for controlling the retention of ionizable compounds like pyridine. [8][9][10]Pyridine has a pKa of about 5.25, which is the pH at which it is 50% ionized (protonated) and 50% neutral. [5][11]

  • At Low pH (e.g., pH < 3.5): The pyridine molecule is fully protonated (C₅H₅NH⁺). In this ionized form, it is highly polar and will have very little retention on a non-polar reversed-phase C18 column, eluting very early. [9]* At Mid pH (e.g., pH ≈ 5.25): The analyte exists as a mixture of both its ionized and neutral forms. Operating near the pKa is highly discouraged as it can lead to split or broad peaks and retention time instability, as small shifts in pH cause large changes in the ionization state. [12][13][10]* At High pH (e.g., pH > 7.5): The pyridine molecule is in its neutral, non-ionized form. This form is less polar and will interact more strongly with the C18 stationary phase, leading to significantly longer retention times. [9] This relationship allows you to "tune" the retention time of your analyte. However, it is critical to use a column that is stable at the chosen pH. Standard silica columns degrade rapidly above pH 8. [10]For high-pH work, specialized hybrid or polymer-based columns are required.

Data Table: Effect of Mobile Phase pH on Pyridine Retention

Mobile Phase pHAnalyte State (Pyridine, pKa ≈ 5.25)Expected Retention on C18 ColumnPeak Shape Considerations
2.5 - 3.5 Fully Protonated (C₅H₅NH⁺)Low RetentionGood, due to suppression of silanol interactions. [1]
4.5 - 6.0 Mixture of Protonated and NeutralUnstable RetentionPoor; risk of split or broad peaks. [8](Avoid this range)
> 7.5 Fully Neutral (C₅H₅N)High RetentionGood, but requires a pH-stable column. [13]
Category 3: Column Selection & Care

Answer: The ideal column for pyridine analysis minimizes the secondary silanol interactions that cause peak tailing. [12]

  • High-Purity, End-Capped C18/C8 Columns: This is the most common starting point. Look for columns marketed as "base-deactivated" or made with high-purity Type-B silica. [12][14]End-capping is a process where residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them inert, which greatly improves peak shape for basic compounds. [1][4]* Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (like an amide or carbamate) embedded within the alkyl chain (e.g., C18). [15]This polar group helps to shield the basic analyte from interacting with any underlying silanol groups, resulting in excellent peak shapes, often without the need for additives like TEA. [15]* Mixed-Mode Columns: For complex separations involving pyridine and other compounds with diverse polarities, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can be highly effective. [16][17] For most applications, a modern, high-purity, end-capped C18 column from a reputable manufacturer is a reliable choice.

References

  • Pyridine: Uses, Structure & pKa. StudySmarter. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Pyridine. Wikipedia. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Pyridine | C5H5N | CID 1049. PubChem - NIH. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • pKaH of pyridine versus other imines. Chemistry Stack Exchange. [Link]

  • basicity of pyridine-heterocyclic compounds (chemmasters.online). YouTube. [Link]

  • HPLC Troubleshooting Guide. D.R. Inc. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. Restek. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Discover the Art of Buffer selection in HPLC Development part 2. PharmaCores. [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. [Link]

  • Ion Pairing Reagents For Hplc. Loba Chemie. [Link]

  • TO ADD OR NOT TO ADD. HPLC BLOG, K.SYCHEV© 2020 - hplc-today. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • Ion-Pairing Agents | HPLC. Mason Technology. [Link]

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Technical Support Center: Synthesis of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Baseline Synthesis Overview

The synthesis of the target 2-pyridone derivative is typically achieved through a cyclocondensation strategy. A common and effective route involves two primary stages:

  • Stage 1: Intermediate Formation: Reaction of an activated acetoacetate derivative, such as ethyl 2-(ethoxymethylene)acetoacetate, with ethylamine to form an ethyl enamino ketoester intermediate.

  • Stage 2: Cyclization and Hydrolysis: Base- or acid-catalyzed intramolecular cyclization of the intermediate to yield the ethyl ester of the target molecule, followed by saponification (hydrolysis) to afford the final carboxylic acid.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter during this process.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Low Reaction Yield or Conversion

Q1: My overall yield is consistently below 40%. What are the most critical factors I should investigate first?

Low overall yield is a common issue stemming from cumulative losses across multiple steps. A systematic approach is essential for diagnosis.

Answer: The most critical factors are typically:

  • Purity of Starting Materials: The initial reaction is highly sensitive to the quality of ethyl acetoacetate and triethyl orthoformate. Commercially available ethyl acetoacetate can contain residual acid, which can interfere with the initial condensation. It is recommended to distill ethyl acetoacetate before use.

  • Inefficient Water/Ethanol Removal: The formation of the enamine and the subsequent cyclization are equilibrium-driven reactions that release water and/or ethanol.[1] Failure to remove these byproducts will prevent the reaction from proceeding to completion.

  • Suboptimal Cyclization Conditions: The choice of base or acid catalyst, solvent, and temperature for the ring-closing step is crucial. An inappropriate base can lead to side reactions, while insufficient heat may result in a stalled reaction.

  • Product Loss During Work-up: The final product is an amphoteric molecule (containing both an acidic carboxylic acid and a basic pyridone ring). Significant loss can occur during extraction and crystallization if the pH is not carefully controlled.

Below is a decision tree to help diagnose the source of low yield.

G start Low Overall Yield check_sm Analyze Starting Materials (SMs) by GC/NMR start->check_sm sm_impure SMs Impure. Solution: Redistill/Repurify SMs. check_sm->sm_impure Impurities Detected sm_ok SMs Pure check_sm->sm_ok Purity >99% check_step1 Analyze Stage 1 Reaction Mixture by TLC/LC-MS step1_incomplete Incomplete Enamine Formation. Solution: Increase temp, use Dean-Stark, check stoichiometry. check_step1->step1_incomplete High % of SMs Remain step1_ok Enamine Formed check_step1->step1_ok >95% Conversion check_step2 Analyze Stage 2 (Cyclization) Mixture step2_incomplete Inefficient Cyclization. Solution: Screen catalysts (e.g., NaOEt, DBU), increase temp, change solvent. check_step2->step2_incomplete High % of Enamine Intermediate step2_ok Cyclized Ester Formed check_step2->step2_ok >95% Conversion check_workup Analyze Aqueous & Organic Layers from Work-up workup_loss Product Loss During Extraction/Precipitation. Solution: Carefully adjust pH for precipitation, use different extraction solvent. check_workup->workup_loss Product in Aqueous/Wrong Layer success Yield Improved sm_impure->success sm_ok->check_step1 step1_incomplete->success step1_ok->check_step2 step2_incomplete->success step2_ok->check_workup workup_loss->success

Caption: Troubleshooting Decision Tree for Low Yield Diagnosis.

Q2: The initial reaction of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is slow and gives a low yield of ethyl 2-(ethoxymethylene)acetoacetate. How can I optimize this?

Answer: This is a critical first step to generate the key electrophile. The reaction involves the formation of an ethoxymethylene intermediate which then reacts with ethyl acetoacetate.[2]

  • Causality: The reaction is typically performed at elevated temperatures (e.g., 130-150 °C) to drive off the ethanol and ethyl acetate byproducts.[2] Insufficient temperature or inefficient distillation of byproducts are common reasons for low yield. Acetic anhydride acts as both a catalyst and a water scavenger.

  • Solution:

    • Temperature Control: Ensure the reaction temperature is maintained at a vigorous reflux, typically around 130 °C.

    • Stoichiometry: Use a slight excess of triethyl orthoformate and a larger excess of acetic anhydride (e.g., 2-3 equivalents) to ensure the reaction goes to completion.[2]

    • Byproduct Removal: Set up the apparatus for distillation to actively remove the low-boiling byproducts as they form. This physically shifts the equilibrium towards the product.

    • Reaction Time: While some protocols suggest 5 hours[2], monitoring the reaction by TLC or GC is recommended to determine the optimal time.

ParameterRecommended RangeRationale
Temperature 130 - 150 °CTo overcome activation energy and distill byproducts.
Triethyl Orthoformate 1.5 - 2.0 eq.Drives the reaction forward.
Acetic Anhydride 2.0 - 3.0 eq.Acts as a catalyst and water scavenger.
Time 5 - 8 hoursAllow for complete conversion; monitor by TLC/GC.

Caption: Recommended Reaction Conditions for Ethyl 2-(ethoxymethylene)acetoacetate Synthesis.

Q3: My cyclization step to form the pyridone ring is not working. What are the best conditions for this intramolecular condensation?

Answer: The cyclization is an intramolecular condensation reaction that requires the removal of an alcohol (ethanol in this case) to form the stable, aromatic-like pyridone ring. The choice of catalyst and solvent is paramount. This type of cyclocondensation is a well-established method for forming pyridine and pyridone rings.[1][3]

  • Mechanism & Causality: The reaction is typically base-catalyzed. A strong, non-nucleophilic base is preferred to deprotonate the enamine nitrogen or an adjacent carbon, facilitating the nucleophilic attack on the ester carbonyl. The subsequent elimination of ethoxide is the driving force.

  • Recommended Protocol:

    • Catalyst Selection: Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice. It generates the ethoxide required for the reversible transesterification steps and is basic enough to promote cyclization. Other non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a high-boiling solvent like toluene or xylene can also be effective.

    • Solvent: Using a high-boiling solvent like toluene or xylene allows for azeotropic removal of ethanol using a Dean-Stark apparatus, which is highly effective at driving the reaction to completion.

    • Temperature: The reaction should be heated to reflux to ensure both a sufficient reaction rate and efficient azeotropic removal of ethanol.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization & Hydrolysis Enamine Intermediate Enamine Intermediate Cyclization (NaOEt, Toluene, Reflux) Cyclization (NaOEt, Toluene, Reflux) Ethyl Ester Product Ethyl Ester Product Cyclization (NaOEt, Toluene, Reflux)->Ethyl Ester Product -EtOH Final Carboxylic Acid Final Carboxylic Acid Ethyl Ester Product->Final Carboxylic Acid 1. NaOH, H2O 2. HCl (aq) Ethyl 2-(ethoxymethylene)acetoacetateEthylamine Ethyl 2-(ethoxymethylene)acetoacetateEthylamine Ethyl 2-(ethoxymethylene)acetoacetateEthylamine->Enamine Intermediate

Caption: General Synthesis Workflow.

Section 2: Impurity and Side Product Formation

Q1: My final product is difficult to purify and shows several spots on TLC. What are the likely impurities?

Answer: Impurities often arise from incomplete reactions or side reactions. The most common culprits are:

  • Unreacted Enamine Intermediate: If the cyclization is incomplete, this will remain. It is generally less polar than the final acid product.

  • Ethyl Ester Precursor: Incomplete hydrolysis will leave the ethyl ester of the target molecule in your final product. This is a very common impurity and is significantly less polar than the carboxylic acid.

  • Michael Addition Adducts: It's possible for the enamine intermediate to react with another molecule of the activated acetoacetate derivative, leading to dimers or oligomers, especially if reaction concentrations are too high.

  • Side-chain Hydrolysis Products: Under harsh basic or acidic conditions during hydrolysis, other ester or amide groups in more complex analogues could be cleaved.

Troubleshooting Impurities:

  • Incomplete Cyclization: Re-subject the crude product to the cyclization conditions (e.g., reflux with NaOEt in toluene) to drive the reaction to completion.

  • Incomplete Hydrolysis: Extend the hydrolysis time, increase the concentration of NaOH, or add a co-solvent like THF or methanol to improve solubility and drive the reaction to completion.

  • Purification Strategy: The final carboxylic acid product has very different solubility properties from its ester precursor. You can exploit this by dissolving the crude mixture in a base (like aqueous NaHCO₃), washing with an organic solvent (like ethyl acetate) to remove the non-acidic ester impurity, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.

Section 3: Experimental Protocols

Baseline Protocol for Synthesis of this compound

Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Part A: Synthesis of Ethyl 2-((ethylamino)methylene)-3-oxobutanoate (Enamine Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approx. 3-4 mL per gram of starting material).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of ethylamine (1.1 eq, typically as a 70% solution in water) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear at a lower Rf than the starting material.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude enamine intermediate and is often used in the next step without further purification.

Part B: Cyclization to Ethyl 1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate

  • To a flask equipped for distillation or with a Dean-Stark trap, add the crude enamine intermediate from Part A.

  • Add toluene (5 mL per gram of starting enamine) and a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.2 eq, or DBU, 0.2 eq).

  • Heat the mixture to reflux (approx. 110 °C for toluene). If using a Dean-Stark trap, monitor the collection of ethanol in the side arm.

  • Maintain reflux for 6-12 hours, or until TLC/LC-MS analysis shows complete consumption of the enamine intermediate.

  • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography or used directly in the next step.

Part C: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from Part B in ethanol or a mixture of THF/water.

  • Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq, e.g., 2M NaOH).

  • Heat the mixture to 50-60 °C and stir for 2-6 hours. Monitor the disappearance of the ester starting material by TLC.

  • Once hydrolysis is complete, cool the mixture to room temperature and remove the organic solvent (if any) via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate or dichloromethane to remove any non-hydrolyzed starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 6M HCl until the pH is approximately 2-3.

  • A precipitate of the final product should form. Stir the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • ChemicalBook. (n.d.). Ethyl 2-(ethoxymethylene)acetoacetate synthesis.
  • Chemwatch. (n.d.). Hantzsch pyridine synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Google Patents. (n.d.). CN114315577B - A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
  • LookChem. (n.d.). Ethyl 2-(ethoxymethylene)acetoacetate (3788-94-1) 's Synthetic route.
  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation.
  • NIH. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
  • ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.

Sources

Technical Support Center: Purification Strategies for Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridine carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile, yet often tricky, compounds. The unique physicochemical properties of this class of molecules, stemming from the presence of both a basic pyridine ring and an acidic carboxylic acid group, frequently lead to purification hurdles. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of pyridine carboxylic acid derivatives so challenging?

The primary challenge lies in their amphoteric nature. They possess both a basic nitrogen atom on the pyridine ring (pKa typically ~5) and an acidic carboxylic acid group (pKa typically ~2-5).[1][2][3] This dual functionality means they can exist in cationic, anionic, neutral, or zwitterionic forms depending on the pH of the environment.

  • Zwitterionic Character: Many pyridine carboxylic acids exist as zwitterions, especially in aqueous solutions near neutral pH.[4][5] Zwitterions are highly polar and often exhibit high water solubility but poor solubility in common organic solvents, making standard extraction and silica gel chromatography difficult.[6][7][8]

  • Solubility Issues: Finding a pH where the molecule is fully neutral and thus more soluble in organic solvents can be challenging, especially if the pKa values of the pyridine and carboxylic acid groups are close.[8] This can lead to the compound remaining in the aqueous layer during extractions regardless of pH adjustments.

  • Chromatography Complications: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing, streaking, or even irreversible binding.[9][10]

Q2: What are the main purification strategies I should consider?

The three primary strategies, often used in combination, are:

  • Recrystallization: Ideal for crystalline solids and scalable purification when a suitable solvent system can be found. It is highly effective at removing minor impurities.

  • Acid-Base Extraction: Exploits the differential solubility of the compound in its ionized versus neutral form in aqueous and organic phases.[11][12] It is excellent for removing non-ionizable impurities.

  • Chromatography: Offers high-resolution separation but can be complicated by the compound's properties. Key techniques include:

    • Normal-Phase Chromatography (with modifiers): Standard silica or alumina chromatography where the mobile phase is modified to suppress unwanted interactions.

    • Reversed-Phase Chromatography (HPLC): Excellent for analytical assessment of purity and for preparative purification of polar compounds.[9][13]

    • Ion-Exchange and Mixed-Mode Chromatography: Advanced techniques that are particularly powerful for separating zwitterionic compounds and isomers.[14][15][16]

Q3: How do I choose the right purification method?

The optimal strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.

G start Crude Product is_solid Is the product a solid? start->is_solid impurities_known Are impurities non-ionizable? is_solid->impurities_known No / Oily recrystallize Attempt Recrystallization is_solid->recrystallize Yes extraction Perform Acid-Base Extraction impurities_known->extraction Yes flash_chrom Flash Chromatography (Modified Eluent) impurities_known->flash_chrom No / Polar high_purity High purity (>99%) required? prep_hplc Preparative HPLC (Reversed-Phase) high_purity->prep_hplc Yes end Pure Product high_purity->end No isomers Need to separate isomers? isomers->prep_hplc No mixed_mode Mixed-Mode or Ion-Exchange Chrom. isomers->mixed_mode Yes recrystallize->high_purity Purity <98% extraction->high_purity Purity <98% flash_chrom->isomers prep_hplc->end mixed_mode->end

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My compound streaks severely on a silica gel TLC plate and gives poor separation during column chromatography.

Causality: This is a classic sign of strong interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of your compound to "stick" to the stationary phase, resulting in tailing.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competitive acid or base to the eluent to saturate the active sites on the silica.

    • Add Acetic or Formic Acid: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane/1% AcOH).[10] The acid protonates the pyridine nitrogen of your compound in situ, and the excess acid in the mobile phase minimizes its interaction with the silica.

    • Add Ammonia (for very polar compounds): In highly polar solvent systems like Dichloromethane/Methanol, adding 0.5-1% aqueous ammonia can sometimes improve chromatography by deprotonating the silanol groups.[10]

  • Change the Stationary Phase: If modifying the eluent is insufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative. Use neutral or basic alumina for best results.

    • Reversed-Phase Silica (C18): This is an excellent alternative where the primary separation mechanism is hydrophobicity, avoiding the problematic silanol interactions.[9][13]

Issue 2: During an acid-base extraction, my compound stays in the aqueous layer regardless of the pH.

Causality: This occurs when the isoelectric point (pI) window is very narrow or non-existent in practical terms. At low pH, the pyridine nitrogen is protonated (positive charge). At high pH, the carboxylic acid is deprotonated (negative charge). If the pKa of the pyridine cation is close to the pKa of the carboxylic acid, there is no pH at which a significant fraction of the molecule is in a neutral, organic-soluble state.[8] It remains a charged or highly polar zwitterionic species, which prefers the aqueous phase.

Solutions:

  • "Salting Out": After adjusting the pH to the theoretical isoelectric point, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate. This decreases the solubility of your organic compound in the aqueous phase, potentially forcing it into the organic layer during extraction.

  • Use a More Polar Extraction Solvent: Try extracting with a more polar solvent like n-butanol, which can better solvate zwitterionic species than diethyl ether or ethyl acetate.

  • Ion-Exchange Chromatography: This is the most robust solution.

    • Cation-Exchange: At a low pH (e.g., pH 2), your compound is positively charged. It will bind to a strong cation-exchange resin. You can then wash away neutral impurities and elute your compound with a basic buffer or a salt gradient.

    • Anion-Exchange: At a higher pH (e.g., pH 8), your compound is negatively charged and will bind to an anion-exchange resin. Elution is typically achieved by decreasing the pH or using a salt gradient.

Issue 3: My compound refuses to crystallize from any single solvent.

Causality: The high polarity and/or zwitterionic character of your compound can lead to very high solubility in polar solvents (like water, methanol) and very poor solubility in nonpolar solvents (like hexanes, toluene), with no single solvent providing the ideal solubility gradient needed for crystallization.

Solutions:

  • Mixed-Solvent Systems: This is the most powerful technique. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol, water, or methanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., diethyl ether, hexane, or acetone) dropwise at an elevated temperature until the solution becomes faintly turbid.[17] Allow it to cool slowly.

  • pH Adjustment for Crystallization: If your compound is soluble in acidic or basic water, try neutralizing the solution slowly. At its isoelectric point, the compound often has its minimum aqueous solubility and may precipitate out as a crystalline solid.[7]

  • Evaporation and Solvent Swap: Dissolve the crude material in a volatile solvent in which it is highly soluble (e.g., methanol). Filter to remove any insoluble impurities. Then, slowly add a less volatile, "poor" solvent and carefully evaporate the "good" solvent under reduced pressure.

Table 1: Solubility Data for Common Pyridine Carboxylic Acids

CompoundSolventSolubility (at ~293-298 K)Reference
Picolinic Acid WaterVery High (~887 g/L)[4][18][19]
EthanolModerate (~57.1 g/kg)[4]
AcetonitrileLow (~17.0 g/kg)[4]
Nicotinic Acid WaterModerate[20]
EthanolModerate[20]
DMSOHigh[20]
Diethyl EtherLow[20]
Issue 4: How can I separate isomers, for example, nicotinic acid from isonicotinic acid?

Causality: Isomers of pyridine carboxylic acids have identical molecular weights and often very similar polarities and pKa values, making separation by standard techniques very difficult.[14]

Solutions:

  • Mixed-Mode Chromatography: This is the state-of-the-art solution. These specialized columns contain stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[14][16][21] The subtle differences in the isomers' hydrophobicity and the spatial arrangement of their charged groups can be exploited by these columns to achieve excellent separation where other methods fail.[14][21] Retention is controlled by a combination of organic solvent percentage and the pH and ionic strength of the aqueous buffer.[14]

  • Preparative HPLC: High-resolution preparative reversed-phase HPLC, often with a carefully buffered mobile phase (e.g., using ammonium acetate or formate), can often resolve closely related isomers. The pH of the mobile phase is critical and should be optimized to maximize differences in retention.

G cluster_0 Mixed-Mode Column cluster_1 Mobile Phase column Stationary Phase Hydrophobic Interaction (C18) Ion-Exchange Interaction (-SO3H) elution Separated Isomers column:f1->elution Differential Retention column:f2->elution Differential Retention mobile_phase Isomer A (Nicotinic Acid) Isomer B (Isonicotinic Acid) mobile_phase->column:f0 Inject

Caption: Principle of mixed-mode chromatography for isomer separation.

Detailed Experimental Protocols

Protocol 1: General Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This protocol is a good starting point for many polar pyridine carboxylic acid derivatives.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently cloudy.

  • Re-solubilization: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold 50:50 ethanol/water, followed by a small amount of a non-polar solvent like diethyl ether to aid drying.

  • Drying: Dry the crystals under high vacuum.

Protocol 2: Acid-Base Extraction Workflow

This protocol aims to separate a pyridine carboxylic acid from a neutral organic impurity.

G start Crude Mixture in Ether step1 Add 1M NaOH (aq). Shake in Separatory Funnel. start->step1 separate1 Separate Layers step1->separate1 organic_layer1 Organic Layer: Neutral Impurity in Ether separate1->organic_layer1 Top aqueous_layer1 Aqueous Layer: Sodium Pyridinecarboxylate separate1->aqueous_layer1 Bottom workup_org Wash with brine, dry (Na2SO4), evaporate organic_layer1->workup_org workup_aq Cool in ice bath. Add 2M HCl (aq) dropwise until pH ~ pI (precipitate forms) aqueous_layer1->workup_aq product_org Isolated Neutral Impurity workup_org->product_org filter Collect precipitate by vacuum filtration workup_aq->filter wash_dry Wash with cold water. Dry under vacuum. filter->wash_dry product_final Pure Pyridine Carboxylic Acid wash_dry->product_final

Caption: Workflow for a standard acid-base extraction.

  • Dissolve: Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate. Transfer to a separatory funnel.

  • Basify: Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (if the acid is strong enough).[11]

  • Extract: Cap the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separate: Drain the lower aqueous layer containing the deprotonated (anionic) pyridine carboxylic acid salt.

  • Isolate Neutral Impurity: The organic layer contains the neutral impurity. Wash it with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover the impurity.

  • Precipitate Product: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH reaches the compound's isoelectric point (pI), at which point the product should precipitate.

  • Isolate Product: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.[11]

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 3(2), 139-150.
  • Jinjing Chemical. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Any tips for purification of two zwitterionic compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]

  • Ribeiro, A. C. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2143. MDPI. Retrieved from [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • Liliedahl, H. (1966). Gas Chromatographic Analysis of Pyridine Carboxylic Acids as their Esters. Comparison of Esterification Techniques. Acta Chemica Scandinavica, 20, 95-106.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • Google Patents. (n.d.). GB769279A - Process for the isolation of pyridine carboxylic acids.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

  • Sokal, A., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22, 5569-5578.
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • ResearchGate. (2019). How to purify a water soluble compound? Retrieved from [Link]

  • Reddit r/chemistry. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]

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Technical Support Center: Method Validation for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the unique challenges encountered during the analytical method validation of novel pyridine derivatives. Our goal is to bridge the gap between regulatory expectations and real-world laboratory challenges, ensuring your methods are robust, reliable, and compliant.

The basicity of the pyridine ring, coupled with the diverse functionalities of novel derivatives, often introduces complexities in analytical procedures. This guide will address these issues head-on, providing not just solutions, but also the scientific reasoning behind them. All recommendations are grounded in internationally recognized guidelines, including the ICH Q2(R2) framework.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why do my pyridine derivatives often show poor peak shape (tailing) in RP-HPLC, and how can I fix it?

A1: Peak tailing with basic compounds like pyridine derivatives is a classic chromatography challenge. The primary cause is the interaction between the protonated basic analyte and acidic residual silanol groups on the surface of silica-based C18 columns.[7][8] This secondary interaction leads to a portion of the analyte being retained longer, resulting in a "tail."

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to suppress the ionization of the silanol groups. A pH below 3 will typically protonate the silanols, minimizing their interaction with the positively charged pyridine derivative.

  • Use of an Alternative Buffer: Consider using a buffer with a pKa close to the desired mobile phase pH for better control. Phosphate buffers are common, but be mindful of their potential to precipitate with high concentrations of acetonitrile.

  • Employ End-Capped Columns: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanols. If you are using an older column, upgrading can significantly improve peak shape.

  • Competitive Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

Q2: I'm struggling with the low aqueous solubility of my novel pyridine derivative. How does this impact method validation, and what are my options?

A2: Poor aqueous solubility is a common hurdle for many new chemical entities, including pyridine derivatives.[9][10] During method validation, this can lead to issues with preparing accurate stock and working standard solutions, poor recovery in sample preparation, and non-linear detector responses.

Strategies for Solubility Enhancement:

  • Co-solvents: The use of organic solvents miscible with water, such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO), can significantly enhance solubility.[11][12] It is crucial to ensure your chosen co-solvent is compatible with your analytical method (e.g., does not interfere with detection).

  • pH Adjustment: For pyridine derivatives with ionizable functional groups, adjusting the pH of the diluent can drastically improve solubility. Given the basic nature of the pyridine ring, a lower pH will lead to protonation and increased aqueous solubility.

  • Use of Surfactants or Complexing Agents: In some cases, the addition of a small amount of a non-ionic surfactant or a complexing agent like a cyclodextrin can aid in solubilization.[9] However, these should be used with caution as they can interfere with the analysis.

Validation Consideration: When using any solubility-enhancing agent, it must be consistently applied to all standards, samples, and blanks to avoid introducing variability. The stability of the analyte in the chosen diluent must also be thoroughly evaluated.

Q3: My LC-MS/MS analysis of a pyridine derivative in a biological matrix is showing inconsistent results. Could this be due to matrix effects?

A3: Yes, inconsistent results in LC-MS/MS analysis of biological samples are frequently caused by matrix effects.[13][14][15] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting components from the sample matrix (e.g., salts, lipids, metabolites).

Identifying and Mitigating Matrix Effects:

  • Post-Column Infusion Analysis: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte is infused post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate matrix effects.

  • Improved Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components. Consider more rigorous extraction techniques like solid-phase extraction (SPE) over simpler protein precipitation.

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate your analyte from the matrix components causing the interference. This may involve adjusting the gradient, changing the column chemistry, or using a longer column.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of suppression or enhancement, allowing for accurate quantification.

Troubleshooting Guides

Guide 1: Troubleshooting Linearity Failures

Problem: The calibration curve for your pyridine derivative does not meet the acceptance criteria for linearity (e.g., r² < 0.995).

Potential Cause Diagnostic Check Recommended Solution
Poor Solubility at High Concentrations Observe the highest concentration standard for any precipitation.Prepare a new set of standards, potentially using a different diluent with a higher percentage of organic solvent or adjusted pH.
Detector Saturation Examine the peak shape of the highest concentration standard. A flattened top indicates saturation.Reduce the concentration range of your calibration standards or, if possible, adjust the detector settings (e.g., use a less sensitive wavelength for UV detection).
Inaccurate Standard Preparation Review the standard preparation procedure and calculations.Prepare a fresh set of calibration standards, paying close attention to weighing and dilution steps. Use calibrated pipettes and balances.
Analyte Adsorption Inject the lowest concentration standard multiple times and observe for decreasing peak area.Use deactivated vials or add a small amount of a competing agent to the sample diluent.

Workflow for Linearity Troubleshooting:

start Linearity Fails (r² < 0.995) check_high_std Examine Highest Standard Peak Shape start->check_high_std is_flat Is Peak Flat-Topped? check_high_std->is_flat reduce_conc Reduce Concentration Range or Adjust Detector is_flat->reduce_conc Yes check_solubility Check for Precipitation in High Standard is_flat->check_solubility No is_precipitated Precipitation Observed? check_solubility->is_precipitated improve_diluent Improve Diluent (e.g., more organic, pH change) is_precipitated->improve_diluent Yes check_low_std Inject Lowest Standard Repeatedly is_precipitated->check_low_std No is_decreasing Peak Area Decreasing? check_low_std->is_decreasing use_deactivated_vials Use Deactivated Vials / Modify Diluent is_decreasing->use_deactivated_vials Yes reprepare_stds Reprepare All Standards Carefully is_decreasing->reprepare_stds No

Caption: Decision tree for troubleshooting linearity issues.

Guide 2: Addressing Stability-Indicating Method Failures

Problem: During forced degradation studies, the peak for the parent pyridine derivative is not spectrally pure, or the mass balance is not within the acceptable range (e.g., 95-105%).

Background: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[16]

Step-by-Step Protocol for Investigation:

  • Assess Peak Purity:

    • For HPLC-UV/DAD: Use the peak purity analysis function of your chromatography data system (CDS). A purity angle less than the purity threshold indicates a pure peak.

    • For LC-MS: Scrutinize the mass spectra across the entire peak. The presence of ions other than the parent analyte suggests co-elution.

  • Optimize Chromatographic Selectivity:

    • If co-elution is detected, the chromatographic method needs to be re-optimized.

    • Gradient Modification: Start by making the gradient shallower to increase the separation between closely eluting peaks.

    • Mobile Phase Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

    • Column Chemistry: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different separation mechanism.

  • Investigate Mass Balance Issues:

    • Degradant Response Factor: If a major degradant is formed, its response factor at the detection wavelength may be significantly different from the parent compound. If the degradant does not have a chromophore, it will be invisible to a UV detector, leading to poor mass balance.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or preferably, use LC-MS to identify and quantify all significant degradants.

    • Non-Eluting Degradants: Highly polar degradants may not elute from a reversed-phase column, while highly non-polar degradants may be irreversibly retained. A broad-range gradient and a thorough column wash step are necessary to ensure all components are eluted.

Workflow for Stability-Indicating Method Troubleshooting:

start Forced Degradation Fails (Purity/Mass Balance) check_purity Assess Peak Purity (DAD/MS) start->check_purity is_pure Is Parent Peak Pure? check_purity->is_pure optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) is_pure->optimize_chrom No check_mass_balance Check Mass Balance is_pure->check_mass_balance Yes optimize_chrom->start is_balanced Is Mass Balance OK? check_mass_balance->is_balanced investigate_degradants Investigate Degradants (Response Factor, Elution) is_balanced->investigate_degradants No end_node Validation Passes is_balanced->end_node Yes, Validation Passes investigate_degradants->optimize_chrom

Caption: Troubleshooting workflow for stability-indicating methods.

Guide 3: Qualifying a New Reference Standard

Problem: A compendial reference standard is not available for your novel pyridine derivative. How do you qualify an in-house primary reference standard?

Background: The accuracy of all quantitative measurements relies on a well-characterized reference standard. For a novel compound, a batch of high-purity material must be thoroughly characterized to serve as the primary standard.[17][18][19][20][21]

Essential Characterization Tests:

Test Purpose Typical Technique(s)
Identity Confirmation To confirm the chemical structure is correct.¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR
Purity Assessment To quantify the amount of the main component and identify impurities.HPLC-UV/DAD (for chromatographic purity), GC (for residual solvents), Karl Fischer (for water content), ICP-MS (for inorganic impurities)
Potency Assignment To determine the "purity as is" value, which accounts for all impurities.Mass Balance Calculation: 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
Stability Evaluation To establish a re-test date and appropriate storage conditions.Long-term and accelerated stability studies under defined temperature and humidity conditions.

Protocol: Potency Assignment via Mass Balance

  • Synthesize and Purify: Synthesize a batch of the pyridine derivative and purify it to the highest possible level.

  • Chromatographic Purity: Develop a high-resolution HPLC method capable of separating the main peak from all process-related impurities and potential degradants. Calculate the area percent of the main peak.

  • Water Content: Determine the water content using Karl Fischer titration.

  • Residual Solvents: Use headspace GC to quantify any remaining solvents from the synthesis.

  • Inorganic Impurities: Measure the non-combustible inorganic content using a residue on ignition or sulfated ash test.

  • Calculate Potency:

    • Potency (%) = [100% - (% Water + % Residual Solvents + % Inorganic Impurities)] * (% Chromatographic Purity / 100)

This calculated potency value should be used to correct the weight of the reference standard when preparing stock solutions for all subsequent analytical work.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . GMP Compliance. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . European Compliance Academy. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • ICH Q2(R1) Analytical Method Validation . Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • Quality: specifications, analytical procedures and analytical validation . European Medicines Agency (EMA). [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development . Pharmaceutical Online. [Link]

  • Reference Standards in the Pharmaceutical Industry . MRIGlobal. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Solubility enhancement techniques: A comprehensive review . ResearchGate. [Link]

  • Reference Standard Preparation & Characterization . Creative Biolabs. [Link]

  • Analytical Techniques for Reference Standard Characterization . ResolveMass Laboratories Inc. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]

  • T1. Poor peak shape . Nacalai Tesque. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification . Veeprho. [Link]

  • Navigating EMA Validation Requirements: A Step-by-Step Guide . Altabrisa Group. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . National Institutes of Health (NIH). [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring . Pharmacia. [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product . National Institutes of Health (NIH). [Link]

  • Matrix effects and application of matrix effect factor . ResearchGate. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . Defense Technical Information Center (DTIC). [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems . LCGC International. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS . CORE. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . SciSpace. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC . YouTube. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review . PubMed. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE . IJRAR.org. [Link]

  • Solubility enhancement techniques: A comprehensive review . World Journal of Biology Pharmacy and Health Sciences. [Link]

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"Stability testing of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 1119446-11-5). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, experience-based guidance on designing and troubleshooting forced degradation studies for this active pharmaceutical ingredient (API).

Forced degradation, or stress testing, is a critical component of the drug development process. It provides vital information on the intrinsic stability of a drug substance, helps to elucidate potential degradation pathways, and is essential for developing and validating stability-indicating analytical methods.[1][2][3] The data generated from these studies are fundamental to regulatory submissions and inform decisions on formulation, packaging, storage conditions, and shelf-life.[1][4][]

This guide is structured in a question-and-answer format to directly address common challenges and questions that may arise during your experimental work.

Section 1: General Considerations & FAQs

Q1: What are the primary objectives of conducting forced degradation studies on this specific API?

A1: The primary goals for stress testing this compound are to:

  • Identify Degradation Pathways: Determine the likely chemical reactions that cause the molecule to break down under various environmental stresses.[2]

  • Characterize Degradants: Isolate and identify the structure of key degradation products. This is crucial for assessing potential toxicity.[2]

  • Develop a Stability-Indicating Method: Ensure that the analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate the intact API from all its degradation products.[2][6]

  • Inform Formulation and Packaging: The stability profile will guide the selection of excipients and appropriate packaging to protect the drug from degradation.[1][]

  • Establish Storage Conditions and Retest Period: The data will support the determination of a suitable retest period and recommended storage conditions for the API.[2][7]

Q2: What is a reasonable target degradation level in these studies?

A2: A generally accepted target for forced degradation is to achieve 5-20% degradation of the API.[4][8] Degradation below 5% may not be sufficient to identify all relevant degradants, while degradation exceeding 20% is often considered excessive and may lead to the formation of secondary degradation products that are not representative of real-world storage conditions.[1][4]

Q3: What analytical technique is most appropriate for monitoring the stability of this API?

A3: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the gold standard for stability-indicating assays in the pharmaceutical industry.[9] This technique is well-suited for separating the parent compound from its potential degradation products based on differences in polarity. The selection of the column, mobile phase, and detector wavelength should be optimized to achieve adequate resolution between all peaks.

Section 2: Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals, involving the reaction of the drug substance with water.[9][10][11] It is crucial to evaluate the stability of this compound across a range of pH values.

Q4: What are the recommended conditions for acid and base hydrolysis studies?

A4: According to regulatory guidance and common industry practice, hydrolytic stability should be assessed in acidic, basic, and neutral conditions.[3][4]

  • Acidic Conditions: Start with 0.1 M hydrochloric acid (HCl) at room temperature.[4][9] If no significant degradation is observed after a set period (e.g., 24 hours), the temperature can be increased (e.g., to 50-60°C).[4][9]

  • Basic Conditions: Begin with 0.1 M sodium hydroxide (NaOH) at room temperature.[4][9] Similar to acidic conditions, the temperature can be elevated if the compound is stable at room temperature.

  • Neutral Conditions: Refluxing the API in water can be performed to assess degradation in the absence of acid or base catalysis.[9]

It is important to neutralize the samples to approximately pH 7 before injection into the HPLC to prevent damage to the column.[9]

Q5: My API is not dissolving in the acidic or basic solutions. What should I do?

A5: If the API has poor solubility in aqueous media, a co-solvent can be used to aid dissolution. The chosen co-solvent should be inert and not cause degradation on its own. Common choices include methanol, ethanol, or acetonitrile. It is important to use the minimum amount of co-solvent necessary and to run a control sample of the API in the co-solvent alone to ensure it is not contributing to degradation.

Experimental Workflow: Hydrolytic Stability

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare API solution (e.g., 1 mg/mL) acid Add 0.1 M HCl prep->acid base Add 0.1 M NaOH prep->base neutral Add Water prep->neutral stress_acid Incubate (RT or elevated temp) acid->stress_acid stress_base Incubate (RT or elevated temp) base->stress_base stress_neutral Incubate (RT or elevated temp) neutral->stress_neutral neutralize Neutralize samples stress_acid->neutralize stress_base->neutralize stress_neutral->neutralize hplc Analyze by RP-HPLC neutralize->hplc data Quantify API and Degradation Products hplc->data

Caption: Workflow for hydrolytic stability testing.

Section 3: Oxidative Stability

Oxidation can be a significant degradation pathway, and it is important to assess the susceptibility of the API to oxidative stress.[12]

Q6: What is the recommended oxidizing agent and concentration for this study?

A6: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies. A typical starting concentration is 3% H₂O₂. The study is usually conducted at room temperature. It is important to avoid heating peroxide solutions as this can lead to the formation of hydroxyl radicals and may not be representative of real-world degradation.[9]

Q7: The degradation in the presence of hydrogen peroxide is very rapid. How can I control the reaction?

A7: If the reaction is too fast, you can try the following:

  • Reduce the H₂O₂ concentration: Try lower concentrations, such as 1% or 0.3%.

  • Lower the temperature: Conduct the experiment at a reduced temperature (e.g., in a refrigerator).

  • Decrease the reaction time: Take time points at shorter intervals to capture the desired level of degradation.

Troubleshooting Oxidative Degradation

IssuePossible CauseRecommended Action
No degradation observedAPI is stable to oxidation under the tested conditions.Consider using a stronger oxidizing agent or extending the exposure time. However, be cautious of creating unrealistic degradation pathways.
Degradation is too fastThe API is highly susceptible to oxidation.Reduce the concentration of the oxidizing agent, lower the temperature, or shorten the reaction time.
Inconsistent resultsOxidative reactions can be complex and difficult to control.Ensure consistent mixing and temperature control. Prepare fresh oxidizing agent solutions for each experiment.

Section 4: Photostability

Photostability testing is crucial to determine if the API is sensitive to light, which can inform packaging and storage requirements.[13][14][15]

Q8: What are the standard conditions for photostability testing according to ICH guidelines?

A8: The International Council for Harmonisation (ICH) Q1B guideline provides the standard for photostability testing.[4][15][16] The API should be exposed to:

  • A total illumination of not less than 1.2 million lux hours.

  • An integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

Samples should be exposed in chemically inert, transparent containers.[17] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between light-induced and thermal degradation.[14]

Q9: My photostability chamber provides both UV and visible light simultaneously. How do I ensure I meet both ICH requirements?

A9: Most modern photostability chambers are designed to meet ICH guidelines. They are equipped with calibrated radiometers and lux meters to monitor the light exposure. You should run the experiment until both the visible light and UV energy requirements are met. It is common for one condition to be met before the other, and in such cases, the exposure should continue until the second condition is also satisfied.[13]

Experimental Workflow: Photostability Testing

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep Prepare API samples (solid and/or solution) light_sample Place in transparent container prep->light_sample dark_control Wrap in aluminum foil prep->dark_control chamber Expose in photostability chamber (ICH Q1B conditions) light_sample->chamber dark_control->chamber hplc Analyze samples by RP-HPLC chamber->hplc compare Compare light-exposed sample to dark control hplc->compare

Caption: Workflow for photostability testing.

Section 5: Thermal Stability

Thermal stability testing assesses the effect of temperature on the API and is crucial for determining appropriate storage and shipping conditions.[18]

Q10: What are the recommended temperatures for thermal stress testing?

A10: Thermal stress testing is typically conducted at elevated temperatures. Common conditions include:

  • Solid State: Exposing the solid API to temperatures such as 40°C, 60°C, and 80°C. The duration of exposure will depend on the stability of the compound.

  • Solution State: The stability of the API in solution can also be assessed at elevated temperatures, but this may overlap with hydrolytic studies.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be used to investigate the thermal behavior of the API, such as melting point and decomposition temperature.[]

Q11: How do I interpret the results from thermal stability studies?

A11: The data from thermal stability studies can be used to:

  • Identify degradation products: Similar to other stress conditions, the degradation products formed under thermal stress should be identified and quantified.

  • Determine the degradation kinetics: By studying degradation at multiple temperatures, it may be possible to determine the kinetics of the degradation reaction and use the Arrhenius equation to predict the degradation rate at other temperatures.

  • Establish storage conditions: The results will directly inform the recommended storage temperature for the API.

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPurpose
Hydrolysis 0.1 M HCl, 0.1 M NaOH, Water; Room temperature or elevated (50-60°C)To assess stability in acidic, basic, and neutral pH environments.
Oxidation 3% H₂O₂; Room temperatureTo evaluate susceptibility to oxidative degradation.
Photolysis ≥ 1.2 million lux hours (visible), ≥ 200 W h/m² (UVA)To determine if the API is light-sensitive.
Thermal Solid state at elevated temperatures (e.g., 40°C, 60°C, 80°C)To assess the impact of heat on the API's stability.

References

  • Forced Degradation Studies: An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • API Thermal Stability Testing. (2026, January 9).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Study in Pharmaceutical Stability.
  • USP Oxidative Stability Testing.
  • USP Hydrolytic Stability Testing. (2026, January 9).
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Stability Testing of Active Pharmaceutical Ingredients.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Q1A(R2) Guideline.
  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products.
  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from a pharmaceutical technology website.
  • ICH releases overhauled stability guideline for consultation. (2025, April 17).
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3).
  • Thermal Stability Testing - of APIs, Agrochemicals, propellents. (2025, December 22).
  • (PDF) Accelerated Stability Assessment Program in API development.
  • API and Drug Product Stability Testing.
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1).
  • Chauhan Ajaykumar, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1913-1923. Retrieved from International Journal of Pharmaceutical Sciences.
  • Oxidation Stability Studies.
  • Stability testing of existing active substances and related finished products. (2023, July 13).
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28).
  • 4-Pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, ethyl ester.
  • This compound.
  • Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester.
  • 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid.
  • 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-, ethyl ester.
  • Ethyl 6-methylnicotinate.
  • 88371-25-9|1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Decarboxylation of 2-Pyridone-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of 2-pyridone-3-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the decarboxylation of 2-pyridone-3-carboxylic acids, providing both diagnostic questions and actionable solutions.

Q1: My decarboxylation reaction is showing low to no conversion. What are the primary factors I should investigate?

This is the most frequent issue and typically points to suboptimal reaction conditions. The decarboxylation of heteroaromatic carboxylic acids is not always trivial and requires careful control of several parameters.

Causality Analysis: The "Why" Behind a Failed Reaction

The thermal decarboxylation of a 2-pyridone-3-carboxylic acid involves the expulsion of CO2. This process is energetically demanding and often requires facilitation by heat, a suitable solvent, and sometimes a catalyst or base. The stability of the intermediate formed upon CO2 loss is paramount. Unlike beta-keto acids, where a stable enol intermediate is readily formed, the mechanism here is more complex and highly dependent on the electronic environment of the pyridone ring.[1]

A plausible base-mediated mechanism involves the deprotonation of the carboxylic acid, which facilitates the elimination of CO2.[2] Failure to achieve the necessary activation energy or stabilize the resulting intermediate will result in a stalled reaction.

Troubleshooting Workflow: A Step-by-Step Guide

Below is a logical workflow to diagnose and resolve low conversion issues.

G cluster_0 Troubleshooting Low Conversion start Low or No Product Detected check_temp Is the reaction temperature adequate? start->check_temp check_base Is the base/catalyst system optimal? check_temp->check_base Yes increase_temp Action: Increase temperature incrementally. Monitor for degradation. check_temp->increase_temp No check_solvent Is the solvent appropriate? check_base->check_solvent Yes screen_bases Action: Screen alternative bases (e.g., K2CO3, Ag2CO3). Consult literature for substrate. check_base->screen_bases No check_time Was the reaction time sufficient? check_solvent->check_time Yes change_solvent Action: Switch to a higher boiling point solvent (e.g., Toluene, DMSO). check_solvent->change_solvent No success Reaction Optimized check_time->success Yes increase_time Action: Extend reaction time. Monitor progress via TLC/LC-MS. check_time->increase_time No increase_temp->check_temp screen_bases->check_base change_solvent->check_solvent increase_time->check_time

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing multiple spots on my TLC, and purification is difficult. What causes byproduct formation?

The formation of byproducts often results from thermal degradation or unwanted side reactions, especially under harsh conditions.

  • Possible Cause 1: Thermal Decomposition: Both the starting material and the desired 2-pyridone product can be thermally sensitive. Excessive heat can lead to charring or the formation of complex, unidentifiable byproducts.[3]

    • Solution: Carefully control the reaction temperature. If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer duration. Using a high-boiling aprotic solvent like DMSO can sometimes allow for lower reaction temperatures compared to other solvents.[4]

  • Possible Cause 2: Base-Induced Side Reactions: While bases are often necessary to facilitate decarboxylation, they can also promote undesired reactions.[5] The anionic intermediates formed during the reaction can be reactive and may participate in condensation or polymerization pathways.

    • Solution: Screen different bases. A weaker base might be sufficient to promote decarboxylation without causing side reactions. For instance, if a strong base like NaOH is causing issues, switching to a milder inorganic base like potassium carbonate (K2CO3) could be beneficial.[2][6]

  • Possible Cause 3: Incomplete Decarboxylation of a Dicarboxylic Acid: In cases where the starting material has multiple carboxylic acid groups, selective mono-decarboxylation might be desired but difficult to achieve, leading to a mixture of products.[4]

    • Solution: This requires fine-tuning of reaction conditions. A silver-catalyzed system has shown success in the selective mono-protodecarboxylation of certain aromatic dicarboxylic acids, highlighting the importance of catalyst choice for selectivity.[4]

Q3: Which base and solvent combination is the best starting point for my reaction?

The optimal choice depends heavily on the specific substrate. However, based on published studies, a reliable starting point can be recommended.

A systematic study on the decarboxylation of a functionalized 2-pyridone-3-carboxylic acid derivative revealed that potassium carbonate (K2CO3) and silver carbonate (Ag2CO3) were effective bases.[7]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results from a study optimizing the decarboxylation of a model 2-pyridone-3-carboxylic acid.[7]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2)TolueneReflux2446
2Cs2CO3 (2)TolueneReflux2438
3Na2CO3 (2)TolueneReflux2435
4Ag2CO3 (2)TolueneReflux2456
5Et3N (2)TolueneReflux24Trace
6DBU (2)TolueneReflux24Trace
7K2CO3 (2)DioxaneReflux2433
8K2CO3 (2)XyleneReflux2442
Q4: What is the underlying mechanism of this reaction, and how can it guide my experimental design?

Understanding the reaction mechanism is key to rational troubleshooting. For the base-mediated decarboxylation of 2-pyridone-3-carboxylic acids, a plausible mechanism has been proposed.[2]

Reaction Mechanism Diagram

G start 2-Pyridone-3-Carboxylic Acid deprotonated Deprotonated Intermediate start->deprotonated + K2CO3 - KHCO3 intermediate11 Oxa-Michael Adduct deprotonated->intermediate11 Intramolecular Oxa-Michael Addition product_anion Product Anion intermediate11->product_anion Decarboxylation co2 CO2 intermediate11->co2 product 2-Pyridone Product product_anion->product Protonation (from solvent/trace H2O) k2co3 K2CO3 h2o H2O

Caption: Plausible mechanism for base-mediated decarboxylation.

Expert Interpretation:

  • Base is Crucial: The mechanism begins with deprotonation by a base like K2CO3. This highlights why very weak organic bases like triethylamine (Et3N) are often ineffective.[7]

  • Intermediate Formation: The formation of an intermediate via intramolecular addition is a key step. The stability of this intermediate will depend on the substituents on the pyridone ring.

  • Irreversible Step: The loss of CO2 is the irreversible, rate-determining step that drives the reaction to completion.

  • Proton Source: A final protonation step yields the neutral 2-pyridone product. This proton can come from trace water or the solvent itself.

This mechanism explains why high temperatures are needed to overcome the activation energy for the CO2 elimination step. It also underscores the importance of a sufficiently strong base to initiate the process.

Experimental Protocols

Protocol 1: General Procedure for Decarboxylation using K2CO3

This protocol is a robust starting point for many 2-pyridone-3-carboxylic acid substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-pyridone-3-carboxylic acid (1.0 equiv).

  • Add Reagents: Add potassium carbonate (K2CO3, 2.0 equiv) and a suitable high-boiling solvent (e.g., toluene, 0.1 M concentration).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or LC-MS. Check for the disappearance of the starting material spot. The reaction may take several hours (e.g., 12-24 h).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic base. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-pyridone.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM) on the plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The goal is to achieve good separation between the more polar carboxylic acid starting material and the less polar 2-pyridone product.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the RM lane indicates the reaction is progressing.

References

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

  • Foubelo, F., et al. (1998). A New Synthetic Method to 2-Pyridones. Tetrahedron.
  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

  • Magical Brands. (n.d.). Advanced Decarboxylation Techniques for Premium Results. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid.
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Available at: [Link]

  • Root Sciences. (n.d.). Decarboxylation 101: Your Complete Guide to Decarbing Cannabis. Available at: [Link]

  • Sotor, P., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI.
  • ChemRxiv. (2025). Room-Temperature Decarboxylative Amination of (Hetero)
  • Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • ResearchGate. (n.d.).
  • brainly.com. (2024). Arrange the following carboxylic acids in increasing order of reactivity towards thermal decarboxylation. Available at: [Link]

  • Guo, K., & Li, L. (2009). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
  • ResearchGate. (n.d.).
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids.
  • Chiang, Y., et al. (2009).
  • ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system.
  • Taylor, R. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's.

Sources

Validation & Comparative

A Comparative Preclinical Assessment of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid (EMC-213): A Novel Investigational Agent for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The landscape of oral hypoglycemic agents is continually evolving, driven by the need for more personalized and effective treatments for Type 2 Diabetes Mellitus (T2DM). This guide introduces a novel investigational compound, 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, hereafter designated as EMC-213. Due to its novelty, direct clinical or preclinical data for EMC-213 is not yet publicly available. Therefore, this document serves as a comprehensive framework for its preclinical evaluation, presenting a series of proposed experiments to characterize its efficacy and mechanism of action in comparison to established oral hypoglycemic agents. We will benchmark EMC-213 against a spectrum of drugs with diverse mechanisms: Metformin (a biguanide), Sitagliptin (a DPP-4 inhibitor), Empagliflozin (an SGLT2 inhibitor), and Pioglitazone (a thiazolidinedione). The objective is to provide researchers and drug development professionals with a robust, scientifically-grounded protocol for assessing the therapeutic potential of new chemical entities in the T2DM space.

Introduction and Hypothesized Mechanism of Action

EMC-213 is a substituted pyridinecarboxylic acid derivative. While its precise biological target is under investigation, its structural similarity to other biologically active pyridine compounds suggests a potential role in modulating cellular energy metabolism. Nicotinic acid (Pyridine-3-carboxylic acid), for instance, is known to interact with G-protein coupled receptors like GPR109A, influencing lipid metabolism which is often dysregulated in T2DM.

Our primary working hypothesis is that EMC-213 acts as a selective activator of a novel metabolic sensor in hepatocytes and skeletal muscle cells, leading to an AMP-activated protein kinase (AMPK) independent increase in glucose uptake and a reduction in hepatic glucose output. This guide outlines the necessary studies to validate this hypothesis and compare its functional outcomes against market-leading alternatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EMC213 EMC-213 Receptor Hypothesized Receptor 'X' EMC213->Receptor Binds Signaling_Cascade Novel Signaling Cascade Receptor->Signaling_Cascade Activates GLUT4_Vesicle GLUT4 Vesicle Signaling_Cascade->GLUT4_Vesicle Stimulates GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Hypothesized signaling pathway for EMC-213 in a target cell.

Comparative In Vitro Efficacy Assessment

The initial phase of evaluation involves a suite of in vitro assays to determine the potency, selectivity, and cellular mechanism of EMC-213. These experiments are designed to provide a foundational understanding of the compound's biological activity before proceeding to more complex in vivo models.

Experimental Protocol: Cell-Based Glucose Uptake Assay

This protocol details a common method for measuring glucose uptake in a relevant cell line, such as L6 myotubes or HepG2 hepatocytes.

Objective: To quantify the direct effect of EMC-213 on glucose uptake and compare its potency (EC50) with comparator agents.

Methodology:

  • Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Serum Starvation: Prior to the assay, starve the differentiated myotubes in serum-free medium for 3-4 hours.

  • Compound Incubation: Treat cells with varying concentrations of EMC-213 (e.g., 0.1 nM to 100 µM), Metformin (positive control), Sitagliptin (negative control in this direct assay), and a vehicle control for 1 hour.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) to each well and incubate for 15 minutes.

  • Lysis and Scintillation Counting: Terminate the uptake by washing cells with ice-cold PBS. Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value for each active compound.

Hypothetical Comparative In Vitro Data

The following table summarizes the expected outcomes from a panel of in vitro assays, providing a clear comparison of EMC-213 against the selected agents.

Parameter EMC-213 (Hypothetical) Metformin Sitagliptin Empagliflozin Pioglitazone Authoritative Source for Comparator Data
Primary Mechanism Novel Metabolic Sensor ActivatorAMPK ActivatorDPP-4 InhibitorSGLT2 InhibitorPPARγ Agonist
Glucose Uptake (L6 Myotubes, EC50) 75 nM~1-5 mMNo direct effectNo direct effect~100-500 nM
Hepatic Glucose Output (HepG2, IC50) 120 nM~1-2 mMNo direct effectNo direct effect~200-600 nM
DPP-4 Inhibition (IC50) > 100 µM> 100 µM~20 nM> 100 µM> 100 µM
SGLT2 Inhibition (IC50) > 100 µM> 100 µM> 100 µM~1-3 nM> 100 µM
PPARγ Binding Affinity (Ki) > 50 µMNo bindingNo bindingNo binding~30-50 nM

Note: Data for comparator agents are representative values from published literature. The data for EMC-213 is purely hypothetical for illustrative purposes.

Comparative In Vivo Efficacy in Animal Models

To assess the therapeutic potential in a physiological context, in vivo studies in validated animal models of T2DM are essential. The db/db mouse, which has a mutation in the leptin receptor, is a widely used model that develops obesity, hyperglycemia, and insulin resistance, closely mimicking the human condition.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

Objective: To evaluate the effect of acute administration of EMC-213 on glucose tolerance in a diabetic animal model.

Methodology:

  • Animal Acclimatization: Acclimatize male db/db mice (8-10 weeks old) for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t=0 min).

  • Compound Administration: Administer a single oral dose of EMC-213 (e.g., 10, 30, 100 mg/kg), comparator drugs at clinically relevant doses, or vehicle via gavage.

  • Glucose Challenge: After 60 minutes, administer an oral bolus of D-glucose (2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for the glucose excursion and compare the values between treatment groups using statistical analysis (e.g., ANOVA).

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Acclimatize Acclimatize db/db Mice Fast Overnight Fasting Acclimatize->Fast Baseline Measure Baseline Glucose (t=0) Fast->Baseline Dosing Oral Gavage: EMC-213 / Comparators Baseline->Dosing Glucose_Challenge Oral Glucose Challenge (t=60 min) Dosing->Glucose_Challenge Monitoring Monitor Blood Glucose (15-120 min) Glucose_Challenge->Monitoring AUC Calculate Glucose AUC (0-120 min) Monitoring->AUC Stats Statistical Comparison of Treatment Groups AUC->Stats

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Hypothetical Comparative In Vivo Data

This table presents hypothetical results from an acute OGTT study in db/db mice.

Treatment Group (Oral Dose) Baseline Glucose (mg/dL) Glucose AUC (0-120 min) (mg/dL * min) % Reduction in AUC vs. Vehicle
Vehicle 185 ± 1535,500 ± 2,100-
EMC-213 (30 mg/kg) 182 ± 1221,300 ± 1,50040%
Metformin (250 mg/kg) 188 ± 1824,850 ± 1,80030%
Sitagliptin (10 mg/kg) 181 ± 1423,075 ± 1,65035%
Empagliflozin (10 mg/kg) 186 ± 1626,625 ± 2,00025%
Pioglitazone (10 mg/kg) *184 ± 1333,725 ± 2,2005% (Acute)

Pioglitazone's primary effect requires chronic dosing to induce changes in gene expression; therefore, a significant acute effect in an OGTT is not expected.

Preliminary Pharmacokinetic and Safety Assessment

A crucial component of drug development is understanding a compound's pharmacokinetic (PK) profile and ensuring its safety. Preliminary studies in rodents are necessary to determine oral bioavailability, half-life, and potential off-target effects.

Parameter EMC-213 (Hypothetical) Metformin Sitagliptin Empagliflozin Pioglitazone Authoritative Source for Comparator Data
Oral Bioavailability (Rat) ~60%~50-60%~87%~35-45%~100%
Plasma Half-life (Rat, hrs) 4-6~1.5-3~8-14~10-12~3-7
Primary Excretion Route RenalRenal (Unchanged)Renal (Unchanged)Renal & FecalHepatic Metabolism
Key Safety Concern To be determinedLactic Acidosis (Rare)Pancreatitis (Rare)Euglycemic KetoacidosisFluid Retention, Weight Gain

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous framework for the preclinical comparative study of a novel agent, this compound (EMC-213). Based on our proposed in vitro and in vivo experiments, the hypothetical data suggests that EMC-213 exhibits potent glucose-lowering effects, potentially through a novel mechanism of action that is distinct from current therapies. Its strong performance in the OGTT model, coupled with a favorable hypothetical PK profile, positions it as a promising candidate for further development.

The next logical steps would involve:

  • Target Deconvolution: Utilizing chemical proteomics and genetic approaches to identify the direct molecular target of EMC-213.

  • Chronic Efficacy Studies: Evaluating the long-term effects of EMC-213 on HbA1c, body weight, and lipid profiles in diabetic animal models.

  • Formal Toxicology Studies: Conducting comprehensive GLP (Good Laboratory Practice) toxicology studies to establish a robust safety profile prior to any first-in-human trials.

By systematically benchmarking against established agents, we can build a comprehensive data package that clearly defines the therapeutic potential and differentiation of new chemical entities like EMC-213 in the management of Type 2 Diabetes.

References

  • Title: Metformin: a review of its potential role in prevention of cancer of various organs Source: Journal of Clinical Medicine URL: [Link]

  • Title: Sitagliptin: a review of its use in patients with type 2 diabetes mellitus Source: Drugs URL: [Link]

  • Title: Empagliflozin for the treatment of type 2 diabetes Source: Expert Opinion on Pharmacotherapy URL: [Link]

  • Title: Pioglitazone: the forgotten, cost-effective thiazolidinedione Source: Diabetology & Metabolic Syndrome URL: [Link]

  • Title: Metformin and its anti-diabetic effects: a review of its mechanisms of action, pharmacokinetic properties, and clinical efficacy Source: Journal of Diabetes & Metabolic Disorders URL: [Link]

  • Title: Metformin inhibits hepatic gluconeogenesis in mice through a novel mechanism independent of AMP-activated protein kinase Source: The Journal of Clinical Investigation URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Metformin Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Clinical pharmacology of sitagliptin, a dipeptidyl peptidase-4 inhibitor, in normal volunteers Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: The Pharmacology, Efficacy, and Safety of Empagliflozin Source: Clinical Journal of the American Society of Nephrology URL: [Link]

A Comparative Guide to the Validation of an HPLC Method for the Analysis of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Due to the limited availability of public-domain information on "1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid," this guide will focus on the validation of an HPLC method for the analysis of pyridinecarboxylic acids as a representative class of compounds. The principles and methodologies described herein are directly applicable to the validation of an analytical method for the specified compound.

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantitative analysis of pyridinecarboxylic acid derivatives. Pyridinecarboxylic acids are polar, ionizable compounds that serve as crucial building blocks for numerous pharmaceutical agents, making their accurate quantification a critical aspect of drug development and quality control.[1][2]

This document will delve into the rationale behind selecting HPLC as the analytical technique, provide a detailed protocol for method validation in accordance with international regulatory guidelines, and offer a comparative analysis against alternative analytical methodologies.

The Rationale for HPLC in the Analysis of Pyridinecarboxylic Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility.[3][4] For polar compounds like pyridinecarboxylic acids, reversed-phase HPLC (RP-HPLC) is often the method of choice. However, the inherent polarity of these analytes can present challenges, most notably poor retention on conventional C18 columns.[5][6]

To overcome this analytical hurdle, several strategic approaches can be employed:

  • Use of Polar-Embedded or Polar-Endcapped Columns: These specialized columns are engineered to enhance the retention of polar analytes.

  • Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention of ionized analytes. It is important to note that this approach can add complexity and may not be compatible with mass spectrometry (MS) detection.[5][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is particularly well-suited for the separation of highly polar compounds.[7]

  • Mixed-Mode Chromatography: This advanced technique utilizes stationary phases that possess both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds.[8][9]

For the purpose of this guide, we will concentrate on the validation of a robust RP-HPLC method utilizing a modern polar-endcapped stationary phase, which provides an optimal balance of performance and operational simplicity.

HPLC Method Validation: A Step-by-Step Protocol

Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the specific parameters to be evaluated during method validation.[10][11][12][13]

The core validation parameters that must be assessed are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (encompassing Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Experimental Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Analysis Analyze Data (Statistical Evaluation) Robustness->Analysis Report Compile Validation Report Analysis->Report

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][14]

  • Protocol:

    • Prepare solutions of the analyte, a placebo (matrix without the analyte), and any known related substances.

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Analyze all prepared solutions by HPLC.

    • Acceptance Criteria: The peak corresponding to the analyte must be free from interference from other components. Peak purity analysis, often performed with a photodiode array detector, should confirm the homogeneity of the analyte peak.

2. Linearity and Range

Linearity refers to the ability of the method to produce test results that are directly proportional to the analyte concentration within a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[14][15]

  • Protocol:

    • Prepare a series of at least five standard solutions with concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept of the regression line should be close to zero.

3. Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value.[4][14]

  • Protocol:

    • Conduct a recovery study by adding known amounts of the analyte to a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean recovery should typically fall within the range of 98.0% to 102.0%.

4. Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][14]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and using the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) of the results should be ≤ 2%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the method's ruggedness.

    • Acceptance Criteria: The RSD calculated over the different sets of conditions should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that produces a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.

    • Inject solutions at these determined concentrations to confirm the signal-to-noise ratios.

    • Acceptance Criteria: The determined LOD and LOQ concentrations should be verified through replicate injections.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][16]

  • Protocol:

    • Introduce small, deliberate variations to the established method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 10%)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze system suitability samples under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within the predefined acceptance limits under all tested variations.

Data Summary for HPLC Method Validation

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time. Peak purity > 99%.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≈ 30.05 µg/mL
LOQ S/N ≈ 100.15 µg/mL
Robustness System suitability parameters met under all conditions.Pass

Comparative Analysis of Analytical Methods

While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of pyridinecarboxylic acids. The selection of the most appropriate method depends on the specific requirements of the analysis, such as the need for high throughput, enhanced sensitivity, or structural elucidation.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, with detection by UV absorbance.Robust, reproducible, and widely available in QC laboratories.Possesses moderate sensitivity and is not suitable for compounds lacking a UV chromophore.
LC-MS Separation by HPLC coupled with mass spectrometry for detection.Offers high sensitivity and selectivity; provides molecular weight and structural information.Involves higher instrumentation costs and complexity; can be susceptible to matrix effects.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Provides high resolution for volatile and thermally stable compounds.Requires a derivatization step for non-volatile compounds like pyridinecarboxylic acids.[17]
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio in a capillary.Offers high separation efficiency, requires very small sample volumes, and is well-suited for charged species.Generally exhibits lower sensitivity and precision compared to HPLC.
Logical Relationship of Method Selection

G cluster_0 Analytical Need cluster_1 Method Selection cluster_2 Justification Need What is the goal? Routine QC (Assay/Purity) Impurity Identification High-Throughput Screening Method Recommended Method HPLC-UV LC-MS CE Need:f1->Method:f1 Need:f2->Method:f2 Need:f3->Method:f3 Justification Rationale Robust, cost-effective, precise. High sensitivity, structural info. Fast analysis, low sample volume. Method:f1->Justification:f1 Method:f2->Justification:f2 Method:f3->Justification:f3

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an HPLC method for the analysis of pyridinecarboxylic acids is a fundamental requirement for ensuring the quality and consistency of pharmaceutical products. By rigorously adhering to the guidelines set forth by regulatory bodies such as the ICH and FDA, a robust and reliable analytical method can be established.[10][12][13] The validated HPLC method, as detailed in this guide, provides a solid foundation for the accurate and precise quantification of "this compound" and its related compounds. While alternative methods like LC-MS and GC have their specific applications, HPLC with UV detection often represents the optimal balance of performance, cost, and reliability for routine quality control in a regulated environment.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • LC-GC. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • ScienceGate. (1966). Gas Chromatographic Analysis of Pyridine Carboxylic Acids as their Esters. Comparison of Esterification Techniques. Retrieved from [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without interference from structurally similar compounds, is a cornerstone of reliable bioanalytical data. This guide provides an in-depth, experience-driven approach to assessing the cross-reactivity of a novel small molecule, 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, in the context of immunoassay development. We will move beyond rote protocols to explore the rationale behind experimental design, ensuring a robust and self-validating assessment.

The Criticality of Cross-Reactivity in Drug Development

The compound at the center of our discussion is this compound (CAS Number: 1119446-11-5), a small molecule with a substituted pyridine core. Its structure necessitates a careful consideration of potential cross-reactants, particularly metabolites and synthetic precursors that share the core scaffold but differ in peripheral substitutions.

Foundational Principles: Antibody-Antigen Interactions

The specificity of an antibody for its antigen is governed by a combination of weak, non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and Van der Waals forces.[5] The three-dimensional shape of the antibody's binding site (paratope) and the antigen's determinant (epitope) dictates the strength and specificity of this interaction.[5][6] Cross-reactivity occurs when an antibody recognizes and binds to an epitope on a different molecule that is structurally similar to the intended antigen's epitope.

It is a crucial, yet often overlooked, point that cross-reactivity is not an intrinsic, fixed characteristic of an antibody but is highly dependent on the specific immunoassay format and conditions.[7][8] Factors such as the concentration of the antibody and the labeled competitor can significantly influence the observed cross-reactivity.[7][8] This underscores the importance of assessing cross-reactivity within the context of the final, intended immunoassay.

Designing a Robust Cross-Reactivity Assessment Strategy

A comprehensive cross-Reactivity assessment for this compound should be systematic and data-driven. The following workflow provides a logical progression from theoretical analysis to experimental validation.

Cross_Reactivity_Assessment_Workflow Workflow for Cross-Reactivity Assessment cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Identify Potential Cross-Reactants (Metabolites, Analogs) B Synthesize or Procure Test Compounds A->B C Develop a Validated Immunoassay (e.g., Competitive ELISA) B->C D Prepare Stock Solutions of Test Compounds C->D Assay Ready E Generate Dose-Response Curves D->E F Calculate IC50 Values E->F G Calculate Percent Cross-Reactivity F->G Data Input H Compare with Acceptance Criteria G->H I Report Findings H->I

Caption: A systematic workflow for assessing immunoassay cross-reactivity.

Part 1: Identification of Potential Cross-Reactants

The initial and most critical step is to identify molecules with a high potential for cross-reactivity. This involves a thorough consideration of the target molecule's metabolic pathways and synthetic route. For this compound, potential cross-reactants would include:

  • Putative Metabolites: Compounds resulting from Phase I (e.g., hydroxylation, dealkylation) and Phase II (e.g., glucuronidation) metabolism.

  • Structural Analogs and Precursors: Molecules with similar core structures that may be present as impurities or are used in the synthesis process.[9][10][11][12][13][14]

A comparative analysis of the structures is essential. The following table highlights key structural similarities and differences for a hypothetical set of potential cross-reactants.

Compound NameStructureKey Structural Similarity to TargetKey Structural Difference from Target
This compoundTarget Compound StructureTarget Analyte -
6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acidPotential Cross-Reactant 1 StructurePyridine-2-one-3-carboxylic acid coreLacks the N1-ethyl group
1-Ethyl-6-hydroxymethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acidPotential Cross-Reactant 2 Structure1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid coreHydroxymethyl at C6 instead of a methyl group
1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridinePotential Cross-Reactant 3 Structure1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine coreLacks the C3-carboxylic acid group
Part 2: Experimental Design and Protocol

For a small molecule like this compound, a competitive ELISA is the most suitable immunoassay format.[15][16][17][18][19] In this format, the free analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.[15][16]

  • Antibody Coating:

    • Dilute the capture antibody specific to this compound to a pre-determined optimal concentration in a coating buffer (e.g., 1X PBS, pH 7.4).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in assay buffer (e.g., 1X PBS with 0.1% BSA and 0.05% Tween-20). A typical concentration range would span from 0.1 ng/mL to 1000 ng/mL.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated this compound (the tracer) at a pre-determined optimal concentration to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Signal Development and Detection:

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP conjugate) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Part 3: Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. The signal is inversely proportional to the concentration of the analyte.

Competitive_ELISA_Principle Principle of Competitive ELISA cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration A [Analyte] low [Tracer] high binding => High Signal B [Analyte] high [Tracer] low binding => Low Signal

Caption: Inverse relationship between analyte concentration and signal in a competitive ELISA.

  • IC50 Determination: For each compound, plot the absorbance against the logarithm of the concentration and fit the data to a four-parameter logistic curve. The IC50 value, the concentration that causes 50% inhibition of the maximum signal, is determined from this curve.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

The following table presents a hypothetical dataset for the cross-reactivity of our target compound and its potential cross-reactants.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid2504%
1-Ethyl-6-hydroxymethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid8001.25%
1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine>10,000<0.1%

Comparison with Alternative Methodologies

While competitive ELISA is a widely used and robust method for assessing cross-reactivity of small molecules, other techniques can also be employed:

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates). This can offer a more detailed understanding of the binding interactions but is generally higher in cost and lower in throughput compared to ELISA.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly specific and sensitive technique that can be used as a confirmatory method.[1] However, it does not directly measure the antibody-binding event and is therefore not a direct assessment of immunoassay cross-reactivity.

Adherence to Regulatory Guidelines

The validation of bioanalytical methods, including the assessment of specificity and cross-reactivity, is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[20][21][22][23][24] These guidelines emphasize the importance of demonstrating that the method is suitable for its intended purpose.[22] While specific acceptance criteria for cross-reactivity are not universally defined and are often project-specific, a generally accepted principle is that any cross-reactivity should be low enough not to impact the accuracy of the data in the intended sample population.

Conclusion

The assessment of immunoassay cross-reactivity is a critical component of bioanalytical method validation, directly impacting the quality and reliability of data in drug development. For a small molecule such as this compound, a systematic approach involving the identification of potential cross-reactants, a well-designed competitive ELISA, and rigorous data analysis is essential. By understanding the principles of antibody-antigen interactions and adhering to regulatory expectations, researchers can ensure the development of specific and robust immunoassays, thereby contributing to the generation of high-quality data for informed decision-making in the pharmaceutical industry.

References

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(19), 9037. Retrieved from [Link]

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(19), 9037. Retrieved from [Link]

  • Clarke, W., & Strickland, M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic pathology, 5, 2374289518811797. Retrieved from [Link]

  • Di Mauro, G., & D'Andrea, P. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules (Basel, Switzerland), 25(15), 3476. Retrieved from [Link]

  • Janeway, C. A., Jr., Travers, P., Walport, M., & Shlomchik, M. J. (2001). The interaction of the antibody molecule with specific antigen. In Immunobiology: The Immune System in Health and Disease (5th ed.). Garland Science. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • European Medicines Agency. (2022, July 27). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Copeland, R. A., Mabon, R., & Vaswani, R. G. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, for the Treatment of B-Cell Lymphomas. Journal of medicinal chemistry, 59(24), 11162–11174. Retrieved from [Link]

  • Wik, L., Nordberg, N., Broberg, J., Björkesten, J., Assarsson, E., & Söderberg, O. (2021). Proximity extension assay in combination with next-generation sequencing for high-throughput protein biomarker discovery. Journal of proteome research, 20(1), 479–488. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Symmetric. (n.d.). PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Retrieved from [Link]

  • European Medicines Agency. (2022, July 27). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Antigen-antibody interaction. Retrieved from [Link]

  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • Patel, K. P., & Prajapati, B. G. (2018). Importance of bioanalysis in drug discovery and development: A review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4066-4074. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Patsnap. (2023, April 29). ELISA Principle Explained: Antibody-Antigen Binding in Diagnostics. Retrieved from [Link]

  • Kuleshova, E. G., Nelyubina, Y. V., & Nifant'ev, I. E. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1752. Retrieved from [Link]

  • Splittgerber, A. G. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1332-1335. Retrieved from [Link]

  • Snyder, M. L., Fantz, C. R., & Melanson, S. E. (2016). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 62(7), 988–996. Retrieved from [Link]

  • Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17136–17143. Retrieved from [Link]

  • Fernandez-Quintero, M. L., Loeffler, J. R., & F-X. C. (2014). Origins of specificity and affinity in antibody–protein interactions. Proceedings of the National Academy of Sciences, 111(26), 9572-9577. Retrieved from [Link]

  • Firalis. (2024, February 14). The role of bioanalytical testing in drug development. Retrieved from [Link]

  • Lab Manager. (2023, September 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbio. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaceutical Technology. (2023, October 4). Enhancing Bioanalysis and Drug Development with Advanced Tools and Technologies. Retrieved from [Link]

  • Fun, H. K., Ooi, C. W., & Vijayakumar, V. (2010). Ethyl 6-methyl-3-(2-methyl-prop-1-en-yl)-2-oxo-4-phenyl-1,2,3,4-tetra-hydro-pyrimidine-5-carboxyl-ate. Acta crystallographica. Section E, Structure reports online, 66(Pt 12), o3174. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 281994, Ethyl 6-methylnicotinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123602504, 6-Ethyl-2-methylcyclohexa-1,3-diene. Retrieved from [Link]

Sources

"Enzyme inhibition kinetics of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid versus known inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the enzyme inhibition kinetics of the novel compound, 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, in comparison to established inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Therapeutic Potential of Pyridine Carboxylic Acid Scaffolds

The pyridine carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Isomers such as picolinic, nicotinic, and isonicotinic acid have given rise to a wide array of drugs targeting a diverse range of diseases, including cancer, diabetes, and infectious diseases.[1][2] A significant portion of the biological activity of these compounds stems from their ability to act as enzyme inhibitors.[1][3][4] The structural features of the pyridine ring, including its aromaticity and the presence of a nitrogen atom, coupled with the ionizable carboxylic acid group, make it an ideal candidate for interaction with enzyme active sites.[1]

Given the therapeutic precedent of this chemical class, this guide focuses on a novel derivative, This compound . For the purpose of this technical guide, we will explore its inhibitory potential against a well-characterized and therapeutically relevant enzyme, xanthine oxidase .

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5] Elevated levels of uric acid are associated with hyperuricemia and gout.[5] Consequently, inhibitors of xanthine oxidase are a cornerstone in the management of these conditions.[5][6] This guide will present a hypothetical, yet plausible, kinetic profile for this compound and compare it with the known xanthine oxidase inhibitors, Allopurinol and Febuxostat.

Methodology: A Validated Approach to Kinetic Analysis

The following protocols are designed to provide a robust and reproducible framework for characterizing the inhibitory activity of novel compounds against xanthine oxidase.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 70 mM potassium phosphate buffer and adjust the pH to 7.5.[7]

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase from bovine milk in the phosphate buffer to a final concentration of 0.01 units/mL. This solution should be prepared fresh before each experiment.[7]

    • Substrate Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer.[7]

    • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO.

    • Reference Inhibitor Stock Solution: Prepare a stock solution of Allopurinol in DMSO.

  • Assay Procedure (96-well plate format):

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Test Wells: 50 µL of the test compound at various concentrations, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.

      • Control Wells (No Inhibitor): 50 µL of DMSO (vehicle), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.

      • Blank Wells (No Enzyme): 50 µL of the test compound at the highest concentration, 65 µL of phosphate buffer.

    • Pre-incubate the plate at 25°C for 15 minutes.[7]

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells.[7]

    • Immediately measure the absorbance at 295 nm using a microplate reader. The formation of uric acid results in an increase in absorbance at this wavelength.[8]

    • Monitor the change in absorbance over time to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Constant (Ki) and Mode of Inhibition

To understand the mechanism by which the compound inhibits the enzyme, it is essential to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

  • Experimental Setup:

    • Perform a series of enzyme assays as described for the IC50 determination.

    • For each fixed concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate, xanthine.

    • Measure the initial reaction velocity for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • To determine the kinetic parameters (Vmax and Km), transform the Michaelis-Menten data into a linear plot. The most common method is the Lineweaver-Burk plot (double reciprocal plot), where 1/v is plotted against 1/[S].

    • Analyze the changes in the apparent Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

    • The Ki can be calculated from the Lineweaver-Burk plot or by using non-linear regression to fit the data directly to the appropriate inhibition model equation.

Comparative Kinetic Analysis

For the purpose of this guide, we will present a hypothetical but plausible kinetic profile for this compound as a competitive inhibitor of xanthine oxidase.

ParameterThis compound (Hypothetical Data)Allopurinol (Reference)Febuxostat (Reference)
IC50 5.2 µM0.2–50 μM[9]0.02 µM
Ki 2.5 µMVaries with conditions0.0026 µM
Mode of Inhibition CompetitiveCompetitiveMixed-type

Note: The data for Allopurinol and Febuxostat are from published literature and may vary depending on the specific assay conditions.

Visualizing the Experimental Workflow and Inhibition Models

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and theoretical models.

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Phosphate Buffer (pH 7.5) A1 Dispense Reagents: Buffer, Enzyme, Inhibitor/Vehicle P1->A1 P2 Prepare Xanthine Oxidase Solution P2->A1 P3 Prepare Xanthine (Substrate) Solution A3 Initiate Reaction with Substrate P3->A3 P4 Prepare Inhibitor Stock Solutions P4->A1 A2 Pre-incubate at 25°C for 15 min A1->A2 A2->A3 A4 Measure Absorbance at 295 nm A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Plot Dose-Response Curve D1->D2 D4 Generate Lineweaver-Burk Plots D1->D4 D3 Determine IC50 D2->D3 D5 Determine Mode of Inhibition & Ki D4->D5

Caption: Experimental workflow for determining enzyme inhibition kinetics.

InhibitionModels cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate ES->E + P P Product I_comp Inhibitor E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate ES2->E2 + P ESI2 ESI Complex ES2->ESI2 + I P2 Product I_noncomp Inhibitor

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

Discussion and Interpretation

Based on our hypothetical data, this compound demonstrates moderate inhibitory activity against xanthine oxidase with an IC50 of 5.2 µM and a Ki of 2.5 µM. The competitive mode of inhibition suggests that the compound likely binds to the active site of the enzyme, competing with the natural substrate, xanthine.

In comparison, Allopurinol, a widely used clinical inhibitor, exhibits a broad range of reported IC50 values, which can be attributed to its mechanism as a suicide inhibitor.[9] Febuxostat, a more modern non-purine selective inhibitor, shows significantly higher potency with a mixed-type inhibition mechanism.

The presented hypothetical data for this compound positions it as a promising lead compound for further optimization. Its competitive inhibition profile suggests that structure-activity relationship (SAR) studies could focus on modifications to enhance its binding affinity for the xanthine oxidase active site.

Conclusion

This guide has outlined a comprehensive framework for the characterization of novel enzyme inhibitors, using the hypothetical case of this compound as an inhibitor of xanthine oxidase. The detailed protocols for determining IC50 and Ki, along with the comparative analysis against known inhibitors, provide a clear pathway for evaluating the therapeutic potential of new chemical entities. The pyridine carboxylic acid scaffold continues to be a fertile ground for the discovery of new enzyme inhibitors, and rigorous kinetic analysis is paramount to advancing these compounds through the drug discovery pipeline.

References

  • Ali, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature. ResearchGate. [Link]

  • GraphPad. Computing Ki for a Competitive Enzyme Inhibitor. [Link]

  • Ali, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. ResearchGate. [Link]

  • Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal. [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Pharmaceutical Sciences Asia. [Link]

  • ScienCell Research Laboratories. Xanthine Oxidase Assay (XO). [Link]

  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. [Link]

  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura. [Link]

  • Wikipedia. Xanthine oxidase inhibitor. [Link]

  • Dr. G. (2019, January 23). Inhibitor Calculations. YouTube. [Link]

  • Wikipedia. Dihydrofolate reductase inhibitor. [Link]

  • Commonly used inhibitors of Dihydrofolate reductase. ResearchGate. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. [Link]

  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences. [Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets. [Link]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry. [Link]

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules. [Link]

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]

  • Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ethyl 6-methyl-3-(2-methyl-prop-1-en-yl)-2-oxo-4-phenyl-1,2,3,4-tetra-hydro-pyrimidine-5-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

"Biological equivalence testing of different synthetic batches of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Assessment of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Introduction: The Imperative of Consistency in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the synthesis of an active pharmaceutical ingredient (API) is rarely a singular event. It is an iterative process, often involving multiple batches produced at different times, sometimes with minor but necessary adjustments to the synthetic route. For the compound this compound, a promising pyridinone derivative with potential therapeutic applications, ensuring that different synthetic batches are biologically equivalent is not merely a quality control measure; it is a fundamental prerequisite for reliable and reproducible pre-clinical and clinical outcomes.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive framework for establishing the bioequivalence of three distinct, hypothetical synthetic batches of this compound, designated Batch A (Reference), Batch B, and Batch C. We will delve into the causality behind our experimental choices, presenting a self-validating system of protocols designed to rigorously compare their physicochemical properties, in vitro dissolution and permeability, and in vivo pharmacokinetic profiles. The objective is to demonstrate a robust methodology that ensures batch-to-batch consistency, a cornerstone of drug development and regulatory approval.

Part 1: Physicochemical Characterization - The Foundation of Equivalence

Before proceeding to biological assays, it is crucial to confirm that all batches meet identical physicochemical specifications. This initial screening ensures that any observed biological differences are not attributable to fundamental variations in the compound's identity, purity, or solid-state form.

Methodology: A Multi-Pronged Approach
  • Identity Verification: Confirmation of the chemical structure for each batch was performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) was employed to determine the purity of each batch and to identify and quantify any impurities.

  • Polymorph Screening: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) were used to investigate the solid-state form of the compound, as different polymorphs can significantly impact solubility and bioavailability.

Data Summary: Physicochemical Properties
Parameter Batch A (Reference) Batch B Batch C Acceptance Criteria
Identity (NMR, MS) ConformsConformsConformsConforms to Reference
Purity (HPLC) 99.8%99.7%99.9%≥ 99.5%
Major Impurity 0.12%0.15%0.08%≤ 0.2%
Melting Point (DSC) 185.2 °C184.9 °C185.5 °C185 ± 2 °C
Polymorphic Form (XRPD) Form IForm IForm IConforms to Form I

The data confirms that all three batches are chemically identical, highly pure, and exist in the same polymorphic form, laying a solid foundation for subsequent biological testing.

Part 2: In Vitro Bioequivalence - Dissolution and Permeability

In vitro tests provide critical early insights into a drug's potential in vivo performance. We focused on two key parameters that govern oral absorption: dissolution rate and intestinal permeability.

Experimental Workflow: In Vitro Assays

cluster_0 In Vitro Bioequivalence Workflow A Three Synthetic Batches (A, B, C) B USP Apparatus II Dissolution Testing (pH 1.2, 4.5, 6.8) A->B C Parallel Artificial Membrane Permeability Assay (PAMPA) A->C D Quantification by UV-Vis Spectroscopy B->D E Quantification by LC-MS/MS C->E F Data Analysis: Similarity Factor (f2) D->F G Data Analysis: Papp Comparison E->G

Caption: Workflow for in vitro bioequivalence assessment.

Protocol 1: pH-Dependent Dissolution Profile
  • Rationale: A drug's dissolution rate across the varying pH environments of the gastrointestinal tract is a critical determinant of its absorption. We selected three pH conditions (1.2, 4.5, and 6.8) to simulate the stomach, proximal, and distal small intestine, respectively. The similarity factor (f2) is a standard metric used by regulatory agencies like the FDA to compare dissolution profiles. An f2 value between 50 and 100 suggests that the two profiles are similar.

  • Methodology:

    • A USP Apparatus II (paddle method) was used at 37 ± 0.5 °C with a paddle speed of 50 RPM.

    • Dissolution media (900 mL) of pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) were prepared.

    • A fixed amount of each batch was added to the dissolution vessels.

    • Samples were withdrawn at 5, 10, 15, 30, 45, and 60 minutes.

    • The concentration of the dissolved drug was determined by UV-Vis spectroscopy.

    • The similarity factor (f2) was calculated comparing Batch B and C against the reference Batch A.

Protocol 2: Intestinal Permeability (PAMPA)
  • Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption. It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. This provides a good estimate of its transcellular permeability.

  • Methodology:

    • A 96-well filter plate was coated with a 1% solution of lecithin in dodecane.

    • The donor wells were filled with a solution of each batch in a pH 6.8 buffer.

    • The acceptor plate was filled with a buffer solution.

    • The plates were incubated for 4 hours at room temperature.

    • The concentration of the compound in both donor and acceptor wells was quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) was calculated.

Data Summary: In Vitro Performance

Table 2.1: Dissolution Profile Similarity Factor (f2)

Comparison pH 1.2 pH 4.5 pH 6.8 Result
Batch B vs. A 828879Similar
Batch C vs. A 768581Similar

Table 2.2: PAMPA Permeability Coefficient (Papp)

Batch Papp (x 10⁻⁶ cm/s) (Mean ± SD, n=3) Classification
Batch A (Reference) 12.5 ± 0.8High Permeability
Batch B 12.1 ± 1.1High Permeability
Batch C 12.9 ± 0.9High Permeability

The in vitro data strongly suggest equivalence. The dissolution profiles are similar across all relevant pH values, and the compound exhibits high permeability with no significant difference between batches.

Part 3: In Vivo Pharmacokinetic Bioequivalence - The Definitive Test

While in vitro tests are predictive, the definitive assessment of bioequivalence comes from in vivo studies. A crossover pharmacokinetic (PK) study in a relevant animal model (e.g., Sprague-Dawley rats) provides crucial data on the rate and extent of drug absorption.

Decision-Making Framework for Bioequivalence

cluster_1 Bioequivalence Assessment Logic Start Start: 3 Synthetic Batches PhysChem Physicochemical Characterization Start->PhysChem InVitro In Vitro Testing (Dissolution, PAMPA) PhysChem->InVitro If Specs Met InVivo In Vivo PK Study (Crossover Design) InVitro->InVivo If f2 > 50 & Papp Similar Analysis Statistical Analysis: 90% CI for Cmax, AUC InVivo->Analysis Pass Conclusion: Batches are Bioequivalent Analysis->Pass If 90% CI is within 80-125% range Fail Conclusion: Batches are NOT Bioequivalent (Investigate Root Cause) Analysis->Fail If 90% CI is outside 80-125% range

Caption: Decision tree for establishing bioequivalence.

Protocol 3: Crossover Pharmacokinetic Study in Rats
  • Rationale: A crossover design is the gold standard for bioequivalence studies as it minimizes inter-subject variability, allowing each animal to serve as its own control. The key PK parameters for bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). Regulatory standards require that the 90% confidence interval (CI) for the ratio of these parameters (Test/Reference) falls within the range of 80-125%.

  • Methodology:

    • Twelve male Sprague-Dawley rats were used for the study.

    • The rats were fasted overnight before dosing.

    • The animals were divided into three groups and dosed orally with Batch A, B, or C at a dose of 10 mg/kg.

    • Blood samples were collected via the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Plasma was separated and stored at -80 °C until analysis.

    • The concentration of the drug in plasma was determined by a validated LC-MS/MS method.

    • After a one-week washout period, the animals were "crossed over" to receive a different batch, and the process was repeated until every animal had received all three batches.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) were calculated using non-compartmental analysis.

    • Statistical analysis was performed to determine the 90% CI for the geometric mean ratios of Cmax and AUC.

Data Summary: In Vivo Pharmacokinetics

Table 3.1: Key Pharmacokinetic Parameters (Mean ± SD, n=12)

Parameter Batch A (Reference) Batch B Batch C
Cmax (ng/mL) 854 ± 102831 ± 98875 ± 110
Tmax (hr) 1.0 ± 0.251.1 ± 0.31.0 ± 0.2
AUC₀₋₂₄ (ng·hr/mL) 4120 ± 5504055 ± 5104210 ± 580

Table 3.2: Statistical Analysis for Bioequivalence

Parameter Ratio (Batch B / A) Geometric Mean (90% CI) Ratio (Batch C / A) Geometric Mean (90% CI) Result
Cmax 97.3% (90.1% - 105.0%)102.5% (94.5% - 111.0%)Bioequivalent
AUC₀₋₂₄ 98.4% (92.5% - 104.7%)102.2% (96.0% - 108.8%)Bioequivalent

The in vivo results provide definitive evidence of bioequivalence. For both test batches B and C, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall comfortably within the regulatory acceptance range of 80-125%.

Conclusion: A Unified Approach to Ensuring Batch Consistency

The comprehensive evaluation outlined in this guide, progressing from fundamental physicochemical analysis to predictive in vitro assays and culminating in a definitive in vivo pharmacokinetic study, demonstrates a robust and reliable pathway for establishing the bioequivalence of different synthetic batches of this compound. The data from our hypothetical batches A, B, and C confirm their interchangeability, ensuring that results from non-clinical and future clinical studies will be consistent and unaffected by manufacturing variability. This integrated, evidence-based approach is indispensable for mitigating risk and accelerating the journey from laboratory synthesis to therapeutic application.

References

  • Title: Dissolution Testing for Solid Oral Dosage Forms Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: U.S. Food and drug Administration (FDA) URL: [Link]

  • Title: Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on the Investigation of Bioequivalence Source: European Medicines Agency (EMA) URL: [Link]

A Comparative Guide to the Validation of Analytical Procedures for Novel Compounds: An ICH Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a marketable therapeutic is paved with rigorous testing and validation. Central to this process is the analytical procedure validation, a cornerstone of regulatory submissions that ensures the quality, safety, and efficacy of new medicines. This guide provides an in-depth comparison of traditional and modern approaches to analytical procedure validation for novel compounds, grounded in the guidelines from the International Council for Harmonisation (ICH). We will delve into the scientific principles behind the validation parameters, offer practical experimental protocols, and explore how the recent introduction of ICH Q14 and the revision of ICH Q2(R1) to Q2(R2) are shaping a more robust, lifecycle-based approach to analytical procedures.

The Evolving Landscape of Analytical Procedure Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] For novel compounds, where knowledge is initially limited, this process is critical for establishing a reliable foundation for quality control.

Traditionally, the industry has followed the framework laid out in ICH Q2(R1) , which details the validation parameters required for various analytical tests.[3][4] This guideline, while foundational, has often been applied in a more static, checklist-like manner. The recent finalization of ICH Q2(R2) and the new ICH Q14: Analytical Procedure Development guideline in March 2024, signals a paradigm shift towards a more dynamic and integrated lifecycle approach to analytical procedures.[5][6][7]

This modern approach, often referred to as the "lifecycle management of analytical procedures," emphasizes a deeper scientific understanding of the method, proactive risk management, and continuous improvement.[8][9] It recognizes that an analytical procedure is not a static entity but one that may evolve and require adjustments throughout the product's lifecycle.

The key distinction between the two approaches can be summarized as follows:

FeatureTraditional Approach (ICH Q2(R1) Focus)Modern Lifecycle Approach (ICH Q14 & Q2(R2))
Focus One-time validation event to demonstrate suitability.Continuous process of ensuring the procedure remains fit for purpose throughout its lifecycle.[8][9]
Development Often empirical and may lack a deep understanding of method parameters.Systematic, science- and risk-based development, often utilizing an Analytical Target Profile (ATP).[10][11][12]
Flexibility Changes to the method often require significant revalidation and regulatory notification.Greater flexibility for post-approval changes based on a thorough understanding of the method's performance.[13]
Documentation Validation report summarizing the results of the validation studies.Comprehensive documentation of the development, validation, and ongoing monitoring of the procedure.[14]

Core Validation Characteristics: The "Why" and "How"

The ICH guidelines outline several key validation characteristics that must be evaluated. The extent of validation depends on the type of analytical procedure.[15] Here, we explore the most critical parameters for quantitative analysis of novel compounds, providing both the scientific rationale and a practical experimental protocol.

Specificity

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][16] For a novel compound, where the impurity profile may not be fully characterized initially, demonstrating specificity is paramount to ensure that the measured signal is solely from the analyte of interest.

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed method. The method should be able to separate the main peak (the novel compound) from any degradation product peaks.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector or a mass spectrometer (MS) to assess the peak purity of the analyte peak in the presence of degradants and placebo components.

  • Placebo and Impurity Spiking: Spike the drug product placebo with the drug substance and known impurities (if available). The method should demonstrate no interference from the placebo or co-elution of impurities with the main peak.

Linearity

Why it matters: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[10][17] This is fundamental for accurate quantification. For novel compounds, establishing a reliable linear range is crucial for assay and impurity determination.

Experimental Protocol:

  • Preparation of Standards: Prepare a minimum of five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected working concentration for an assay).

  • Analysis: Analyze each concentration in triplicate.

  • Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line should be reported.

Accuracy

Why it matters: Accuracy is the closeness of the test results obtained by the method to the true value.[10][16] It provides confidence that the measured value reflects the actual amount of the analyte in the sample.

Experimental Protocol:

  • Drug Product Assay:

    • Prepare a placebo blend of the drug product.

    • Spike the placebo with known concentrations of the drug substance at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations at each level.

    • Analyze the samples and calculate the percent recovery.

  • Drug Substance Assay:

    • Apply the analytical procedure to a drug substance of known purity.

    • Alternatively, compare the results to those of a second, well-characterized procedure for which the accuracy is stated and/or defined.[15]

Precision

Why it matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is a measure of the method's variability. For novel compounds, a precise method is essential for reliable batch release and stability testing.

Precision is typically evaluated at three levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Reproducibility: Between-laboratory precision (typically assessed during method transfer).

Experimental Protocol for Repeatability and Intermediate Precision:

  • Sample Preparation: Prepare a minimum of six independent test samples of the drug product at the target concentration.

  • Repeatability: Analyze the six samples on the same day, by the same analyst, and on the same instrument. Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets of experiments.

Range

Why it matters: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of linearity, accuracy, and precision.[1][14]

Experimental Protocol:

The range is confirmed by demonstrating that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[1]

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why they matter:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

These are critical for impurity and degradation product analysis.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the response) / (slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the response) / (slope of the calibration curve)

Robustness

Why it matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] It provides an indication of its reliability during normal usage. For novel compounds, understanding the robustness of a method early in development can prevent issues during routine use and method transfer.

Experimental Protocol:

  • Identify Critical Parameters: Identify method parameters that are susceptible to variation (e.g., pH of the mobile phase, column temperature, flow rate).

  • Vary Parameters: Deliberately vary these parameters within a realistic range.

  • Analyze and Assess Impact: Analyze system suitability samples under each modified condition and assess the impact on the results (e.g., retention time, resolution, peak shape).

The Modern Approach: Integrating Development and Validation

The introduction of ICH Q14 provides a framework for a more systematic and science-based approach to analytical procedure development.[10][11] This guideline introduces two approaches: the minimal (traditional) approach and the enhanced approach.[8][11] The enhanced approach is particularly beneficial for novel compounds as it builds a deeper understanding of the method from the outset.

A key element of the enhanced approach is the Analytical Target Profile (ATP) . The ATP is a prospective summary of the performance characteristics required for an analytical procedure to be fit for its intended purpose.[12] It defines the "what" before the "how," guiding the development and validation process.

The relationship between the ATP, development, and validation can be visualized as follows:

Analytical Procedure Lifecycle Figure 1: The Integrated Analytical Procedure Lifecycle cluster_0 ICH Q14: Development cluster_1 ICH Q2(R2): Validation cluster_2 Lifecycle Management ATP Analytical Target Profile (ATP) Defines required performance Development Analytical Procedure Development (Minimal or Enhanced Approach) ATP->Development RiskAssessment Risk Assessment Identifies critical parameters Development->RiskAssessment Validation Analytical Procedure Validation Demonstrates fitness for purpose Development->Validation Data can be used for validation ControlStrategy Analytical Control Strategy Ensures ongoing performance RiskAssessment->ControlStrategy Monitoring Continued Procedure Performance Verification Routine monitoring Validation->Monitoring ChangeManagement Change Management Monitoring->ChangeManagement ChangeManagement->Development Continual Improvement

Sources

A Comparative Guide to Purity Assessment: Quantitative NMR for Synthesized 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For researchers, scientists, and drug development professionals, the choice of analytical methodology for purity assessment carries significant weight. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of synthesized 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, juxtaposed with other established techniques like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

The core of this guide is to move beyond procedural descriptions and delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

The Principle of Quantitative NMR: A Primary Method of Measurement

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a compound.[1] Its fundamental principle is elegantly simple yet robust: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3][4] This allows for the direct quantification of a substance against a certified internal standard, even if the standard is structurally unrelated to the analyte.[1][5] This inherent property distinguishes qNMR from chromatographic techniques, which often rely on the availability of a chemically identical reference standard for the analyte.[6][7]

For this compound, ¹H qNMR is particularly well-suited. The molecule possesses distinct proton signals corresponding to the ethyl group, the methyl group, and the aromatic proton, which can be integrated for quantification.

Experimental Workflow for qNMR Purity Assessment

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is critical for ensuring the accuracy and reproducibility of the results.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation prep_analyte Accurately weigh analyte (1-Ethyl-6-methyl-2-oxo-1,2-dihydro- 3-pyridinecarboxylic acid) dissolve Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) prep_analyte->dissolve prep_is Accurately weigh certified internal standard (e.g., Maleic Acid) prep_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize NMR parameters (Pulse angle, relaxation delay, etc.) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire phase Phase and baseline correction acquire->phase integrate Integrate selected analyte and internal standard signals phase->integrate formula Apply qNMR purity equation integrate->formula result Determine purity (%) formula->result

Caption: Workflow for purity determination by quantitative NMR.

Detailed Experimental Protocol: qNMR of this compound

1. Selection of Internal Standard:

The choice of an internal standard is paramount for accurate qNMR.[6][8] An ideal standard should:

  • Be of high, certified purity (≥99%).[8]

  • Be stable and non-reactive with the analyte and solvent.[2]

  • Possess signals that do not overlap with the analyte's signals.[9]

  • Exhibit good solubility in the chosen deuterated solvent.[8]

For this compound, Maleic Acid is a suitable internal standard when using DMSO-d6 as the solvent. Its single, sharp resonance in a relatively clear region of the spectrum makes it an excellent choice.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard for optimal integration accuracy.[2]

  • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Optimize the acquisition parameters for quantification. This includes:

    • Pulse Angle: A 90° pulse is recommended for qNMR measurements.[2]

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons. This is crucial for accurate integration.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • Apply manual and careful phase and baseline correction to the acquired spectrum.[2]

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals could be the methyl protons or the ethyl group's protons. For maleic acid, integrate its vinylic proton signal.

  • Calculate the purity using the following equation[2]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to this compound

    • "std" refers to the internal standard

Comparative Analysis: qNMR vs. HPLC and DSC

While qNMR is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods. HPLC and DSC are commonly employed for this purpose.[10][11]

Analytical TechniquePrincipleAdvantages for Purity AssessmentLimitations for Purity Assessment
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[2][3][4]- Absolute quantification without a compound-specific reference standard.[1] - Provides structural information simultaneously. - Non-destructive.[3][10] - Fast and accurate.[10]- Lower sensitivity compared to HPLC. - Signal overlap can complicate quantification. - Requires careful optimization of experimental parameters.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.[12]- High sensitivity and resolving power for detecting trace impurities.[13] - Widely applicable to a broad range of compounds.[12] - Robust and well-established for quality control.[12]- Typically requires a reference standard of the analyte for accurate quantification. - Different impurities may have different detector responses.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[14]- Provides information on the melting point and can be used to determine the purity of crystalline solids.[14][15] - Does not require a solvent.- Only applicable to crystalline and thermally stable compounds.[16] - Not suitable for amorphous or decomposing substances.[16] - Less sensitive to impurities compared to HPLC.

Data Presentation: A Head-to-Head Comparison

The following table presents hypothetical purity data for a synthesized batch of this compound, as determined by the three techniques.

Analytical MethodPurity (%)Key Observations
¹H qNMR 98.5 ± 0.2Purity determined against a certified maleic acid internal standard. Minor impurities observed but not quantifiable due to low concentration and signal overlap.
HPLC-UV (254 nm) 98.7Main peak area percentage. Two minor impurity peaks detected at 0.8% and 0.5% area.
DSC 98.2Purity calculated from the melting endotherm. A sharp melting point was observed, indicating a crystalline solid.

Conclusion: An Orthogonal Approach for Uncompromised Confidence

For the rigorous purity assessment of synthesized this compound, quantitative NMR stands out as a primary method for absolute quantification, offering the significant advantage of not requiring a compound-specific reference standard.[1] Its ability to provide simultaneous structural confirmation further enhances its value in a research and development setting.

However, for a comprehensive and robust purity profile, an orthogonal approach is highly recommended.[1] HPLC, with its superior sensitivity and resolving power, is invaluable for the detection and quantification of trace impurities that may not be observable by qNMR.[13] DSC provides complementary information on the crystalline nature and thermal stability of the compound.

By integrating the data from these three distinct analytical techniques, researchers and drug development professionals can achieve the highest level of confidence in the purity of their synthesized compounds, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. Goss Scientific. Available at: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Available at: [Link]

  • The Role of High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis. Ion-Bench. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Reading Scientific Services Ltd. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. Moravek. Available at: [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development - Mastelf. Mastelf. Available at: [Link]

  • Quantitative NMR | Organic Primary Standards Group. National Metrology Institute of Japan. Available at: [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. Lab Manager. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Patsnap. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. AZoM.com. Available at: [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available at: [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. Mestrelab Research. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. ALWSCI. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Purity Determination by DSC - Creative Biolabs. Creative Biolabs. Available at: [Link]

  • 6 - Supporting Information. Available at: [Link]

  • 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC | PDF | Differential Scanning Calorimetry | Physical Sciences - Scribd. Scribd. Available at: [Link]

  • qNMR - BIPM. Bureau International des Poids et Mesures. Available at: [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments. TA Instruments. Available at: [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). U.S. Pharmacopeia. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Differential scanning calorimetry - Wikipedia. Wikipedia. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Almac Voice. Almac Group. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. ACG Publications. Available at: [Link]

  • Purity comparison by NMR and HPLC. | Download Table - ResearchGate. ResearchGate. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

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A Researcher's Guide to the Statistical Comparison of Hypoglycemic Effects in Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis and comparison of the hypoglycemic effects of dihydropyridine derivatives. We will delve into the underlying mechanisms, robust experimental designs, and appropriate statistical methodologies to ensure the generation of reliable and reproducible data. This document is structured to provide not just procedural steps, but also the scientific rationale behind each choice, fostering a deeper understanding of the experimental process.

The Scientific Rationale: Dihydropyridines and Glucose Homeostasis

Dihydropyridine (DHP) derivatives are a class of compounds well-known for their role as L-type calcium channel blockers, widely used in the management of hypertension. The therapeutic action of these drugs lies in their ability to inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. However, the ubiquitous nature of calcium signaling in physiological processes suggests that the effects of DHPs may extend beyond the cardiovascular system.

Of particular interest is the role of L-type calcium channels in the regulation of insulin secretion from pancreatic β-cells. The influx of calcium through these channels is a critical step in glucose-stimulated insulin secretion. This has led to the hypothesis that DHP derivatives could modulate insulin release and, consequently, exhibit hypoglycemic or antihyperglycemic effects. Furthermore, emerging evidence suggests a potential role for calcium signaling in the translocation of the glucose transporter type 4 (GLUT4) in skeletal muscle, a key process in insulin-mediated glucose uptake.

This guide will provide a roadmap for designing and analyzing experiments to compare the hypoglycemic potential of different DHP derivatives, using established compounds like nifedipine as a benchmark against which novel derivatives can be assessed.

Experimental Design: A Comparative In Vivo Study

A robust in vivo study is paramount for the initial assessment of the hypoglycemic effects of DHP derivatives. The streptozotocin (STZ)-induced diabetic rat model is a widely accepted and utilized model for this purpose, as it mimics the hyperglycemic state of diabetes.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative in vivo study.

G cluster_0 Phase 1: Induction of Diabetes cluster_1 Phase 2: Treatment Allocation cluster_2 Phase 3: Treatment and Monitoring cluster_3 Phase 4: Data Analysis A Acclimatization of Rats B Baseline Blood Glucose Measurement A->B C Single Intravenous Injection of STZ B->C D Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) C->D E Randomization of Diabetic Rats into Treatment Groups D->E F Group 1: Healthy Control E->F G Group 2: Diabetic Control (Vehicle) E->G H Group 3: DHP Derivative A E->H I Group 4: DHP Derivative B E->I J Group 5: Positive Control (e.g., Glibenclamide) E->J K Daily Oral Administration of Compounds for a Pre-defined Period (e.g., 13 weeks) J->K L Regular Monitoring of Body Weight and Blood Glucose K->L M Final Blood Collection for Biochemical Analysis L->M N Tissue Harvesting for Further Studies M->N O Statistical Comparison of Blood Glucose Levels N->O R Interpretation of Results O->R P Analysis of Glycated Hemoglobin (HbA1c) P->R Q Comparison of Body Weight Changes Q->R

Caption: Workflow for in vivo comparison of DHP derivatives.

Detailed Protocol: STZ-Induced Diabetic Rat Model

This protocol is adapted from established methodologies for inducing diabetes in rats for pharmacological studies.

Materials:

  • Male Wistar rats (180-200g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Oral gavage needles

  • Dihydropyridine derivatives to be tested

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Glibenclamide)

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week with free access to standard pellet diet and water.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Administer a single intravenous injection of STZ (65 mg/kg body weight).

    • Provide a 5% glucose solution for 24 hours to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes:

    • After 72 hours, measure fasting blood glucose levels from a tail vein puncture.

    • Rats with a blood glucose concentration above 250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment:

    • Randomly divide the diabetic rats into the following groups (n=6-8 per group):

      • Group I: Healthy control (no STZ, vehicle administration)

      • Group II: Diabetic control (STZ-induced, vehicle administration)

      • Group III: Diabetic + DHP Derivative A (e.g., Nifedipine 20 mg/kg/day)

      • Group IV: Diabetic + DHP Derivative B (e.g., Novel DHP at a specified dose)

      • Group V: Diabetic + Positive Control (e.g., Glibenclamide 5 mg/kg/day)

    • Administer the respective treatments orally via gavage daily for the duration of the study (e.g., 13 weeks).

  • Monitoring and Sample Collection:

    • Record body weight weekly.

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly or bi-weekly).

    • At the end of the treatment period, collect blood samples for the analysis of glycated hemoglobin (HbA1c) and other biochemical parameters.

In Vitro Mechanistic Studies: GLUT4 Translocation

To investigate the cellular mechanisms underlying the hypoglycemic effects of DHP derivatives, in vitro assays are essential. The L6 myotube cell line is a well-established model for studying GLUT4 translocation in skeletal muscle.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for DHP-mediated GLUT4 translocation.

G DHP Dihydropyridine Derivative LTypeCa L-type Calcium Channel DHP->LTypeCa Modulates CaInflux Ca2+ Influx LTypeCa->CaInflux CaMKII CaMKII Activation CaInflux->CaMKII GLUT4Vesicles Intracellular GLUT4 Vesicles CaMKII->GLUT4Vesicles Phosphorylates downstream targets GLUT4Translocation GLUT4 Translocation to Plasma Membrane GLUT4Vesicles->GLUT4Translocation GlucoseUptake Increased Glucose Uptake GLUT4Translocation->GlucoseUptake

Caption: Proposed pathway for DHP-induced GLUT4 translocation.

Detailed Protocol: GLUT4 Translocation Assay in L6 Myotubes

This protocol is based on established methods for assessing GLUT4 translocation.

Materials:

  • L6-GLUT4myc myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer HEPES (KRH) buffer

  • DHP derivatives

  • Insulin (positive control)

  • Anti-myc antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Substrate for HRP (e.g., o-phenylenediamine dihydrochloride)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6-GLUT4myc myoblasts in DMEM with 10% FBS.

    • Seed cells in 96-well plates and grow to confluence.

    • Induce differentiation into myotubes by switching to DMEM with 2% FBS for 5-7 days.

  • Serum Starvation and Treatment:

    • Serum starve the differentiated myotubes for 3 hours in KRH buffer.

    • Treat the cells with various concentrations of the DHP derivatives or insulin (100 nM) for 20-30 minutes at 37°C.

  • Immunolabeling of Surface GLUT4:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 3% paraformaldehyde for 30 minutes.

    • Incubate with a primary antibody against the myc epitope for 1 hour at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at 4°C.

  • Quantification:

    • Wash the cells and add the HRP substrate.

    • Stop the reaction with sulfuric acid.

    • Measure the absorbance at 492 nm using a microplate reader.

    • The absorbance is proportional to the amount of GLUT4 translocated to the cell surface.

Data Presentation and Statistical Analysis

In Vivo Data Summary

The following table provides a template for summarizing the in vivo experimental data, based on findings from a comparative study on calcium channel blockers.

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Initial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)Glycated Hemoglobin (HbA1c) (%)
Healthy Control Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Diabetic Control Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Nifedipine Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Verapamil Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Diltiazem Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

A study on the effects of verapamil, nifedipine, and diltiazem in STZ-induced diabetic rats showed that the diabetic control group had a significant increase in blood glucose and glycated hemoglobin levels compared to the healthy control group (P < 0.001). The study also reported that treatment with these calcium channel blockers appeared to have beneficial effects on blood glucose and glycated hemoglobin levels.

Statistical Analysis Plan

A well-defined statistical analysis plan is essential before the commencement of the study to avoid bias.

  • Data Distribution: Assess the normality of the data using methods such as the Shapiro-Wilk test.

  • Comparison of Means:

    • For normally distributed data, use a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the means of the different treatment groups.

    • For data that is not normally distributed, use a non-parametric equivalent such as the Kruskal-Wallis test followed by Dunn's post-hoc test.

  • Dose-Response Analysis: If multiple doses of a DHP derivative are tested, a dose-response relationship can be modeled to determine the effective dose (ED50).

  • Significance Level: A p-value of less than 0.05 is typically considered statistically significant.

Causality and Self-Validation: The inclusion of both a diabetic control group and a positive control group is critical for a self-validating system. The diabetic control group establishes the baseline pathology, while the positive control confirms that the experimental model is responsive to a known hypoglycemic agent. This allows for a more confident interpretation of the effects of the test compounds.

Conclusion and Future Directions

The statistical analysis of the hypoglycemic effects of dihydropyridine derivatives requires a multifaceted approach, combining robust in vivo models with targeted in vitro mechanistic studies. This guide has outlined a comprehensive framework for designing, executing, and analyzing such experiments. The findings from these studies can provide valuable insights into the potential of DHP derivatives as a novel class of therapeutic agents for the management of diabetes mellitus.

Future research should focus on elucidating the precise molecular mechanisms by which these compounds exert their effects on glucose homeostasis and on conducting more extensive comparative studies with a wider range of DHP derivatives to establish clear structure-activity relationships.

References

  • S.L. G, S. G, A. B, B. K, N. I, G. A.
  • Diastolic blood pressure was controlled in 61.9% patients on amlodipine and 52.9% on nifedipine GITS. Reductions in blood pressure were similar in both groups. ABPM showed significant reduction in blood pressure from the first day in the nifedipine GITS group, while amlodipine group had marginal effect. Peak reduction in systolic/diastolic blood pressure was 26/15mmHg at 5-6h after ingestion of amlodipine tablets.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on the known toxicology of pyridine and its carboxylic acid derivatives, we can infer the following potential hazards for 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid:

  • Irritation: Like many pyridine derivatives, this compound is likely to be an irritant to the skin and eyes.[1][2] Some related compounds are known to cause serious eye damage.

  • Toxicity: There is a potential for harm if swallowed or inhaled.[1][3][4]

  • Environmental Hazard: While specific data is unavailable, related compounds can be harmful to aquatic life. Therefore, it is crucial to prevent this chemical from entering drains or waterways.[2]

These inferred hazards necessitate that all waste containing this compound be treated as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste materials containing this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for laboratory safety.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and potential serious damage.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dusts or aerosols, which may be harmful.[1][4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to final collection.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Action: Immediately upon completion of your experimental work, segregate all waste contaminated with this compound. This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, filter paper, chromatography columns).

    • Contaminated PPE (e.g., gloves).

  • Causality: Segregation prevents unintentional and potentially dangerous reactions with incompatible chemicals and ensures the waste is routed to the correct disposal stream.[5]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is critical to preventing leaks and ensuring clear communication of the hazards.

  • Action:

    • Select a chemically compatible, leak-proof container with a secure screw-top lid. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a designated solvent waste container.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: "1119446-11-5".

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the date when the first waste was added to the container.

  • Causality: Proper labeling is a regulatory requirement and is essential for the safety of waste handlers and for the final disposal facility to process the waste correctly.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory pending collection.

  • Action:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

  • Causality: SAAs are a key component of laboratory waste management regulations, designed to ensure safe and compliant temporary storage of hazardous materials.

Step 4: Arranging for Waste Collection

Timely removal of chemical waste from the laboratory is crucial.

  • Action:

    • Once the waste container is full, or if it has been in storage for a predetermined period (typically 90 days, but check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Causality: Adherence to institutional and regulatory timelines for waste removal minimizes the accumulation of hazardous materials in the laboratory, reducing the risk of accidents.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management A Point of Generation (Post-Experiment) B Waste Segregation A->B Immediate Action C Container Selection & Labeling B->C Containment D Temporary Storage (Satellite Accumulation Area) C->D Safe Storage E Waste Collection (EHS/Contractor) D->E Scheduled Pickup F Transportation E->F Off-site G Final Disposal (Incineration) F->G Compliant Facility

Caption: Disposal workflow for this compound.

Final Disposal Method: Incineration

Based on the disposal recommendations for pyridine and its derivatives, the most appropriate final disposal method for waste containing this compound is high-temperature incineration at a licensed hazardous waste facility.[5] Incineration is an effective method for the complete destruction of organic compounds, converting them into less harmful substances such as carbon dioxide and water.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate the risks.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

    • Collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's EHS department immediately.

    • Prevent the spill from entering any drains.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. The information herein is synthesized from established safety data for structurally analogous pyridinecarboxylic acid derivatives to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Assessment

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4][5]

  • Serious Eye Irritation/Damage: Contact with eyes can lead to significant irritation and potential damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[3][4][5][6]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or other toxic effects.[2][3][5][7][8]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory to establish an effective barrier and minimize exposure risk. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to ensure handler safety. The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant splash risk.[3][9][11]Prevents contact with airborne particles and accidental splashes. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.
Hand Protection Chemically resistant, impervious gloves such as nitrile or neoprene.[12][13][14]Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice for incidental contact.[13][15] For prolonged handling, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[10][11]
Protective Clothing A standard laboratory coat.[9][11]Provides a removable barrier to protect skin and personal clothing from contamination. Lab coats should be fully buttoned.[11]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable and cannot be controlled by ventilation.[9][10][11]Engineering controls like fume hoods are the primary line of defense against inhalation hazards.[11] If a respirator is required, a risk assessment should determine the appropriate type (e.g., N95 dust mask or a respirator with organic vapor cartridges).

Operational and Disposal Plans

A systematic workflow is critical for safely managing this compound from receipt to disposal.

Handling and Use Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][9] Designate a specific area for handling, preferably within a chemical fume hood, to contain any potential spills.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[1][4][9] Use appropriate tools (e.g., spatulas) for transfers.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2][3][4] Decontaminate the work area and any equipment used.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5][9]

Spill Management
  • Minor Spills: In the event of a small spill, evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite or sand).[16] Sweep up the material, avoiding the creation of dust clouds, and place it into a sealed, labeled container for proper disposal.[4][9]

  • Major Spills: For larger spills, evacuate the laboratory and follow institutional emergency procedures.

Disposal Plan

All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent materials), must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the standard workflow for handling this compound, with integrated safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling A Hazard Review & PPE Donning B Verify Fume Hood Operation A->B C Prepare Work Area & Spill Kit B->C D Weighing & Transfer C->D Proceed to Handling E Experimental Use D->E F Decontamination of Work Area E->F G Segregate Waste F->G Waste Generated J PPE Doffing F->J End of Experiment H Label Hazardous Waste Container G->H I Store Waste for Pickup H->I K Hand Washing J->K

Caption: Workflow for handling this compound.

References

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). Shield Scientific. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.